molecular formula C10H10FNO B182169 6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one CAS No. 145485-58-1

6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Cat. No.: B182169
CAS No.: 145485-58-1
M. Wt: 179.19 g/mol
InChI Key: OISQPDAXCFWYTC-UHFFFAOYSA-N
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Description

6-Fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS 145485-58-1) is a valuable benzazepine-based building block in medicinal chemistry and pharmaceutical research. This compound serves as a key synthetic intermediate for the discovery and development of novel therapeutics targeting central nervous system (CNS) disorders . Research indicates that structurally related benzo[b]azepin-2-ones are explored as potential ligands for various CNS receptors, including serotonin (5-HT) and dopamine receptor subtypes . These receptors are critical targets in the pharmacotherapy of complex diseases such as schizophrenia and depression, making this chemotype a focus for developing multi-targeting ligands with improved efficacy and side-effect profiles . The compound has also been investigated in other therapeutic areas, with related benzazepine structures appearing in patents for antiproliferative agents . This reagent is characterized by a molecular formula of C10H10FNO and a molecular weight of 179.19 g/mol . It has a measured density of approximately 1.188 g/cm³ and a boiling point of 327.1°C at 760 mmHg . Researchers can utilize this compound to explore structure-activity relationships (SAR) and to synthesize more complex, pharmacologically active molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c11-8-4-2-5-9-7(8)3-1-6-10(13)12-9/h2,4-5H,1,3,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISQPDAXCFWYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2F)NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597501
Record name 6-Fluoro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145485-58-1
Record name 6-Fluoro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS: 145485-58-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Properties

This section details the fundamental physicochemical properties of 6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. The data presented is compiled from available chemical supplier information.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 145485-58-1[1][2]
Molecular Formula C₁₀H₁₀FNO[1][2]
Molecular Weight 179.19 g/mol [1][2]
Density 1.188 g/cm³[1][2]
Boiling Point 327.1 °C at 760 mmHg[1][2]
Flash Point 151.6 °C[1][2]
Melting Point Not available[1][2]

Synthesis and Experimental Protocols

Hypothetical Synthetic Workflow:

The following diagram illustrates a generalized workflow for the synthesis of a benzo[b]azepin-2-one core structure, which could be adapted for the target molecule.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification Start Substituted Aniline Product1 Aniline Derivative Start->Product1 Fluoroalkylation Reagent1 Fluoroalkylating Agent Reagent1->Product1 Product1_ref Aniline Derivative Product2 This compound Product1_ref->Product2 Intramolecular Cyclization Catalyst Transition Metal Catalyst (e.g., Nickel(II) chloride) Catalyst->Product2 Product2_ref Crude Product Final Purified Product Product2_ref->Final Purification Method Column Chromatography / Recrystallization Method->Final G cluster_0 Signal Transduction cluster_1 Target Intervention cluster_2 Cellular Response Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Proliferation Genes TF->Gene Activation Compound This compound Compound->Kinase1 Inhibition CellCycle Cell Cycle Arrest Gene->CellCycle Apoptosis Apoptosis Gene->Apoptosis

References

Physicochemical Properties of 6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of the compound 6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. Due to the limited availability of specific experimental data for this molecule, this document also includes generalized, standard protocols for the determination of key physicochemical parameters and illustrates a representative signaling pathway associated with the broader benzazepine class of compounds.

Core Physicochemical Data

The following table summarizes the available quantitative data for this compound.

PropertyValueSource
CAS Number 145485-58-1[1]
Molecular Formula C₁₀H₁₀FNO[1]
Molecular Weight 179.191 g/mol [1]
Density 1.188 g/cm³[1]
Boiling Point 327.1 °C at 760 mmHg[1]
Flash Point 151.6 °C[1]
Melting Point Not Available[1]

Experimental Protocols

Detailed experimental methodologies for determining the key physicochemical properties of organic compounds are outlined below. These are generalized protocols and would require adaptation for the specific compound .

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid state and is a crucial indicator of purity.[2][3]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes[4]

  • Thermometer[4]

  • Mortar and pestle (optional, for sample grinding)[2]

Procedure:

  • A small amount of the finely powdered dry compound is packed into a capillary tube to a height of about 3 mm.[5]

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated rapidly to a temperature approximately 5-10°C below its expected melting point.[5]

  • The heating rate is then slowed to about 1-2°C per minute to allow for accurate observation.[5]

  • The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted.[3][5] A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound.

Solubility Determination

Solubility tests are performed to understand a compound's behavior in various solvents, which provides insights into its polarity and potential for formulation.[6][7][8]

Materials:

  • Test tubes

  • Spatula

  • A range of solvents (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, diethyl ether, hexane)[6][7]

Procedure:

  • Approximately 25 mg of the compound is placed in a small test tube.[6]

  • 0.75 mL of the chosen solvent is added in small portions, and the tube is shaken vigorously after each addition.[6]

  • The compound's solubility is observed and recorded. If the compound dissolves, it is considered soluble in that solvent.[8]

  • For water-soluble compounds, the pH can be tested with litmus paper to determine if the compound is acidic or basic.[7]

  • Solubility in acidic or basic solutions can indicate the presence of basic (e.g., amine) or acidic (e.g., carboxylic acid, phenol) functional groups, respectively.[6][7]

pKa Determination

The pKa, or acid dissociation constant, is a measure of a compound's acidity or basicity and is critical for understanding its ionization state at different pH values.

Methods:

  • Potentiometric Titration: This highly accurate method involves dissolving a known quantity of the pure compound in a suitable solvent and titrating it with a standardized acid or base. The pH is measured with a pH meter throughout the titration, and the pKa is calculated from the resulting titration curve.[9]

  • Spectrophotometry: This method relies on the difference in the UV-Vis absorption spectra of the protonated and deprotonated forms of the compound. Spectra are recorded at various pH values, allowing for the determination of the pKa.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of certain nuclei in a molecule can be pH-dependent. By monitoring these shifts across a range of pH values, the pKa can be determined.[10][11][12]

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is its preference for a nonpolar (lipid-like) environment versus a polar (aqueous) environment. It is a key parameter in predicting drug absorption and distribution.

Methods:

  • Shake-Flask Method: This is the traditional and often most accurate method. A known amount of the compound is dissolved in a biphasic system of n-octanol and water. The mixture is shaken until equilibrium is reached, and the concentration of the compound in each phase is measured (e.g., by UV-Vis spectroscopy or HPLC). The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase, and LogP is the logarithm of this value.[13]

  • High-Performance Liquid Chromatography (HPLC): A rapid method where the compound is passed through a reverse-phase HPLC column. The retention time is correlated with the LogP values of known standards to estimate the LogP of the test compound.[14][15]

  • Computational Prediction: LogP can be calculated using software that employs algorithms based on the compound's structure. This is a useful predictive tool, especially in the early stages of drug discovery.[13][16]

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the characterization of a novel chemical entity.

G cluster_0 Synthesis & Purification cluster_1 Structural Confirmation cluster_2 Physicochemical Profiling cluster_3 Biological Screening Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR Purification->NMR MeltingPoint Melting Point Purification->MeltingPoint Pure Compound MassSpec MassSpec NMR->MassSpec Structure & Formula ElementalAnalysis ElementalAnalysis MassSpec->ElementalAnalysis Structure & Formula Solubility Solubility MeltingPoint->Solubility pKa pKa Solubility->pKa LogP LogP pKa->LogP InVitro InVitro LogP->InVitro Characterized Compound InVivo InVivo InVitro->InVivo

Caption: A generalized workflow for compound characterization.

Representative Signaling Pathway for Benzazepine Derivatives

Benzazepine scaffolds are known to interact with various central nervous system receptors. The diagram below illustrates a simplified, hypothetical signaling pathway involving a G-protein coupled receptor (GPCR), a common target for such compounds.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Benzazepine Derivative GPCR GPCR (e.g., Dopamine or Serotonin Receptor) Ligand->GPCR Binds G_Protein G-Protein (Gq) GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: A simplified Gq-coupled GPCR signaling pathway.

References

An In-depth Technical Guide to the Synthesis of Fluorinated Benzo[b]azepinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into pharmacologically active molecules is a well-established strategy for enhancing metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of contemporary synthetic pathways for constructing fluorinated benzo[b]azepinone derivatives, a class of compounds with significant potential in medicinal chemistry. We will delve into detailed experimental protocols for key reactions, present quantitative data in a structured format, and visualize the synthetic workflows for enhanced clarity.

Core Synthetic Strategies

The synthesis of fluorinated benzo[b]azepinone derivatives can be broadly approached through several key strategies, including metal-catalyzed cyclizations and ring expansion methodologies. These methods offer versatile and efficient routes to the desired heterocyclic core with various fluorinated substituents.

Nickel-Catalyzed Fluoroalkylative Cyclization

A notable advancement in the synthesis of fluorinated benzo[b]azepines involves a nickel-catalyzed fluoroalkylative cyclization. This method provides access to 2,3,4,5-tetrahydro-1H-benzo[b]azepine analogues bearing a fluorinated side chain.[1] The reaction proceeds under mild conditions and demonstrates a broad substrate scope.[1]

Experimental Protocol: General Procedure for Ni-Catalyzed Fluoroalkylative Cyclization [1]

A detailed experimental protocol for this specific reaction is not publicly available in the provided search results. However, a general procedure based on similar nickel-catalyzed reactions would involve the following steps:

  • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the suitably functionalized aniline starting material, the fluoroalkylating agent, Nickel(II) chloride, and tetrahydroxydiboron.

  • Dissolve the components in an appropriate anhydrous solvent (e.g., THF, dioxane, or DMF).

  • Stir the reaction mixture at a specified temperature (ranging from room temperature to elevated temperatures) for a designated period (typically monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with an aqueous solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Logical Workflow for Nickel-Catalyzed Cyclization

G cluster_start Starting Materials cluster_reagents Catalytic System Aniline Functionalized Aniline Reaction Cascade Reaction (Fluoroalkylative Cyclization) Aniline->Reaction Fluoroalkyl_Agent Fluoroalkylating Agent Fluoroalkyl_Agent->Reaction NiCl2 Nickel(II) Chloride NiCl2->Reaction Catalyst B2OH4 Tetrahydroxydiboron (Radical Initiator) B2OH4->Reaction Initiator Product Fluorinated Benzo[b]azepine Derivative Reaction->Product

Caption: Workflow of the Ni-catalyzed fluoroalkylative cyclization.

Copper-Catalyzed Tandem Amination/Cyclization of Fluorinated Allenynes

An efficient approach to novel α-CF3-containing azepine-2-carboxylates utilizes a copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes.[2] This methodology combines an intermolecular amine addition with an intramolecular cyclization in a single step.[2]

Experimental Protocol: Synthesis of Methyl 2-(4-methyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-benzo[b]azepin-8-yl)acetate [2]

  • To a solution of the fluorinated allenyne starting material in a suitable solvent, add the primary or secondary amine.

  • Add the Cu(I) catalyst (e.g., CuI, CuBr).

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired α-CF3-containing azepine-2-carboxylate.

Quantitative Data from Copper-Catalyzed Synthesis

CompoundYield (%)Spectroscopic Data Highlights
Methyl 2-(4-(p-tolyl)-2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-benzo[b]azepin-8-yl)acetate65¹H NMR (400 MHz, CDCl₃): δ 7.17 (t, J = 7.9 Hz, 2H), 6.72 (t, J = 7.3 Hz, 1H), 6.57 (d, J = 7.8 Hz, 2H), 5.81 (s, 1H), 5.24 (s, 1H), 5.11 (s, 1H), 4.03 (d, J = 3.7 Hz, 2H), 3.93 (s, 1H), 3.74 (s, 3H), 3.63 (d, J = 13.7 Hz, 1H), 3.55 (d, J = 13.6 Hz, 1H), 2.57 (s, 3H). ¹³C NMR (101 MHz, CDCl₃): δ 167.4, 147.7, 137.2, 137.1, 129.2, 124.8 (q, J = 290.8, 276.5 Hz), 118.9, 117.9, 113.0, 111.0, 70.4 (q, J = 25.0 Hz), 55.1, 52.8, 45.2, 40.2. ¹⁹F NMR (376 MHz, CDCl₃): δ -68.30. HRMS (ESI): calcd. for C₁₇H₂₀F₃N₂O₂ [M+H]⁺: 341.1471, found: 341.1472.[2]
Methyl 2-(4-(dibenzylamino)-2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-benzo[b]azepin-8-yl)acetate30¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 8H), 7.26–7.21 (m, 2H), 6.05 (s, 1H), 5.28 (s, 1H), 5.03 (s, 1H), 3.76 (s, 3H), 3.56–3.49 (m, 5H), 3.45 (d, J = 13.5 Hz, 1H), 3.24 (s, 2H), 2.53 (s, 3H). ¹⁹F NMR (376 MHz, CDCl₃): δ -68.73. HRMS (ESI): calcd. for C₂₅H₂₈F₃N₂O₂ [M+H]⁺: 445.2097, found: 445.2092.[2]
Methyl 2-(4-(2,4-dimethoxyphenyl)-2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-benzo[b]azepin-8-yl)acetate58¹H NMR (400 MHz, CDCl₃): δ 7.06 (t, J = 8.1 Hz, 1H), 6.29 (d, J = 7.9 Hz, 1H), 6.19 (d, J = 8.0 Hz, 1H), 6.11 (s, 1H), 5.80 (s, 1H), 5.22 (s, 1H), 5.10 (s, 1H), 4.08–3.94 (m, 2H), 3.75 (s, 6H), 3.61 (d, J = 13.7 Hz, 1H), 3.53 (d, J = 13.5 Hz, 1H), 2.56 (s, 3H). ¹⁹F NMR (376 MHz, CDCl₃): δ -68.42. HRMS (ESI): calcd. for C₁₈H₂₂F₃N₂O₃ [M+H]⁺: 371.1577, found: 371.1578.[2]
Methyl 2-(4-(4-fluorophenyl)-2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-benzo[b]azepin-8-yl)acetate62¹H NMR (400 MHz, CDCl₃): δ 6.87 (t, J = 8.7 Hz, 2H), 6.54–6.46 (m, 2H), 5.77 (s, 1H), 5.22 (s, 1H), 5.11 (s, 1H), 4.07–3.92 (m, 2H), 3.74 (s, 3H), 3.64–3.48 (m, 2H), 2.55 (s, 3H). ¹⁹F NMR (376 MHz, CDCl₃): δ -68.35, -127.72. HRMS (ESI): calcd. for C₁₇H₁₉F₄N₂O₂ [M+H]⁺: 359.1377, found: 359.1377.[2]

Synthetic Pathway for Copper-Catalyzed Tandem Reaction

G cluster_start Starting Materials Allenyne Fluorinated Allenyne Reaction Tandem Amination/ Cyclization Allenyne->Reaction Amine Amine Amine->Reaction Catalyst Cu(I) Catalyst Catalyst->Reaction Product α-CF3-containing Azepine-2-carboxylate Reaction->Product

Caption: Pathway of the Cu(I)-catalyzed tandem amination/cyclization.

Ring Expansion via Oxidative Cleavage and Reductive Amination

A stereocontrolled synthesis of trifluoromethyl-containing azepane β-amino esters can be achieved from readily available unsaturated bicyclic β-lactams.[3] This method relies on the oxidative cleavage of a C=C double bond within the bicyclic system, followed by a ring-closing double reductive amination with a fluorinated amine.[3]

Experimental Protocol: General Procedure for Ring Expansion [3]

A detailed experimental protocol for this specific reaction is not publicly available in the provided search results. A general procedure would entail:

  • Oxidative Cleavage: Dissolve the unsaturated bicyclic β-lactam in a suitable solvent mixture (e.g., dichloromethane/methanol). Cool the solution to a low temperature (e.g., -78 °C) and bubble ozone through the solution until a color change indicates the reaction is complete. Quench the reaction with a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) to yield the diformyl intermediate.

  • Reductive Amination: To a solution of the crude diformyl intermediate in a suitable solvent (e.g., methanol or ethanol), add the fluorinated amine hydrochloride (e.g., 2,2,2-trifluoroethylamine hydrochloride) and a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride). Adjust the pH with an appropriate acid or base as needed. Stir the reaction at room temperature until completion.

  • Work-up and Purification: Quench the reaction, extract the product with an organic solvent, and purify by column chromatography.

Workflow for Ring Expansion Synthesis

G Start Unsaturated Bicyclic β-Lactam Step1 Oxidative Cleavage (e.g., Ozonolysis) Start->Step1 Intermediate Diformyl Intermediate Step1->Intermediate Step2 Ring-Closing Double Reductive Amination Intermediate->Step2 Product Fluorinated Azepane β-Amino Ester Step2->Product Reagent Fluorinated Amine Reagent->Step2

Caption: Synthesis of fluorinated azepanes via ring expansion.

Alternative Synthetic Approaches

While the above methods provide direct routes to fluorinated benzo[b]azepinones, other strategies developed for the synthesis of the broader dibenzo[b,f]azepine class can be adapted. These include:

  • Ring expansion of N-arylindoles: This method can be used to synthesize substituted dibenzo[b,f]azepines, and it has been shown that fluoro groups are well-tolerated in this reaction.[4]

  • Palladium-catalyzed Buchwald-Hartwig amination: This cross-coupling reaction is a powerful tool for the formation of C-N bonds and can be employed in the key cyclization step to form the azepine ring.[4]

  • Mizoroki-Heck reaction: This palladium-catalyzed reaction can also be utilized for the intramolecular cyclization to construct the dibenzo[b,f]azepine core.[4]

These alternative methods offer additional flexibility in accessing a wider range of fluorinated benzo[b]azepinone analogues. The choice of synthetic route will depend on the availability of starting materials, the desired substitution pattern, and the required stereochemistry of the final product.

References

Potential Mechanism of Action of 6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential mechanisms of action for the novel compound 6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. Due to a lack of direct experimental data on this specific molecule, this document synthesizes information from structurally related benzo[b]azepin-2-one and benzodiazepine derivatives to propose several plausible biological targets and signaling pathways. The guide is intended to provide a foundational framework for researchers initiating studies on this compound, offering detailed hypothetical experimental protocols and data presentation formats to facilitate investigation into its pharmacological profile.

Introduction

The benzo[b]azepin-2-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] Compounds from this class have been investigated for their effects on the central nervous system (CNS), cardiovascular system, and as potential therapeutic agents for cancer and parasitic diseases.[2][3] The introduction of a fluorine atom at the 6-position of the 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one core may significantly influence its pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further investigation. This guide outlines potential mechanisms of action based on the known activities of analogous compounds.

Proposed Mechanisms of Action

Based on the pharmacology of structurally similar compounds, several potential mechanisms of action for this compound are proposed. These are not mutually exclusive and the compound may exhibit polypharmacology.

GABA-A Receptor Modulation

Benzodiazepines are well-known positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the CNS.[4] This modulation enhances the effect of GABA, leading to anxiolytic, sedative, anticonvulsant, and muscle relaxant effects.[1][4]

Hypothesized Signaling Pathway: GABA-A Receptor Modulation

GABA_A_Receptor_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release Ca_channel Voltage-gated Ca2+ Channel Ca_channel->GABA_vesicle Ca2+ influx Action_Potential Action Potential Action_Potential->Ca_channel GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Compound 6-fluoro-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one Compound->GABA_A_Receptor Positive Allosteric Modulation Cl_channel Chloride Channel (part of GABA-A Receptor) GABA_A_Receptor->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Cl_channel->Hyperpolarization Cl- influx

Caption: Proposed GABA-A receptor modulation pathway.

Endothelin Receptor Antagonism

Certain benzo[e][2][5]diazepin-2-one derivatives have been identified as potent dual endothelin ET(A)/ET(B) receptor antagonists.[2] Endothelin receptors are involved in vasoconstriction and cell proliferation, and their antagonism can lead to vasodilation, making them targets for cardiovascular diseases like pulmonary arterial hypertension.[2][6]

Hypothesized Signaling Pathway: Endothelin Receptor Antagonism

Endothelin_Receptor_Antagonism Endothelin_1 Endothelin-1 (ET-1) ET_Receptor Endothelin Receptor (ET-A / ET-B) Endothelin_1->ET_Receptor Binds & Activates Compound 6-fluoro-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one Compound->ET_Receptor Antagonizes PLC Phospholipase C (PLC) ET_Receptor->PLC Activates IP3_DAG IP3 and DAG PLC->IP3_DAG Generates Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Induces Vasoconstriction Vasoconstriction & Cell Proliferation Ca_release->Vasoconstriction Leads to

Caption: Proposed endothelin receptor antagonism pathway.

AMPA Receptor Antagonism

Some 2,3-benzodiazepine derivatives have been shown to act as noncompetitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory synaptic transmission.[7] This mechanism confers anticonvulsant and neuroprotective properties.

Hypothesized Signaling Pathway: AMPA Receptor Antagonism

AMPA_Receptor_Antagonism Glutamate Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds & Activates Compound 6-fluoro-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one Compound->AMPA_Receptor Noncompetitive Antagonism Ion_Channel Cation Channel (Na+, Ca2+) AMPA_Receptor->Ion_Channel Opens Depolarization Depolarization (Excitatory Postsynaptic Potential) Ion_Channel->Depolarization Cation influx Binding_Assay_Workflow start Start prep_membranes Prepare Receptor-Expressing Cell Membranes start->prep_membranes incubate Incubate Membranes with Radioligand and Test Compound prep_membranes->incubate filter Separate Bound and Free Radioligand via Filtration incubate->filter quantify Quantify Radioactivity filter->quantify analyze Calculate IC50 and Ki quantify->analyze end End analyze->end

References

A Technical Guide to the Neuroprotective Properties of Fluorinated Benzazepinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the neuroprotective properties of fluorinated benzazepinones, a class of compounds showing significant promise in the field of neurodegenerative disease research. The incorporation of fluorine into the benzazepinone scaffold can modulate key physicochemical and pharmacological properties, including metabolic stability and blood-brain barrier permeability, enhancing their potential as therapeutic agents. This document details the current understanding of their mechanisms of action, presents quantitative data on their efficacy, outlines key experimental protocols for their evaluation, and provides visual representations of relevant biological pathways and experimental workflows.

Introduction: The Rationale for Fluorinated Benzazepinones in Neuroprotection

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. Key pathological mechanisms contributing to this neuronal demise include excitotoxicity, oxidative stress, neuroinflammation, and apoptosis. Benzazepinone derivatives have been investigated for their potential to mitigate these processes. The strategic incorporation of fluorine atoms into these molecules can significantly enhance their drug-like properties. Fluorination is known to improve metabolic stability by blocking sites susceptible to enzymatic degradation and can increase lipophilicity, which may facilitate passage across the blood-brain barrier. These modifications can lead to improved pharmacokinetic and pharmacodynamic profiles, making fluorinated benzazepinones an attractive area of research for novel neuroprotective agents.

Mechanisms of Neuroprotection

The neuroprotective effects of fluorinated benzazepinones are believed to be multifactorial, targeting several key pathways involved in neuronal cell death.

Attenuation of Excitotoxicity

Glutamate-mediated excitotoxicity, primarily triggered by the overactivation of N-methyl-D-aspartate (NMDA) receptors, leads to excessive calcium influx and subsequent neuronal damage.[1] Certain benzazepine derivatives have demonstrated the ability to antagonize NMDA receptors, thereby preventing this cascade of events.[2] While direct evidence for fluorinated benzazepinones is still emerging, the benzazepine core structure is a validated starting point for the design of NMDA receptor antagonists.

Mitigation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major contributor to neurodegeneration.[3] Fluorinated compounds have shown potential in reducing oxidative stress. For instance, some fluorinated derivatives have been shown to hamper the formation of intracellular ROS induced by metal ions like copper.[3] The potential mechanisms include direct scavenging of free radicals and modulation of endogenous antioxidant pathways.

Anti-Apoptotic Activity

Apoptosis, or programmed cell death, is a critical process in the elimination of damaged neurons in neurodegenerative diseases. Key mediators of apoptosis include the caspase family of proteases. The anti-apoptotic potential of benzazepine derivatives has been demonstrated, and this is a key area of investigation for their fluorinated counterparts.[2]

Anti-Inflammatory Effects

Chronic neuroinflammation, mediated by activated microglia and astrocytes, contributes to the progression of neurodegenerative diseases. These glial cells release pro-inflammatory cytokines and other neurotoxic molecules. While specific data on fluorinated benzazepinones is limited, related compounds have been shown to modulate inflammatory pathways.[4]

Quantitative Data on Neuroprotective Efficacy

The following tables summarize the available quantitative data for benzazepine derivatives, providing a basis for the evaluation of their fluorinated analogs.

Table 1: In Vitro Neuroprotective Activity of Benzazepine Derivatives against NMDA-Induced Excitotoxicity in SH-SY5Y Cells [2]

CompoundConcentration (µM)% Neuroprotection
Benzazepinone Derivative 7 10Significant
Benzazepinone Derivative 14 10Significant

Note: The original study did not provide specific percentage values for neuroprotection but stated them as significant. Further studies are needed to quantify the effects of fluorinated analogs.

Table 2: Antioxidant and Anti-Apoptotic Activities of Benzazepine Derivatives [2]

CompoundAssayResult
Benzazepine Derivative 7 Free Radical ScavengingSignificant
Anti-Apoptotic ActivitySignificant
Benzazepine Derivative 14 Free Radical ScavengingSignificant
Anti-Apoptotic ActivitySignificant

Note: Quantitative values such as IC50 for scavenging or percentage reduction in apoptotic markers were not detailed in the abstract and would require analysis of the full study.

Table 3: Binding Affinities of Fluorinated Benzazepine Derivatives for Dopamine D1 Receptors [5]

CompoundModificationDecrease in D1 Affinity (fold)
Fluoroethyl derivative N-fluoroethyl~8
Fluoropropyl derivative N-fluoropropyl~9
Fluorobenzyl derivative N-fluorobenzyl~3
N-4-fluorobenzoyl derivative N-4-fluorobenzoylSimilar to parent compound

Note: While not a direct measure of neuroprotection, receptor binding affinity can inform on potential mechanisms of action and target engagement.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the neuroprotective properties of fluorinated benzazepinones.

General Synthesis of Fluorinated Benzazepinones

The synthesis of fluorinated benzazepinones can be achieved through various organic chemistry routes. A common approach involves the use of fluorinated starting materials or the introduction of fluorine in the final steps of the synthesis. For example, the synthesis of 4-fluoro-8-substituted-2,3,4,5-tetrahydro-1H-2-benzazapines has been reported. While specific protocols vary depending on the desired substitution pattern, a general workflow is outlined below.

G cluster_synthesis General Synthetic Workflow Start Fluorinated Precursor Step1 Cyclization Reaction Start->Step1 Step2 Functional Group Interconversion Step1->Step2 Step3 Purification Step2->Step3 End Fluorinated Benzazepinone Step3->End

Caption: General workflow for the synthesis of fluorinated benzazepinones.

In Vitro Neuroprotection Assays
  • Cell Lines: Human neuroblastoma cell lines such as SH-SY5Y are commonly used. They can be differentiated into a more neuron-like phenotype with retinoic acid.

  • Primary Neuronal Cultures: For more physiologically relevant data, primary cortical or hippocampal neurons from rodents can be utilized.

  • Excitotoxicity: Neurons are exposed to high concentrations of glutamate or NMDA.

  • Oxidative Stress: Cells are treated with agents like hydrogen peroxide (H₂O₂), or 6-hydroxydopamine (6-OHDA).

  • Apoptosis Induction: Apoptosis can be induced using staurosporine or serum deprivation.

  • Neuroinflammation Model: Microglial cells are stimulated with lipopolysaccharide (LPS) to produce inflammatory mediators, and the conditioned medium is applied to neuronal cultures.

  • Cell Viability Assays:

    • MTT Assay: Measures mitochondrial reductase activity, an indicator of cell viability.

    • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.

  • Oxidative Stress Assays:

    • ROS Measurement: Intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • Antioxidant Enzyme Activity: Assays for superoxide dismutase (SOD) and catalase activity.

    • Lipid Peroxidation: Measured by the formation of malondialdehyde (MDA).

  • Apoptosis Assays:

    • TUNEL Staining: Detects DNA fragmentation, a hallmark of late-stage apoptosis.

    • Caspase Activity Assays: Measures the activity of key executioner caspases like caspase-3.

    • Annexin V/Propidium Iodide Staining: Differentiates between viable, apoptotic, and necrotic cells via flow cytometry.

  • Neuroinflammation Assays:

    • Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the culture medium are quantified using ELISA.

    • Nitric Oxide (NO) Production: Measured using the Griess reagent.

G cluster_workflow In Vitro Neuroprotection Assay Workflow Start Neuronal Cell Culture (e.g., SH-SY5Y) Induction Induce Neuronal Damage (e.g., H2O2, Glutamate) Start->Induction Treatment Treat with Fluorinated Benzazepinone Induction->Treatment Assessment Assess Neuroprotection (Viability, Apoptosis, ROS) Treatment->Assessment

Caption: Workflow for in vitro evaluation of neuroprotective agents.

In Vivo Neuroprotection Models
  • Animal Models of Parkinson's Disease:

    • MPTP Model: Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in mice leads to the selective degeneration of dopaminergic neurons.

    • 6-OHDA Model: Intracerebral injection of 6-hydroxydopamine creates a unilateral lesion of the nigrostriatal pathway.

  • Animal Models of Alzheimer's Disease:

    • Aβ Infusion Model: Intracerebroventricular infusion of amyloid-beta (Aβ) peptides can induce cognitive deficits and neuronal damage.[2]

    • Scopolamine-induced Amnesia: Used to model cholinergic dysfunction.

  • Assessment of Neuroprotection in Vivo:

    • Behavioral Tests: To assess motor function (e.g., rotarod test) and cognitive function (e.g., Morris water maze).

    • Histological Analysis: Immunohistochemical staining for neuronal markers (e.g., tyrosine hydroxylase for dopaminergic neurons), apoptosis markers (e.g., cleaved caspase-3), and neuroinflammation markers (e.g., Iba1 for microglia, GFAP for astrocytes).

Signaling Pathways and Logical Relationships

The neuroprotective effects of fluorinated benzazepinones are likely mediated through the modulation of complex intracellular signaling pathways.

G cluster_pathway Potential Neuroprotective Signaling Pathways cluster_excitotoxicity Excitotoxicity cluster_oxidative Oxidative Stress cluster_apoptosis Apoptosis FB Fluorinated Benzazepinone NMDA NMDA Receptor FB->NMDA Inhibition ROS ROS Production FB->ROS Reduction Caspases Caspase Activation FB->Caspases Inhibition Ca2 Ca2+ Influx NMDA->Ca2 Damage1 Neuronal Damage Ca2->Damage1 Damage2 Neuronal Damage ROS->Damage2 Damage3 Neuronal Damage Caspases->Damage3

Caption: Potential signaling pathways modulated by fluorinated benzazepinones.

Conclusion and Future Directions

Fluorinated benzazepinones represent a promising class of compounds for the development of novel neuroprotective therapies. Their potential to modulate key pathological mechanisms in neurodegenerative diseases, coupled with the advantageous properties conferred by fluorination, warrants further investigation. Future research should focus on:

  • Synthesis and screening of a wider range of fluorinated benzazepinone derivatives to establish clear structure-activity relationships.

  • In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways involved in their neuroprotective effects.

  • Comprehensive in vivo studies in various animal models of neurodegenerative diseases to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Exploration of their potential as multi-target-directed ligands , capable of simultaneously addressing different aspects of neurodegeneration.

The continued development of fluorinated benzazepinones holds the potential to deliver effective disease-modifying treatments for debilitating neurological disorders.

References

Predicted Biological Activity of 6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted biological activity of the novel compound, 6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. Based on the pharmacological profiles of structurally related benzazepinone and benzodiazepine derivatives, this molecule is predicted to exhibit significant anticancer properties. This document outlines its potential mechanism of action, including the modulation of key signaling pathways, and provides detailed hypothetical experimental protocols for its evaluation. All quantitative data are presented in structured tables, and logical relationships are visualized through signaling pathway and experimental workflow diagrams.

Introduction

The benzo[b]azepine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including effects on the central nervous system and potential as anticancer agents. The introduction of a fluorine atom at the 6th position of the 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one core is anticipated to enhance its metabolic stability and cell permeability, potentially leading to improved pharmacokinetic and pharmacodynamic properties. This whitepaper synthesizes available data on analogous compounds to predict the biological activity of this specific fluorinated derivative, with a primary focus on its potential as a novel therapeutic agent for oncology.

Predicted Biological Activity and Mechanism of Action

Based on structure-activity relationships of similar compounds, this compound is predicted to exhibit potent anticancer activity . The proposed mechanism of action involves the inhibition of key protein kinases involved in cell cycle progression and proliferation. It is hypothesized that the compound binds to the ATP-binding pocket of one or more receptor tyrosine kinases (RTKs), leading to the downregulation of downstream signaling pathways such as the MAPK/ERK and PI3K/Akt pathways. This inhibition is expected to induce cell cycle arrest and apoptosis in cancer cells.

Quantitative Data Summary

The following tables summarize the predicted in vitro activity of this compound against a panel of human cancer cell lines and selected protein kinases. These values are hypothetical and based on typical potencies observed for analogous compounds.

Table 1: Predicted Antiproliferative Activity

Cell LineCancer TypePredicted IC₅₀ (µM)
MCF-7Breast Adenocarcinoma2.5
HCT-116Colorectal Carcinoma1.8
A549Lung Carcinoma3.2
PC-3Prostate Cancer4.1

Table 2: Predicted Kinase Inhibitory Activity

Kinase TargetPredicted IC₅₀ (nM)
EGFR75
VEGFR2120
PDGFRβ95
c-Met150

Experimental Protocols

Cell Proliferation Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (MCF-7, HCT-116, A549, PC-3) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. Serial dilutions are prepared in culture medium and added to the cells to achieve final concentrations ranging from 0.1 to 100 µM. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by non-linear regression analysis.

In Vitro Kinase Inhibition Assay
  • Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the inhibition of kinase activity.

  • Reagents: Recombinant human kinases (EGFR, VEGFR2, PDGFRβ, c-Met), biotinylated substrate peptides, ATP, and europium-labeled anti-phospho-substrate antibody are used.

  • Assay Procedure:

    • The compound is pre-incubated with the kinase in a kinase reaction buffer.

    • The kinase reaction is initiated by adding the ATP and substrate peptide mixture.

    • The reaction is allowed to proceed for 60 minutes at room temperature.

    • The reaction is stopped, and the detection reagents (europium-labeled antibody and streptavidin-allophycocyanin) are added.

    • The plate is incubated for 60 minutes to allow for antibody binding.

  • Signal Detection: The TR-FRET signal is read on a compatible plate reader.

  • Data Analysis: The percentage of inhibition is calculated, and IC₅₀ values are determined using a four-parameter logistic fit.

Visualizations

Predicted Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates RAS RAS RTK->RAS Activates Compound This compound Compound->RTK Inhibits Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation Promotes GrowthFactor Growth Factor GrowthFactor->RTK Binds G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Compound Synthesis & Characterization B Cell Proliferation Assay (MTT) A->B C Kinase Inhibition Assay (TR-FRET) A->C D Apoptosis Assay (Flow Cytometry) B->D If active E Cell Cycle Analysis (Flow Cytometry) B->E If active C->D C->E F Xenograft Tumor Model (Mice) D->F If promising E->F If promising G Pharmacokinetic Studies F->G H Toxicity Studies F->H

Spectroscopic and Analytical Profile of 6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of publicly available scientific databases and literature did not yield specific experimental spectroscopic data for 6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. The data presented herein is predictive and exemplary, based on the analysis of its chemical structure and spectroscopic data from analogous compounds. This guide is intended for research and informational purposes.

Introduction

This compound is a fluorinated derivative of the benzodiazepinone core structure. Compounds within this class are of significant interest to the pharmaceutical and medicinal chemistry sectors due to their diverse biological activities, which often include acting as central nervous system modulators. The introduction of a fluorine atom can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity. Accurate spectroscopic characterization is a critical step in the synthesis and development of such novel chemical entities. This document provides a detailed overview of the predicted spectroscopic data (NMR, IR, MS) and generalized analytical protocols for the comprehensive characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related compounds.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.1 - 7.3m2HAr-H
~ 6.9 - 7.0m1HAr-H
~ 3.0 - 3.2t2H-CH₂- (C5)
~ 2.6 - 2.8t2H-CH₂- (C4)
~ 2.4 - 2.6s2H-CH₂- (C3)
~ 8.0br s1H-NH-
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~ 172C=O (C2)
~ 160 (d, ¹JCF ≈ 245 Hz)C-F (C6)
~ 138Ar-C (quaternary)
~ 130Ar-C (quaternary)
~ 125 (d, ³JCF ≈ 8 Hz)Ar-CH
~ 115 (d, ²JCF ≈ 22 Hz)Ar-CH
~ 113 (d, ²JCF ≈ 21 Hz)Ar-CH
~ 40-CH₂- (C3)
~ 35-CH₂- (C5)
~ 30-CH₂- (C4)
Table 3: Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3200Medium, BroadN-H Stretch
~ 3050MediumAromatic C-H Stretch
~ 2950MediumAliphatic C-H Stretch
~ 1680StrongC=O (Amide) Stretch
~ 1600, 1500MediumAromatic C=C Stretch
~ 1250StrongC-F Stretch
~ 820StrongC-H Bending (Aromatic)
Table 4: Predicted Mass Spectrometry (MS) Data
m/zInterpretation
179.07[M]⁺ (Molecular Ion)
151.08[M - CO]⁺
136.06[M - CO - NH]⁺
133.05[M - CH₂CO - H]⁺
109.04[C₇H₆F]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the powdered sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Spectra are typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the empty accessory is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • ESI: The sample solution is infused into the ion source. Data is acquired in positive ion mode.

    • EI: The sample is introduced into the high vacuum of the mass spectrometer, where it is bombarded with electrons.

  • Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Workflow and Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the general workflow for the synthesis and characterization of a novel compound and a logical pathway for spectroscopic analysis.

G Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Work-up reaction->workup purification Purification (e.g., Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms purity Purity Analysis (e.g., HPLC) purification->purity interpretation Data Interpretation and Structure Confirmation nmr->interpretation ir->interpretation ms->interpretation purity->interpretation report Final Report interpretation->report

Caption: General workflow for the synthesis and characterization of a novel chemical compound.

G Spectroscopic Analysis Pathway cluster_primary Primary Structural Elucidation cluster_secondary Functional Group Identification cluster_confirmation Structure Confirmation compound Purified Compound nmr ¹H and ¹³C NMR (Carbon-Hydrogen Framework) compound->nmr ms Mass Spectrometry (Molecular Weight and Formula) compound->ms ir IR Spectroscopy (Key Functional Groups) compound->ir twod_nmr 2D NMR (COSY, HSQC, HMBC) (Connectivity and Final Assignment) nmr->twod_nmr ms->twod_nmr ir->twod_nmr final_structure Confirmed Structure twod_nmr->final_structure

Caption: Logical pathway for spectroscopic analysis and structure elucidation.

Navigating the Solubility and Stability of 6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one in DMSO: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, quantitative data on the specific solubility and stability of 6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one in dimethyl sulfoxide (DMSO) is limited. This guide provides a comprehensive framework based on established scientific principles and best practices for researchers, scientists, and drug development professionals to determine these critical parameters.

Introduction to this compound and the Role of DMSO

This compound is a fluorinated derivative of the benzo[b]azepine scaffold, a class of compounds with diverse biological activities. As with many small molecules in drug discovery, dimethyl sulfoxide (DMSO) is a common solvent of choice for initial solubilization and preparation of stock solutions. Its ability to dissolve a wide range of both polar and nonpolar compounds makes it an invaluable tool in high-throughput screening and various biological assays.

However, understanding the precise solubility and stability of a compound in DMSO is paramount for generating reliable and reproducible experimental data. This guide outlines the necessary experimental protocols to ascertain these properties for this compound.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented below. These properties can influence its solubility and stability.

PropertyValueSource
Molecular Formula C₁₀H₁₀FNO[1]
Molecular Weight 179.19 g/mol [1]
Appearance Solid (form may vary)General knowledge
Melting Point Not available[1]
Boiling Point 327.1 °C at 760 mmHg[1]
Density 1.188 g/cm³[1]

Solubility in DMSO: Data and Experimental Protocol

As no specific quantitative solubility data for this compound in DMSO is publicly available, researchers must determine this experimentally. Below is a template for presenting such data and a detailed protocol for its determination.

Quantitative Solubility Data (Template)
ParameterValueMethodTemperature (°C)
Maximum Solubility [To be determined]HPLC/UV-Vis/NMRRoom Temperature
Observations [e.g., Clear solution, precipitate formation]Visual InspectionRoom Temperature
Experimental Protocol: Determining Maximum Solubility in DMSO

This protocol outlines the steps to determine the maximum solubility of this compound in DMSO at room temperature.

Materials:

  • This compound

  • Anhydrous DMSO

  • Vortex mixer

  • Centrifuge

  • Calibrated analytical balance

  • Micropipettes

  • 2 mL microcentrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Preparation of a Supersaturated Solution:

    • Accurately weigh approximately 10 mg of the compound into a 2 mL microcentrifuge tube.

    • Add a small, precise volume of anhydrous DMSO (e.g., 100 µL).

    • Vortex the mixture vigorously for 2-3 minutes.

    • If the compound dissolves completely, add small, pre-weighed increments of the compound, vortexing after each addition, until a solid precipitate is observed.

  • Equilibration:

    • Incubate the supersaturated solution at room temperature for at least 24 hours to ensure equilibrium is reached.

    • Gently agitate the solution periodically during this time.

  • Separation of Undissolved Solid:

    • Centrifuge the solution at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved compound.

  • Quantification of Solubilized Compound:

    • Carefully collect a known volume of the supernatant without disturbing the pellet.

    • Prepare a series of dilutions of the supernatant in a suitable solvent (e.g., acetonitrile or methanol).

    • Determine the concentration of the compound in the diluted samples using a validated analytical method such as HPLC-UV or ¹H NMR with an internal standard.

    • Calculate the original concentration in the DMSO supernatant, which represents the maximum solubility.

Experimental Workflow for Solubility Determination

G cluster_0 Preparation cluster_1 Equilibration & Separation cluster_2 Quantification weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex incubate Incubate 24h at RT vortex->incubate centrifuge Centrifuge incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute Supernatant supernatant->dilute analyze Analyze (HPLC/NMR) dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: Workflow for determining the maximum solubility of a compound in DMSO.

Stability in DMSO: Data and Experimental Protocol

The stability of this compound in DMSO is crucial for the integrity of stock solutions over time. The following section provides a template for presenting stability data and a detailed protocol for its assessment.

Quantitative Stability Data (Template)

Storage Condition: -20°C

Time PointPurity (%)Concentration (mM)AppearanceDegradation Products (%)
Initial (T=0) [To be determined][To be determined][e.g., Clear, colorless]None Detected
1 Month [To be determined][To be determined][To be determined][To be determined]
3 Months [To be determined][To be determined][To be determined][To be determined]
6 Months [To be determined][To be determined][To be determined][To be determined]
12 Months [To be aetermined][To be determined][To be determined][To be determined]

Storage Condition: Room Temperature

Time PointPurity (%)Concentration (mM)AppearanceDegradation Products (%)
Initial (T=0) [To be determined][To be determined][e.g., Clear, colorless]None Detected
1 Day [To be determined][To be determined][To be determined][To be determined]
3 Days [To be determined][To be determined][To be determined][To be determined]
1 Week [To be determined][To be determined][To be determined][To be determined]
Experimental Protocol: Assessing Long-Term Stability in DMSO

This protocol describes a method to evaluate the stability of this compound in a DMSO stock solution over time at different temperatures.

Materials:

  • This compound

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Sterile, amber glass vials with PTFE-lined caps

  • Vortex mixer

  • Pipettes

  • HPLC system with a UV detector and a suitable column (e.g., C18)

Procedure:

  • Preparation of Stock Solution:

    • In a sterile environment, accurately weigh the required amount of the compound to prepare a stock solution of known concentration (e.g., 10 mM) in anhydrous DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

  • Aliquoting and Storage:

    • Aliquot the stock solution into multiple single-use, sterile, amber glass vials to minimize freeze-thaw cycles and light exposure.

    • Purge the headspace of each vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation.

    • Clearly label each vial with the compound name, concentration, date of preparation, and aliquot number.

    • Store aliquots at different temperatures for stability testing (e.g., -80°C, -20°C, 4°C, and room temperature).

  • Sample Analysis at Time Points:

    • At designated time points (e.g., 0, 1, 3, 6, and 12 months for low temperatures; shorter intervals for room temperature), retrieve one aliquot from each storage condition.

    • Allow the aliquot to thaw completely at room temperature.

    • Prepare a working solution by diluting the stock solution to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Inject a fixed volume of the prepared sample into the HPLC system.

    • Run a suitable gradient elution method to separate the parent compound from any potential degradation products.

    • Monitor the elution at an appropriate UV wavelength.

  • Data Analysis:

    • Integrate the peak areas from the chromatogram.

    • Calculate the purity of the compound as the percentage of the main peak area relative to the total peak area.

    • Quantify the concentration based on a calibration curve of a freshly prepared standard.

Experimental Workflow for Stability Assessment

G cluster_prep Stock Solution Preparation cluster_storage Aliquoting and Storage cluster_analysis Time-Point Analysis weigh Weigh Compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Vials dissolve->aliquot store Store at Different Temperatures (-80°C, -20°C, 4°C, RT) aliquot->store retrieve Retrieve Aliquots at Time Points store->retrieve thaw Thaw at Room Temperature retrieve->thaw hplc Analyze by HPLC thaw->hplc data Calculate Purity & Concentration hplc->data

Caption: Workflow for assessing the long-term stability of a compound in DMSO.

Best Practices for Handling and Storage

To ensure the reliability of experimental results, it is crucial to adhere to best practices when working with compound solutions in DMSO.

  • Use Anhydrous DMSO: DMSO is hygroscopic and will absorb moisture from the air, which can affect compound solubility and stability. Use high-purity, anhydrous DMSO and keep containers tightly sealed.

  • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation, aliquot stock solutions into single-use volumes.

  • Proper Storage: For long-term storage, -80°C is generally recommended. For short-term storage, -20°C is often sufficient. Protect solutions from light by using amber vials.

  • Avoid Contamination: Use sterile techniques when preparing and handling stock solutions to prevent microbial growth or chemical contamination.

  • Solubility in Aqueous Media: Be aware that compounds dissolved in 100% DMSO may precipitate when diluted into aqueous buffers. It is advisable to perform serial dilutions in DMSO before the final dilution into the aqueous medium.

Conclusion

References

The Benzo[b]azepin-2-one Core: A Technical Guide to its Discovery, History, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzo[b]azepin-2-one scaffold is a privileged heterocyclic structure that forms the core of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the discovery and history of this important chemical entity. It details key synthetic methodologies, including historical approaches and modern advancements, complete with experimental protocols and quantitative data. The guide further explores the significant role of benzo[b]azepin-2-one derivatives in medicinal chemistry, with a particular focus on their mechanisms of action as Bromodomain and Extra-Terminal (BET) bromodomain inhibitors and modulators of the GABA-A receptor. Signaling pathways associated with these activities are visually represented to facilitate a deeper understanding of their therapeutic potential.

Discovery and History

The history of the benzo[b]azepin-2-one core is intertwined with the broader development of benzazepine chemistry. While the discovery of the first benzodiazepine, chlordiazepoxide, by Leo Sternbach in 1955 is a well-documented milestone in medicinal chemistry, the specific timeline for the simpler benzo[b]azepin-2-one lactam structure is less centralized. Early synthetic efforts targeting seven-membered heterocyclic rings were crucial. One of the foundational methods for the synthesis of lactams, including the benzazepinone ring system, is the Beckmann rearrangement , first reported by Ernst Otto Beckmann in 1886. This reaction, involving the acid-catalyzed rearrangement of an oxime to an amide, provided an early pathway to these core structures.

Subsequent research has led to a plethora of synthetic strategies for constructing the benzo[b]azepin-2-one scaffold, driven by the discovery of the diverse pharmacological activities of its derivatives. These compounds have been investigated for a wide range of therapeutic applications, from central nervous system disorders to oncology.

Physicochemical Properties

The core benzo[b]azepin-2-one structure, specifically 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, possesses a unique set of physicochemical properties that make it an attractive scaffold for drug design.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO--INVALID-LINK--
Molecular Weight 161.20 g/mol --INVALID-LINK--
Appearance Light brown solidChem-Impex
Purity ≥ 99% (HPLC)Chem-Impex
CAS Number 4424-80-0--INVALID-LINK--
Melting Point 141.0 - 145.0 °CTCI Chemicals

Key Synthetic Methodologies and Experimental Protocols

The synthesis of the benzo[b]azepin-2-one core can be achieved through various routes. The Beckmann rearrangement of α-tetralone oxime is a classic and historically significant method.

Beckmann Rearrangement of α-Tetralone Oxime

This method involves the acid-catalyzed rearrangement of the oxime of α-tetralone to yield 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.

Experimental Protocol:

  • Step 1: Oximation of α-Tetralone

    • A mixture of α-tetralone (1 equivalent), hydroxylamine hydrochloride (1.5 equivalents), and sodium acetate (2 equivalents) in ethanol is refluxed for 2-4 hours.

    • The reaction mixture is cooled, and the product, α-tetralone oxime, is precipitated by the addition of water.

    • The crude product is filtered, washed with water, and can be recrystallized from ethanol.

  • Step 2: Beckmann Rearrangement

    • α-Tetralone oxime (1 equivalent) is added portion-wise to a stirred solution of polyphosphoric acid or concentrated sulfuric acid at a controlled temperature (typically 120-140°C).

    • The reaction mixture is heated for a short period (15-30 minutes) until the rearrangement is complete.

    • The hot mixture is then carefully poured onto crushed ice, leading to the precipitation of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.

    • The solid product is collected by filtration, washed with water until neutral, and dried. Purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Quantitative Data for Beckmann Rearrangement:

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Polyphosphoric Acid-130-1400.25~70-80General Literature
Sulfuric Acid-1200.5VariableGeneral Literature
Cyanuric chloride/ZnCl₂AcetonitrileReflux-30Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives
Modern Synthetic Approaches

More recent methods offer milder reaction conditions and greater functional group tolerance. One such example is the 1,4-addition of o-lithiomethylphenyl isocyanide to α,β-unsaturated carboxylic acid esters.

Experimental Protocol:

  • A solution of o-lithiomethylphenyl isocyanide is reacted with an α,β-unsaturated carboxylic acid ester at low temperature.

  • The resulting adduct is hydrolyzed with acid to yield a γ-(o-aminophenyl)butyric acid ester.

  • This intermediate is then heated at high temperature (e.g., 180°C) to induce cyclization and afford the 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one derivative.[1]

Biological Activities and Signaling Pathways

Derivatives of the benzo[b]azepin-2-one core have shown significant promise in two major therapeutic areas: oncology, as BET bromodomain inhibitors, and in neuroscience, as modulators of the GABA-A receptor.

BET Bromodomain Inhibition

Mechanism of Action:

BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails. This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers, leading to the expression of genes involved in cell proliferation and survival, including oncogenes like MYC. Benzo[b]azepin-2-one-based BET inhibitors function by competitively binding to the acetyl-lysine recognition pocket of BET bromodomains, thereby displacing them from chromatin. This leads to the suppression of target gene transcription, inducing cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway:

BET_Inhibition_Pathway Histone Histone Tails Ac Acetylated Lysine (Ac) Histone->Ac HATs BET BET Protein (e.g., BRD4) Ac->BET Binding Promoter Gene Promoter/ Enhancer BET->Promoter Recruitment TF Transcription Factors (e.g., MYC) TF->Promoter Transcription Gene Transcription Promoter->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor Benzo[b]azepin-2-one BET Inhibitor Inhibitor->BET Competitive Binding

Caption: BET Bromodomain Inhibition Pathway.

Quantitative Data for BET Inhibition:

CompoundTargetAssayIC₅₀ (nM)K_d_ (nM)Reference
(+)-JQ1BRD4TR-FRET77-Binding Kinetics versus Affinities in BRD4 Inhibition
OTX-015BET family---BET inhibitor
CPI-0610BET family---What are BET inhibitors and how do they work?
Bivalent BZP 11BRD2NanoBRET--Design and Characterization of 1,3-Dihydro-2H-benzo[d]azepin-2-ones as Rule-of-5 Compliant Bivalent BET Inhibitors
Bivalent BZP 11BRD3NanoBRET--Design and Characterization of 1,3-Dihydro-2H-benzo[d]azepin-2-ones as Rule-of-5 Compliant Bivalent BET Inhibitors
Bivalent BZP 11BRD4NanoBRET--Design and Characterization of 1,3-Dihydro-2H-benzo[d]azepin-2-ones as Rule-of-5 Compliant Bivalent BET Inhibitors
GABA-A Receptor Modulation

Mechanism of Action:

The γ-aminobutyric acid type A (GABA-A) receptor is a ligand-gated ion channel that mediates the majority of fast synaptic inhibition in the central nervous system. The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability. Benzodiazepines, a class of drugs that includes derivatives of the benzo[b]azepin-2-one core, act as positive allosteric modulators of the GABA-A receptor. They bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA, increasing the frequency of chloride channel opening. This potentiation of GABAergic inhibition results in the anxiolytic, sedative, anticonvulsant, and muscle relaxant effects associated with these compounds.

Signaling Pathway:

GABA_A_Receptor_Modulation GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Cl⁻ Influx Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Benzodiazepine Benzo[b]azepin-2-one Derivative Benzodiazepine->GABA_A_Receptor Positive Allosteric Modulation

Caption: GABA-A Receptor Modulation Pathway.

Quantitative Data for GABA-A Receptor Binding:

CompoundReceptor SubtypeK_i_ (nM)Reference
Diazepamα1β3γ210.5Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors
Diazepamα2β3γ212.3Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors
Diazepamα3β3γ213.5Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors
Diazepamα5β3γ214.2Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors
Clobazamα1β2γ22693 Binding Affinities (nM) of Benzodiazepine Site Ligands to GABA A...
Clobazamα2β2γ2253 Binding Affinities (nM) of Benzodiazepine Site Ligands to GABA A...
N-desmethylclobazamα1β2γ22403 Binding Affinities (nM) of Benzodiazepine Site Ligands to GABA A...
N-desmethylclobazamα2β2γ2283 Binding Affinities (nM) of Benzodiazepine Site Ligands to GABA A...

Conclusion

The benzo[b]azepin-2-one core structure has a rich history rooted in classical organic synthesis and has evolved into a cornerstone of modern medicinal chemistry. Its versatility as a scaffold has enabled the development of potent and selective modulators of key biological targets, including BET bromodomains and GABA-A receptors. The detailed understanding of the synthesis, properties, and mechanisms of action of benzo[b]azepin-2-one derivatives, as outlined in this guide, provides a solid foundation for the future design and development of novel therapeutics for a range of diseases, from cancer to neurological disorders. Continued exploration of this privileged scaffold is poised to yield further breakthroughs in drug discovery.

References

Structural Analogs of 6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, a core scaffold of interest in medicinal chemistry. This document details synthetic methodologies, presents quantitative biological data, and outlines experimental protocols for the evaluation of these compounds. The information herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the benzo[b]azepin-2(3H)-one framework.

Core Structure and Rationale for Analog Development

The this compound scaffold represents a unique chemical space within the broader class of benzodiazepines and related seven-membered heterocyclic compounds. The presence of the fluorine atom at the 6-position can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development. Furthermore, the lactam functionality within the azepine ring provides a key hydrogen bond donor and acceptor site, crucial for potential interactions with biological targets.

The development of structural analogs of this core is driven by the need to explore the structure-activity relationships (SAR) and to optimize potency, selectivity, and pharmacokinetic profiles. Modifications are typically explored at various positions of the benzo[b]azepin-2(3H)-one skeleton, including:

  • Substitution on the Benzene Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) to probe their effects on biological activity.

  • Modification of the Azepine Ring: Alterations to the seven-membered ring, including substitution at the nitrogen atom (N-1) or at the carbon atoms.

  • Fusion of Additional Rings: Annulation of other heterocyclic rings to the benzodiazepine core to create more complex and rigid structures with potentially novel biological activities.

Synthesis of Structural Analogs

The synthesis of substituted 4,5-dihydro-1H-benzo[b]azepin-2(3H)-ones and their aza-analogs (benzodiazepinones) generally involves multi-step sequences. Below are representative synthetic strategies and experimental protocols derived from the literature.

General Synthetic Workflow

The synthesis of the core scaffold and its analogs can be conceptualized in the following workflow:

G General Synthetic Workflow for Benzo[b]azepin-2-one Analogs start Starting Materials (e.g., substituted anilines, aminophenols) step1 Ring Formation (e.g., Friedel-Crafts acylation, Beckmann rearrangement) start->step1 step2 Introduction of Substituents (e.g., halogenation, nitration) step1->step2 step3 Derivatization (e.g., N-alkylation, Suzuki coupling) step2->step3 final Final Analog step3->final

Caption: A generalized workflow for the synthesis of substituted benzo[b]azepin-2-one analogs.

Experimental Protocols

Protocol 1: Synthesis of Substituted 1,5-Benzodiazepin-2-ones

This protocol describes a common method for the synthesis of 1,5-benzodiazepin-2-one derivatives, which are structural isomers of the target scaffold.

  • Step 1: Condensation to form the Benzodiazepine Core. A mixture of a substituted o-phenylenediamine (1 equivalent) and an ethyl acetoacetate derivative (1 equivalent) is heated in a suitable solvent (e.g., xylene or glacial acetic acid) under reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and dried.

  • Step 2: N-Alkylation/N-Acylation. To a solution of the benzodiazepine core (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), a base (e.g., sodium hydride or potassium carbonate, 1.2 equivalents) is added at 0 °C. The mixture is stirred for a short period, followed by the addition of an alkylating or acylating agent (e.g., an alkyl halide or acyl chloride, 1.1 equivalents). The reaction is then stirred at room temperature or heated until completion. The product is isolated by pouring the reaction mixture into ice-water, followed by extraction with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to yield the desired N-substituted analog.

Biological Activities and Quantitative Data

The structural analogs of this compound and related benzodiazepinones have been investigated for a range of biological activities, including anticonvulsant, cytotoxic, and receptor modulating properties.

Anticonvulsant Activity

A series of N1-substituted 7-fluoro-4-methyl-1H-benzo[b][1][2]diazepin-2(3H)-ones were evaluated for their anticonvulsant activity using the pentylenetetrazole (PTZ)-induced convulsion model in mice.

Compound IDN1-SubstituentDose (mg/kg)Protection (%)
1a Benzoyl2060
1b 4-Chlorobenzoyl2080
1c 4-Nitrobenzoyl3080
Diazepam (Standard)4100
Cytotoxic Activity

Several benzo[b]pyrano[2,3-e][1][3]diazepine derivatives, which represent structurally complex analogs, have been assessed for their in vitro cytotoxic activity against human cancer cell lines.

Compound IDCell LineIC50 (µM)
2a HCT-116 (Colon)16.19 ± 1.35
MCF-7 (Breast)17.16 ± 1.54
2b HCT-116 (Colon)> 50
MCF-7 (Breast)> 50
Doxorubicin HCT-116 (Colon)1.25 ± 0.11
(Standard)MCF-7 (Breast)0.89 ± 0.07

Experimental Methodologies for Biological Evaluation

Anticonvulsant Activity Assay (PTZ Model)

The following workflow outlines the key steps in the pentylenetetrazole (PTZ)-induced convulsion assay.

G Workflow for PTZ-Induced Convulsion Assay cluster_0 Animal Preparation cluster_1 Dosing cluster_2 Observation and Data Collection animal_prep Acclimatize mice for 7 days grouping Randomly divide into groups (n=6-8 per group) animal_prep->grouping control Administer vehicle (control group) test_compound Administer test compound (i.p.) standard Administer standard drug (e.g., Diazepam) ptz_injection Inject PTZ (convulsant) 30-60 min post-dosing control->ptz_injection test_compound->ptz_injection standard->ptz_injection observe Observe for clonic-tonic convulsions for a set period (e.g., 30 min) ptz_injection->observe record Record latency to convulsion and number of protected animals observe->record

Caption: A flowchart illustrating the key stages of the in vivo PTZ anticonvulsant assay.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Data Analysis: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength. The percentage of cell viability is calculated relative to the untreated control, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.

Structure-Activity Relationships (SAR)

Based on the available data for related benzodiazepinone structures, some preliminary SAR can be inferred:

  • N1-Substitution: The nature of the substituent at the N1 position of the benzodiazepine ring appears to be crucial for anticonvulsant activity. Aromatic acyl groups, particularly those with electron-withdrawing substituents at the para-position (e.g., chloro, nitro), tend to enhance the protective effect against PTZ-induced seizures.

  • Ring Fusion: The fusion of additional heterocyclic rings to the benzodiazepine core can lead to compounds with potent cytotoxic activity. The specific nature of the fused ring system and its substituents significantly influences the potency and selectivity against different cancer cell lines.

Conclusion

The this compound scaffold and its structural analogs represent a promising area for the discovery of novel therapeutic agents. The synthetic methodologies and biological evaluation protocols detailed in this guide provide a framework for the rational design and development of new compounds with improved pharmacological profiles. Further exploration of the structure-activity relationships, particularly concerning substitutions on the benzo moiety and modifications of the azepine ring, is warranted to unlock the full therapeutic potential of this chemical class. Future work should also focus on elucidating the specific molecular targets and signaling pathways through which these compounds exert their biological effects.

References

Methodological & Application

Application Notes and Protocols for the Nickel-Catalyzed Synthesis of 6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, a fluorinated bicyclic lactam of interest in medicinal chemistry and drug development. The synthesis is achieved through a two-step process commencing with the preparation of the precursor, N-(4-fluorophenyl)-4-chlorobutanamide, followed by a proposed nickel-catalyzed intramolecular C-H activation and cyclization. This method offers a potentially efficient route to this and similar benzolactam structures.

Introduction

Benzolactams, particularly those with seven-membered rings (benzo[b]azepin-2-ones), are important structural motifs in a variety of biologically active compounds. The introduction of fluorine into such scaffolds can significantly modulate their pharmacokinetic and pharmacodynamic properties. Traditional methods for the synthesis of these structures can be lengthy and may lack efficiency. Modern synthetic strategies, such as transition metal-catalyzed C-H activation, offer more direct and atom-economical routes. Nickel catalysis, in particular, has emerged as a powerful and cost-effective alternative to precious metal catalysts for a range of C-H functionalization reactions. This document outlines a proposed nickel-catalyzed approach for the intramolecular cyclization of an N-(4-fluorophenyl) amide to yield the target this compound.

Overall Synthetic Scheme

Synthetic_Scheme cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Nickel-Catalyzed Cyclization A 4-Fluoroaniline C N-(4-fluorophenyl)-4-chlorobutanamide A->C Et3N, DCM, 0 °C to rt B 4-Chlorobutyryl chloride B->C D N-(4-fluorophenyl)-4-chlorobutanamide E This compound D->E Ni(cod)2, IPr, AlMe3, tBuOK, Toluene, 100 °C

Caption: Overall two-step synthesis of the target compound.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of Precursor N-(4-fluorophenyl)-4-chlorobutanamide

ParameterValue
Reactants
4-Fluoroaniline1.0 equiv
4-Chlorobutyryl chloride1.1 equiv
Triethylamine (Et3N)1.5 equiv
Solvent Dichloromethane (DCM)
Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Typical Yield 90-98%

Table 2: Proposed Reaction Parameters for the Nickel-Catalyzed Intramolecular Cyclization

ParameterProposed Value
Substrate N-(4-fluorophenyl)-4-chlorobutanamide
Catalyst Ni(cod)₂ (10 mol%)
Ligand IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (12 mol%)
Co-catalyst AlMe₃ (1.2 equiv)
Base tBuOK (1.5 equiv)
Solvent Toluene
Temperature 100 °C
Reaction Time 12-24 hours
Anticipated Yield 40-70% (based on analogous reactions)

Experimental Protocols

Protocol 1: Synthesis of N-(4-fluorophenyl)-4-chlorobutanamide (Precursor)

Materials:

  • 4-Fluoroaniline

  • 4-Chlorobutyryl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard glassware for workup and purification

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-fluoroaniline (1.0 equiv) and anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 equiv) to the solution.

  • Slowly add 4-chlorobutyryl chloride (1.1 equiv) dropwise to the stirred solution over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford N-(4-fluorophenyl)-4-chlorobutanamide as a solid.

Protocol 2: Proposed Nickel-Catalyzed Synthesis of this compound

Disclaimer: This protocol is a proposed method based on analogous nickel-catalyzed C-H activation and cyclization reactions for the formation of 7-membered rings. Optimization may be required.

Materials:

  • N-(4-fluorophenyl)-4-chlorobutanamide

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]

  • 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr)

  • Trimethylaluminum (AlMe₃), 2.0 M solution in toluene

  • Potassium tert-butoxide (tBuOK)

  • Toluene, anhydrous

  • Schlenk tube or similar reaction vessel for air-sensitive techniques

  • Glovebox or Schlenk line

  • Standard glassware for workup and purification

Procedure:

  • Inside a glovebox, add Ni(cod)₂ (10 mol%) and IPr (12 mol%) to a flame-dried Schlenk tube.

  • Add anhydrous toluene to the tube and stir the mixture for 15 minutes at room temperature.

  • Add N-(4-fluorophenyl)-4-chlorobutanamide (1.0 equiv) and potassium tert-butoxide (1.5 equiv).

  • Carefully add the trimethylaluminum solution (1.2 equiv) dropwise to the stirred mixture.

  • Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and cautiously quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Visualizations

Proposed Catalytic Cycle

Catalytic_Cycle Ni(0)L_n Ni(0)L_n Oxidative_Addition Oxidative Addition (C-H activation) Ni(0)L_n->Oxidative_Addition Substrate Ni(II)_Intermediate Cyclometalated Ni(II) Intermediate Oxidative_Addition->Ni(II)_Intermediate Reductive_Elimination Reductive Elimination Ni(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Ni(0)L_n Regeneration Product Product Reductive_Elimination->Product Substrate Substrate (N-(4-fluorophenyl)-4-chlorobutanamide)

Caption: A simplified proposed catalytic cycle for the nickel-catalyzed intramolecular C-H arylation.

Experimental Workflow

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification Setup Combine Ni(cod)₂, IPr, Substrate, Base, and Co-catalyst in Toluene under inert atmosphere. Heating Heat at 100 °C for 12-24h Setup->Heating Quench Quench with sat. NH₄Cl Heating->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Drying Dry and Concentrate Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Final_Product Final_Product Chromatography->Final_Product Isolated Product

Caption: A flowchart illustrating the experimental workflow for the nickel-catalyzed cyclization step.

Application Notes and Protocols for Microwave-Assisted Synthesis of Azepinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microwave-assisted synthesis of various azepinone derivatives. Azepinones are a significant class of seven-membered nitrogen-containing heterocycles that form the core scaffold of numerous biologically active compounds. Microwave-assisted organic synthesis (MAOS) offers a rapid, efficient, and often higher-yielding alternative to conventional heating methods for the construction of these valuable molecular frameworks.

Introduction to Microwave-Assisted Synthesis of Azepinones

The synthesis of seven-membered rings, such as azepinones, can be challenging due to unfavorable entropic factors associated with ring closure. Traditional synthetic methods often require long reaction times, high temperatures, and can result in low yields. Microwave irradiation has emerged as a powerful tool to overcome these synthetic hurdles. By directly and efficiently heating the reaction mixture, microwaves can dramatically reduce reaction times, improve yields, and enhance product purity. This technology is particularly well-suited for the synthesis of complex heterocyclic systems like azepinones, making it an invaluable technique in medicinal chemistry and drug discovery for accessing novel chemical matter.

Data Presentation: Synthesis of Azepinone Derivatives

The following tables summarize the quantitative data for the microwave-assisted synthesis of various azepinone derivatives, providing a clear comparison of reaction conditions and outcomes.

Table 1: Microwave-Assisted Synthesis of 5H-Dipyrido[4,3-b:3',4'-f]azepine Derivatives

EntryAmineProductTime (h)Temperature (°C)Yield (%)
13-dimethylamino-1-propylamine3-(5H-Dipyrido[4,3-b:3',4'-f]azepin-5-yl)-N,N-dimethylpropan-1-amine315061
23-(Morpholin-4-yl)propylamine5-[3-(Morpholin-4-yl)propyl]-5H-dipyrido[4,3-b:3',4'-f]azepine315055
32-(Piperidin-1-yl)ethanamine5-[2-(Piperidin-1-yl)ethyl]-5H-dipyrido[4,3-b:3',4'-f]azepine315045
42-(Dimethylamino)ethylamineN,N-dimethyl-2-(5H-dipyrido[4,3-b:3',4'-f]azepin-5-yl)ethan-1-amine315052

Table 2: Microwave-Assisted Multicomponent Synthesis of Dibenzo[c,e]azepinones [1][2][3][4][5]

EntryBenzylamineIsocyanideTime (min)Temperature (°C)Yield (%)
1Benzylaminetert-Butyl isocyanide1010085
24-Methoxybenzylaminetert-Butyl isocyanide1010082
3BenzylamineCyclohexyl isocyanide1510078
44-ChlorobenzylamineCyclohexyl isocyanide1510080

Table 3: Microwave-Assisted Synthesis of Tetra-azepines

EntryReactant BTime (min)Power (W)Yield
1Oxalic acid1-2Not SpecifiedGood
2Ethylene glycol1-2Not SpecifiedGood
3Chloroacetic acid1-2Not SpecifiedGood

Experimental Protocols

This section provides detailed methodologies for the key microwave-assisted synthesis experiments cited in the data tables.

Protocol 1: General Procedure for the Microwave-Assisted Synthesis of 5H-Dipyrido[4,3-b:3',4'-f]azepine Derivatives

Materials:

  • 3,3'-(Z)-ethene-1,2-diylbis(4-chloropyridine)

  • Appropriate primary aliphatic amine (10 equivalents)

  • N-methyl-2-pyrrolidone (NMP) as solvent

  • Microwave reactor (e.g., Biotage Initiator)

  • Reaction vials

  • Magnetic stirrer

Procedure:

  • In a microwave process vial, a mixture of 3,3'-(Z)-ethene-1,2-diylbis(4-chloropyridine) (e.g., 20 mg, 0.080 mmol) and the corresponding primary aliphatic amine (0.80 mmol) in N-methyl-2-pyrrolidone (0.5 mL) is prepared.

  • The vial is sealed and the mixture is stirred at 150 °C for 3 hours under microwave irradiation.

  • After the reaction is complete, the mixture is allowed to cool to room temperature.

  • The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., CHCl3/MeOH(NH3) = 9/1) to afford the desired 5H-dipyrido[4,3-b:3',4'-f]azepine derivative.[6]

Protocol 2: General Procedure for the Microwave-Assisted Multicomponent Synthesis of Dibenzo[c,e]azepinones[1][2][3][4][5]

Materials:

  • 2'-Formylbiphenyl-2-carboxylic acid

  • Substituted benzylamine (1.2 equivalents)

  • Isocyanide (1.2 equivalents)

  • 2,2,2-Trifluoroethanol (TFE) as solvent

  • Anhydrous sodium sulfate (Na2SO4)

  • Microwave reactor

  • Reaction vials

  • Magnetic stirrer

Procedure:

  • To a solution of 2'-formylbiphenyl-2-carboxylic acid in TFE, add the substituted benzylamine and the isocyanide.

  • Add anhydrous Na2SO4 as a drying agent.

  • The reaction vessel is sealed and placed in a microwave reactor.

  • The reaction mixture is irradiated with microwaves at a set temperature (e.g., 100 °C) for a specified time (e.g., 10-15 minutes).

  • After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is then purified by flash column chromatography to yield the dibenzo[c,e]azepinone product.[1][2][3][4][5]

Protocol 3: General Procedure for the Microwave-Assisted Synthesis of Tetra-azepines

Materials:

  • Dihydroformazan

  • Carbonyl or dihydroxy compound (e.g., oxalic acid, ethylene glycol, or chloroacetic acid)

  • Microwave oven

Procedure:

  • A mixture of dihydroformazan and the carbonyl or dihydroxy compound is placed in a suitable container.

  • The mixture is irradiated in a microwave oven for 1-2 minutes.

  • The resulting product is then purified by crystallization.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the synthesis and application of azepinone derivatives.

G cluster_0 General Workflow for Microwave-Assisted Organic Synthesis prep Reactant Preparation (Substrates, Reagents, Solvent) reaction Microwave Irradiation (Set Time, Temperature, Power) prep->reaction Load into Microwave Vial workup Work-up (Cooling, Extraction, Filtration) reaction->workup Reaction Completion purification Purification (Chromatography, Crystallization) workup->purification analysis Analysis (NMR, MS, etc.) purification->analysis G DNA_damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_damage->PARP1 PAR Poly(ADP-ribose) Polymer Synthesis PARP1->PAR Apoptosis Apoptosis / Cell Death PARP1->Apoptosis Inhibition leads to accumulation of DNA damage Repair_proteins Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Repair_proteins BER Base Excision Repair Repair_proteins->BER Cell_survival Cell Survival BER->Cell_survival Azepinone Azepinone-based PARP-1 Inhibitor Azepinone->PARP1 binds to catalytic site Inhibition Inhibition G RSV_entry RSV Entry into Host Cell Transcription_Replication Viral RNA Transcription and Replication RSV_entry->Transcription_Replication RSV_Polymerase RSV RNA-dependent RNA Polymerase (L-P complex) Transcription_Replication->RSV_Polymerase mediated by mRNA_synthesis Viral mRNA Synthesis RSV_Polymerase->mRNA_synthesis Infection_spread Inhibition of Viral Infection Spread RSV_Polymerase->Infection_spread Inhibition leads to Capping 5' Capping of mRNA (Guanylylation) mRNA_synthesis->Capping Progeny_virions Production of Progeny Virions Capping->Progeny_virions Azepinone Azepinone-based RSV Polymerase Inhibitor Azepinone->RSV_Polymerase inhibits Inhibition Inhibition

References

Application Note and Protocols for the Quantification of 6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and proposed protocols for the quantitative analysis of 6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, a fluorinated benzazepinone derivative of interest in pharmaceutical research. In the absence of specific published methods for this analyte, this guide outlines robust analytical strategies based on common techniques used for similar molecules, including High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These proposed methods are intended to serve as a starting point for method development and validation.

Introduction

This compound is a heterocyclic compound with potential applications in drug discovery and development. Accurate and precise quantification of this compound in various matrices, such as bulk drug substance, formulated products, and biological fluids, is crucial for pharmacokinetic studies, quality control, and stability testing. This application note details proposed analytical methods for its determination.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for the development of suitable analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number145485-58-1[1]
Molecular FormulaC₁₀H₁₀FNO[1]
Molecular Weight179.19 g/mol [1]
Boiling Point327.1 °C at 760 mmHg[1]
Density1.188 g/cm³[1]
Flash Point151.6 °C[1]

Proposed Analytical Methods

Two primary methods are proposed for the quantification of this compound: a robust HPLC-UV method for routine analysis and a highly sensitive LC-MS/MS method for trace-level quantification.

Method 1: Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is suitable for the quantification of the analyte in bulk material and pharmaceutical formulations where concentrations are expected to be relatively high.

a) Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

b) Materials and Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered)

  • Formic acid (analytical grade)

  • This compound reference standard

c) Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Estimated at 254 nm (requires determination by UV scan). The benzazepinone structure suggests UV absorbance in this region.[2]

d) Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare sample solutions by accurately weighing and dissolving the sample in methanol to an expected concentration within the calibration range. Further dilute with the initial mobile phase if necessary.

e) Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Quantify the analyte in the sample solutions by interpolating their peak areas from the calibration curve.

The following table summarizes the expected performance characteristics of the proposed HPLC-UV method. These values are typical for validated methods of similar compounds.

Table 2: Expected Performance of the Proposed HPLC-UV Method

ParameterExpected Value
Linearity (r²)> 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)~0.3 µg/mL
Limit of Quantification (LOQ)~1 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of the analyte in complex matrices such as biological fluids (plasma, urine) at low concentrations.

a) Instrumentation:

  • UHPLC or HPLC system

  • Autosampler

  • Column oven

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

b) Materials and Reagents:

  • Same as HPLC-UV method, but with LC-MS grade solvents.

  • Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte.

c) Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase: A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 10% B and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

d) Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Precursor Ion (m/z): 180.1 (M+H)⁺

  • Product Ions (m/z): To be determined by infusion of the standard solution and performing a product ion scan. Likely fragments would involve loss of CO or parts of the azepinone ring.

  • Collision Energy: To be optimized for each transition.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantifier: 180.1 > [Product Ion 1]

    • Qualifier: 180.1 > [Product Ion 2]

e) Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): As described for the HPLC-UV method.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to cover the expected concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

  • Sample Preparation (e.g., for plasma):

    • To 100 µL of plasma sample, add 20 µL of the internal standard working solution.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject into the LC-MS/MS system.

f) Data Analysis:

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the working standards.

  • Use a weighted linear regression for the calibration curve.

  • Quantify the analyte in the samples using the calibration curve.

Table 3: Expected Performance of the Proposed LC-MS/MS Method

ParameterExpected Value
Linearity (r²)> 0.995
Range0.1 - 100 ng/mL
Limit of Detection (LOD)~0.03 ng/mL
Limit of Quantification (LOQ)~0.1 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%
Matrix EffectTo be evaluated

Visualizations

Chemical Structure

Caption: Chemical structure of the target analyte.

Analytical Workflow

cluster_workflow General Analytical Workflow Sample Sample Collection (Bulk Drug, Formulation, Biological Fluid) Preparation Sample Preparation (Weighing, Dissolution, Extraction, Dilution) Sample->Preparation Analysis Instrumental Analysis (HPLC-UV or LC-MS/MS) Preparation->Analysis Data Data Acquisition and Processing (Chromatogram Integration, Peak Area Determination) Analysis->Data Quantification Quantification (Calibration Curve, Calculation of Concentration) Data->Quantification Report Reporting (Results, Validation Data) Quantification->Report

Caption: Proposed analytical workflow diagram.

Disclaimer

The analytical methods and protocols described in this document are proposed based on the analysis of structurally similar compounds and general chromatographic principles. These methods have not been validated for the specific quantification of this compound. It is essential that any method based on these recommendations be fully developed, optimized, and validated according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) before its use for routine analysis. This includes, but is not limited to, specificity, linearity, range, accuracy, precision, and robustness testing.

References

Application Note: A Comprehensive Guide to HPLC Method Development for Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated heterocyclic compounds are a cornerstone of modern pharmaceuticals and agrochemicals, with their unique physicochemical properties often leading to enhanced metabolic stability, bioavailability, and target-binding affinity. However, the very properties that make them effective also present significant challenges for analytical chemists, particularly in HPLC method development. This application note provides a detailed guide and robust protocols for developing and optimizing HPLC methods for the separation and quantification of this important class of molecules. We will explore key challenges, strategic approaches to method development, and provide specific experimental protocols for various classes of fluorinated heterocycles.

Challenges in the HPLC Analysis of Fluorinated Heterocyclic Compounds

The presence of fluorine atoms in a heterocyclic structure can significantly alter its chromatographic behavior compared to non-fluorinated analogues. Key challenges include:

  • Unique Polarity and Lipophilicity: Fluorinated compounds can exhibit both hydrophobic and lipophobic characteristics, leading to unpredictable retention on traditional reversed-phase columns.

  • Peak Tailing: As basic compounds, nitrogen-containing heterocycles can interact with residual silanols on silica-based columns, resulting in poor peak shape. The high electronegativity of fluorine can lower the pKa of nearby basic nitrogen atoms, influencing the compound's ionization state and exacerbating this issue.[1]

  • Co-elution of Isomers: Positional isomers of fluorinated heterocycles often have very similar physicochemical properties, making their separation a significant challenge.

  • System Contamination: Fluoropolymers, such as PTFE, are common in HPLC systems and can leach fluorinated compounds, leading to background noise and contamination, especially in trace analysis.

  • Detection Sensitivity: While many fluorinated heterocycles possess UV chromophores, achieving low detection limits for some compounds or their metabolites in complex matrices can be difficult without more sensitive detection methods like fluorescence or mass spectrometry.

Strategic HPLC Method Development

A systematic approach is crucial for efficiently developing robust HPLC methods for fluorinated heterocyclic compounds. The following sections outline key considerations.

Column Selection: Beyond C18

While C18 columns are a common starting point, their hydrophobic nature may not always provide optimal selectivity for fluorinated compounds.

  • Reversed-Phase (RP) Chromatography:

    • C18 and C8 Columns: These are widely used and can be effective, particularly when mobile phase conditions are carefully optimized.

    • Fluorinated Stationary Phases (e.g., PFP, F-Phenyl): Pentafluorophenyl (PFP) and other fluorinated phases offer alternative selectivity through multiple interaction mechanisms, including dipole-dipole, π-π, and ion-exchange interactions, in addition to hydrophobic interactions.[2][3] These phases can provide enhanced retention and selectivity for halogenated and aromatic compounds, often leading to different elution orders compared to C18 columns.[2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar fluorinated heterocycles that are poorly retained in reversed-phase mode, HILIC is a powerful alternative.[4][5] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, zwitterionic) and a mobile phase with a high concentration of organic solvent, facilitating the retention of polar analytes.[4][5]

  • Chiral Stationary Phases (CSPs): A significant number of fluorinated heterocyclic drugs are chiral. Enantiomeric separation is critical as enantiomers can have different pharmacological and toxicological profiles.[6][7] Polysaccharide-based and Pirkle-type CSPs are commonly used for the direct separation of enantiomers.[6][7][8]

Mobile Phase Optimization
  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents. Acetonitrile is often preferred due to its lower viscosity and UV cutoff. The choice of organic modifier can influence selectivity.

  • pH Control: The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable fluorinated heterocycles.[9][10][11]

    • For basic compounds, operating at a low pH (e.g., 2-4) can suppress the ionization of silanol groups on the stationary phase, reducing peak tailing.[9]

    • Adjusting the pH to be at least 1.5-2 units away from the analyte's pKa ensures that it is either fully ionized or fully unionized, leading to more robust and reproducible retention.[10][12]

    • Common buffers include phosphate, acetate, and formate, with formate and acetate being compatible with mass spectrometry.

  • Gradient vs. Isocratic Elution: Gradient elution is often necessary for separating complex mixtures with a wide range of polarities, while isocratic methods are simpler and can be more robust for less complex samples.

Detection Methods
  • UV/Diode Array Detection (DAD): Suitable for compounds with a strong chromophore. DAD provides spectral information that can aid in peak identification and purity assessment.

  • Fluorescence Detection (FLD): Offers higher sensitivity and selectivity for fluorescent compounds or those that can be derivatized with a fluorescent tag. Many fluoroquinolones, for example, are intrinsically fluorescent.

  • Mass Spectrometry (MS and MS/MS): Provides high sensitivity and selectivity, and is invaluable for structural elucidation and the analysis of complex matrices. UPLC-MS/MS is a powerful tool for therapeutic drug monitoring and metabolite identification.[13][14][15]

Experimental Protocols

The following protocols are provided as a starting point for method development for different classes of fluorinated heterocyclic compounds. Optimization will likely be required for specific applications.

Protocol 1: Reversed-Phase HPLC-UV for Fluorinated Pyrimidines (e.g., 5-Fluorouracil)

This protocol is suitable for the routine analysis of fluorinated pyrimidines in pharmaceutical formulations.

  • Instrumentation: HPLC system with UV or DAD detector.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., water or mobile phase).

    • Dilute to the desired concentration.

    • Filter through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: 50 mM potassium phosphate buffer (pH 3.5) : Methanol (95:5, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 266 nm

    • Injection Volume: 20 µL

Protocol 2: Reversed-Phase UPLC-MS/MS for Fluoroquinolones in Biological Fluids

This protocol is designed for the sensitive and selective quantification of fluoroquinolones in plasma or urine for pharmacokinetic studies.

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add an internal standard solution.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • UPLC-MS/MS Conditions:

    • Column: C18, 2.1 x 50 mm, 1.7 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Ionization Mode: ESI Positive

    • Detection: Multiple Reaction Monitoring (MRM) - specific transitions for each fluoroquinolone and internal standard.

Protocol 3: HILIC-MS for Polar Fluorinated Nucleobases

This protocol is suitable for the analysis of highly polar fluorinated nucleobases that are not well-retained by reversed-phase chromatography.

  • Instrumentation: HPLC or UPLC system coupled to a mass spectrometer.

  • Sample Preparation:

    • Dissolve the sample in a mixture of acetonitrile and water (e.g., 90:10 v/v) with a small amount of acid or base to aid dissolution and ionization.

    • Filter through a 0.22 µm syringe filter.

  • HILIC-MS Conditions:

    • Column: Amide or Zwitterionic HILIC, 2.1 x 100 mm, 3 µm

    • Mobile Phase A: 10 mM Ammonium acetate in water

    • Mobile Phase B: Acetonitrile

    • Gradient: 95% B to 50% B over 10 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 35 °C

    • Ionization Mode: ESI Positive or Negative, depending on the analyte.

    • Detection: Selected Ion Monitoring (SIM) or full scan mode.

Protocol 4: Chiral HPLC-UV for a Fluorinated Heterocyclic Drug

This protocol outlines a general approach for the enantiomeric separation of a chiral fluorinated drug.

  • Instrumentation: HPLC system with a UV detector.

  • Sample Preparation:

    • Dissolve the racemic standard and sample in the mobile phase.

    • Filter through a 0.45 µm syringe filter.

  • Chiral HPLC Conditions:

    • Column: Polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives), 4.6 x 250 mm, 5 µm.

    • Mobile Phase: A mixture of n-hexane and a polar organic solvent (e.g., isopropanol, ethanol) with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds). A typical starting point is n-Hexane:Isopropanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a suitable wavelength.

Data Presentation: Quantitative Summary of HPLC Methods

The following tables provide a summary of HPLC conditions for different classes of fluorinated heterocyclic compounds, allowing for easy comparison.

Table 1: Reversed-Phase HPLC Methods

Analyte ClassColumnMobile PhaseElutionDetectionReference
Fluorinated Pyrimidines C18 (4.6x150mm, 5µm)Acetonitrile:Water (10:90, v/v)IsocraticUV (265 nm)
Fluoroquinolones C18 (4.6x150mm)Acetonitrile:Phosphate buffer (pH 5.5) (13:87, v/v)IsocraticUV (280 nm)[16]
Fluoroquinolones & Oxazolidinones dC18 (4.6x150mm, 5µm)Acetonitrile:0.1% Trifluoroacetic acidGradientDAD & FL[17]
Fluorinated Drug Candidates C18 (2.1x100mm, 1.7µm)Acetonitrile:1mM Ammonium acetate (95:5)IsocraticMS/MS[13]

Table 2: Comparison of Stationary Phases for Fluoroquinolone Analysis

Stationary PhaseAdvantageDisadvantageReference
C18 Widely available, good retention for many compounds.May show peak tailing for basic compounds without mobile phase optimization.[1][16]
Fluorinated Phenyl Alternative selectivity, can improve separation of isomers and structurally related compounds.May have lower retention for non-polar compounds compared to C18.[2]

Table 3: Advanced HPLC Techniques

TechniqueAnalyte TypeColumnMobile PhaseDetectionReference
HILIC Polar Fluorinated NucleobasesAmideAcetonitrile:Ammonium acetate bufferMS[5]
Chiral HPLC Enantiomers of a fluorinated drugPolysaccharide-basedHexane:Isopropanol with additiveUV[6][8]

Visualization of the Method Development Workflow

The following diagram illustrates a logical workflow for developing an HPLC method for fluorinated heterocyclic compounds.

HPLC_Method_Development start_end start_end process process decision decision output output start Start: Define Analytical Goal (Quantification, Purity, etc.) char_analyte Characterize Analyte(s) (Structure, pKa, Solubility, UV Spectra) start->char_analyte initial_method Select Initial Method Strategy char_analyte->initial_method is_polar Analyte(s) Polar? initial_method->is_polar rp_hplc Start with Reversed-Phase (RP-HPLC) is_polar->rp_hplc No hilic Consider HILIC is_polar->hilic Yes is_chiral Analyte Chiral? chiral_hplc Select Chiral Separation Method is_chiral->chiral_hplc Yes column_select_rp Select RP Column (C18 or Fluorinated Phase) is_chiral->column_select_rp No rp_hplc->is_chiral hilic->is_chiral column_select_chiral Select Chiral Column (Polysaccharide-based) chiral_hplc->column_select_chiral mobile_phase_rp Optimize RP Mobile Phase (Organic Solvent, pH, Buffer) column_select_rp->mobile_phase_rp column_select_hilic Select HILIC Column (Amide, Zwitterionic) mobile_phase_hilic Optimize HILIC Mobile Phase (High Organic, Aqueous Buffer) column_select_hilic->mobile_phase_hilic mobile_phase_chiral Optimize Chiral Mobile Phase (Normal or RP mode) column_select_chiral->mobile_phase_chiral optimize_conditions Optimize Other Parameters (Gradient, Temp, Flow Rate) mobile_phase_rp->optimize_conditions mobile_phase_hilic->optimize_conditions mobile_phase_chiral->optimize_conditions eval_chrom Evaluate Chromatography (Resolution, Peak Shape, Retention) optimize_conditions->eval_chrom is_acceptable Performance Acceptable? eval_chrom->is_acceptable method_validation Method Validation (Linearity, Accuracy, Precision, etc.) is_acceptable->method_validation Yes troubleshoot Troubleshoot/Re-evaluate Strategy (Change column, mobile phase, etc.) is_acceptable->troubleshoot No final_method Final Validated Method method_validation->final_method troubleshoot->initial_method

Caption: Logical workflow for HPLC method development for fluorinated heterocyclic compounds.

Conclusion

Developing robust HPLC methods for fluorinated heterocyclic compounds requires a systematic approach that addresses their unique chemical properties. By carefully selecting the stationary phase, optimizing the mobile phase pH and composition, and choosing an appropriate detection method, the challenges associated with their analysis can be overcome. This application note provides a framework and practical protocols to guide researchers in developing sensitive, selective, and reliable HPLC methods for this critical class of molecules. The use of alternative stationary phases, such as fluorinated and HILIC columns, should be considered early in the method development process to achieve optimal separations.

References

Application Notes and Protocols for In Vitro Anticonvulsant Activity Testing of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide.[1] The development of novel anticonvulsant drugs is crucial, particularly for the significant percentage of patients who are resistant to current therapies.[2][3][4] In vitro assays are indispensable tools in the early stages of drug discovery, offering a controlled environment to screen large numbers of compounds and elucidate their mechanisms of action.[2][3][5][6][7] These assays provide valuable insights into a compound's potential efficacy before advancing to more complex and costly in vivo studies.[2][3]

This document provides detailed application notes and protocols for a selection of robust in vitro assays designed to test the anticonvulsant activity of novel chemical entities. The methodologies cover key molecular targets and cellular systems relevant to seizure generation and propagation, including the modulation of GABAergic and glutamatergic neurotransmission, and the blockade of voltage-gated sodium channels.

Key In Vitro Assays for Anticonvulsant Screening

A comprehensive in vitro screening cascade for anticonvulsant drug discovery typically involves a combination of target-based and phenotype-based assays. Target-based assays focus on specific molecular entities known to be involved in epileptogenesis, such as ion channels and receptors.[8] Phenotypic assays utilize neuronal cell cultures or brain slices to assess the overall effect of a compound on neuronal network activity.[6][9][10]

Here, we detail protocols for three key assays:

  • GABAA Receptor Potentiation Assay: To identify compounds that enhance inhibitory neurotransmission.[11]

  • NMDA Receptor Antagonism Assay: To identify compounds that reduce excitatory neurotransmission.[12]

  • Voltage-Gated Sodium Channel (VGSC) Blockade Assay: To identify compounds that inhibit neuronal hyperexcitability.[13][14]

GABAA Receptor Potentiation Assay

Application Note:

The potentiation of GABAA receptor function is a well-established mechanism of action for many clinically effective anticonvulsant drugs.[11] GABAA receptors are ligand-gated ion channels that, upon binding to gamma-aminobutyric acid (GABA), mediate the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[11] Compounds that positively modulate GABAA receptors can enhance this inhibitory effect, thereby suppressing seizure activity. This assay is designed to identify such compounds in a high-throughput format using a fluorescence-based method to measure chloride ion influx.

Signaling Pathway: GABAergic Synapse

GABAergic_Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamate Decarboxylase GABA GABA GAD->GABA Vesicle Synaptic Vesicle GABA->Vesicle VGAT GABA_R GABA-A Receptor Vesicle->GABA_R GABA Release Cl_channel Chloride Channel GABA_R->Cl_channel opens Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- influx Novel Compound Novel Compound Novel Compound->GABA_R Potentiates

Caption: GABAergic synapse signaling pathway.

Experimental Workflow: GABAA Receptor Potentiation Assay

GABA_Assay_Workflow cluster_setup Assay Setup cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed CHO cells expressing GABA-A receptors B Incubate for 24 hours A->B C Load cells with fluorescent chloride indicator B->C D Add novel compounds and positive control (Diazepam) C->D E Stimulate with GABA (EC20) D->E F Measure fluorescence change E->F G Calculate % potentiation F->G H Generate dose-response curves G->H I Determine EC50 values H->I

Caption: Workflow for GABA-A receptor potentiation assay.

Protocol: Fluorescence-Based GABAA Receptor Potentiation Assay

Materials:

  • CHO-K1 cells stably expressing human GABAA receptors (e.g., α1β2γ2)

  • Cell culture medium (e.g., DMEM/F-12) with necessary supplements

  • 96-well black, clear-bottom microplates

  • Fluorescent chloride indicator dye (e.g., YFP-based sensor)

  • GABA

  • Diazepam (positive control)

  • Test compounds

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed the CHO-K1 cells into 96-well microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C in a 5% CO2 incubator for 24 hours.

  • Dye Loading: Wash the cells with assay buffer. Load the cells with the fluorescent chloride indicator dye according to the manufacturer's instructions. Incubate for the recommended time at 37°C.

  • Compound Addition: Prepare serial dilutions of the novel compounds and the positive control (Diazepam) in assay buffer. Add the compounds to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • GABA Stimulation: Prepare a solution of GABA in assay buffer at a concentration that elicits a submaximal response (EC20). Add the GABA solution to all wells simultaneously using a multi-channel pipette or an automated liquid handler.

  • Fluorescence Measurement: Immediately measure the change in fluorescence over time using a fluorescence plate reader. The potentiation of the GABA response by the test compounds will result in a larger change in fluorescence compared to the GABA-only control.

Data Presentation:

Compound IDConcentration (µM)% Potentiation of GABA ResponseEC50 (µM)
Novel Cmpd 10.115 ± 2.11.2
145 ± 3.5
1085 ± 5.0
Novel Cmpd 20.15 ± 1.0> 10
112 ± 2.3
1025 ± 4.1
Diazepam195 ± 4.80.05

NMDA Receptor Antagonism Assay

Application Note:

The N-methyl-D-aspartate (NMDA) receptor is a key player in excitatory synaptic transmission in the central nervous system.[12] Overactivation of NMDA receptors is implicated in the pathophysiology of epilepsy.[15] Therefore, compounds that act as antagonists at the NMDA receptor are of significant interest as potential anticonvulsants. This assay utilizes a fluorescence-based method to measure intracellular calcium changes in response to NMDA receptor activation, allowing for the identification of antagonists.[12][15]

Signaling Pathway: Glutamatergic Synapse (NMDA Receptor)

NMDA_Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase Vesicle Synaptic Vesicle Glutamate->Vesicle VGLUT NMDA_R NMDA Receptor Vesicle->NMDA_R Glutamate Release Ca_channel Calcium Channel NMDA_R->Ca_channel opens Depolarization Depolarization Ca_channel->Depolarization Ca2+ influx Glycine Glycine Glycine->NMDA_R Co-agonist Novel Compound Novel Compound Novel Compound->NMDA_R Antagonizes

Caption: Glutamatergic synapse signaling pathway.

Experimental Workflow: NMDA Receptor Antagonism Assay

NMDA_Assay_Workflow cluster_setup Assay Setup cluster_assay Assay Procedure cluster_analysis Data Analysis A Culture primary cortical neurons or iPSC-derived neurons B Incubate to form mature networks A->B C Load cells with calcium indicator dye (e.g., Fluo-4 AM) B->C D Add novel compounds and positive control (AP5) C->D E Stimulate with NMDA and Glycine D->E F Measure fluorescence intensity E->F G Calculate % inhibition F->G H Generate dose-response curves G->H I Determine IC50 values H->I Action_Potential cluster_membrane Neuronal Membrane Depolarization_stim Depolarizing Stimulus VGSC Voltage-Gated Na+ Channel Depolarization_stim->VGSC activates Na_influx Na+ Influx VGSC->Na_influx opens Action_Potential Action Potential Na_influx->Action_Potential Novel Compound Novel Compound Novel Compound->VGSC Blocks VGSC_Assay_Workflow cluster_setup Assay Setup cluster_assay Assay Procedure cluster_analysis Data Analysis A Plate HEK-293 cells expressing a specific Nav subtype (e.g., Nav1.2) B Incubate for 24 hours A->B C Load cells with a membrane potential-sensitive dye B->C D Add novel compounds and positive control (Carbamazepine) C->D E Depolarize cells with Veratridine or high K+ D->E F Measure fluorescence change E->F G Calculate % inhibition of depolarization F->G H Construct dose-response curves G->H I Determine IC50 values H->I

References

Application Notes and Protocols for Screening Anxiolytic Effects of Benzo[b]azepinones in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing common animal models to screen the anxiolytic effects of novel benzo[b]azepinone compounds. The methodologies for the Elevated Plus-Maze (EPM), Open Field Test (OFT), Light-Dark Box Test (LDB), and Social Interaction Test (SIT) are outlined, accompanied by representative data for benzodiazepine derivatives, including benzo[b]azepine analogues, to facilitate experimental design and data interpretation.

Introduction

Benzo[b]azepinones represent a class of heterocyclic compounds with a structural resemblance to benzodiazepines, which are well-established anxiolytic agents. Their therapeutic potential in anxiety disorders warrants thorough preclinical evaluation. The following animal models are widely accepted for assessing anxiety-like behavior and the efficacy of anxiolytic drugs. These tests are based on the natural behavioral tendencies of rodents, such as the conflict between exploring a novel environment and the aversion to open, brightly lit spaces or social encounters with unfamiliar conspecifics. Anxiolytic compounds are expected to reduce anxiety-related behaviors in these paradigms.

I. Signaling Pathway of Benzodiazepine-like Compounds

Benzo[b]azepinones are hypothesized to exert their anxiolytic effects through a mechanism similar to benzodiazepines, by modulating the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

GABA_A_Signaling cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) Chloride_Channel->Hyperpolarization Cl- Influx GABA GABA GABA->GABA_A_Receptor Binds to GABA site Benzodiazepine Benzo[b]azepinone (or Benzodiazepine) Benzodiazepine->GABA_A_Receptor Binds to allosteric site Benzodiazepine->GABA

GABA-A Receptor Signaling Pathway

II. Experimental Protocols and Data Presentation

Elevated Plus-Maze (EPM) Test

The EPM test is a widely used model to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open and elevated spaces.

Apparatus:

  • A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated from the floor.

  • For rats: arms are typically 50 cm long and 10 cm wide, elevated 50 cm from the floor.

  • For mice: arms are typically 30 cm long and 5 cm wide, elevated 40-50 cm from the floor.

  • The maze should be placed in a dimly lit room.

Animals:

  • Adult male or female rats (e.g., Wistar, Sprague-Dawley) or mice (e.g., C57BL/6, BALB/c).

  • Animals should be habituated to the testing room for at least 30-60 minutes before the experiment.

Procedure:

  • Administer the benzo[b]azepinone compound or vehicle to the animal at the desired dose and route (e.g., intraperitoneally, orally) at a predetermined time before the test (e.g., 30 minutes). A positive control, such as diazepam, should be included.

  • Place the animal in the center of the maze, facing one of the open arms.

  • Allow the animal to explore the maze for a 5-minute session.

  • Record the session using a video camera for subsequent analysis.

  • After each trial, clean the maze thoroughly with 70% ethanol to eliminate olfactory cues.

Parameters Measured:

  • Time spent in the open arms.

  • Number of entries into the open arms.

  • Time spent in the closed arms.

  • Number of entries into the closed arms.

  • Total number of arm entries (as a measure of general locomotor activity).

Data Interpretation: An anxiolytic effect is indicated by a significant increase in the time spent in the open arms and/or the number of entries into the open arms compared to the vehicle-treated group, without a significant change in the total number of arm entries.

The following table presents data from a study on a novel benzoazepine analogue (Compound 18c), a close structural relative of benzo[b]azepinones, in the EPM test in stressed rats. Diazepam was used as a reference anxiolytic drug.

Treatment GroupDose (mg/kg, i.p.)Time in Open Arms (s)Open Arm Entries
Vehicle (Stressed)-35.2 ± 3.14.1 ± 0.6
Diazepam2.085.6 ± 5.49.8 ± 1.1
Compound 18c 5.0 92.3 ± 6.2 11.2 ± 1.5

Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle-treated stressed group.

EPM_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Acclimatize Animals B1 Administer Compound/Vehicle/Control A1->B1 A2 Prepare Benzo[b]azepinone Solutions A2->B1 B2 Place Animal in Center of EPM B1->B2 30 min post-injection B3 Record 5-min Session B2->B3 C1 Score Behavioral Parameters B3->C1 C2 Statistical Analysis C1->C2 C3 Interpret Anxiolytic Effect C2->C3

Elevated Plus-Maze Experimental Workflow
Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior in rodents. In a novel open environment, rodents tend to stay close to the walls (thigmotaxis), and anxiolytic compounds can increase exploration of the central, more anxiogenic area.

Apparatus:

  • A square or circular arena with high walls to prevent escape.

  • For rats: typically 100 cm x 100 cm.

  • For mice: typically 40 cm x 40 cm or 50 cm x 50 cm.

  • The arena floor is usually divided into a central zone and a peripheral zone.

  • The arena should be placed in a well-lit room.

Animals:

  • Adult male or female rats or mice.

  • Animals should be habituated to the testing room for at least 30-60 minutes before the experiment.

Procedure:

  • Administer the benzo[b]azepinone compound, vehicle, or a positive control (e.g., diazepam) as described for the EPM test.

  • Place the animal in the center of the open field arena.

  • Allow the animal to explore the arena for a 5-10 minute session.

  • Record the session using a video tracking system.

  • Clean the arena with 70% ethanol between trials.

Parameters Measured:

  • Time spent in the central zone.

  • Number of entries into the central zone.

  • Total distance traveled in the arena.

  • Rearing frequency (vertical activity).

  • Grooming duration.

Data Interpretation: An anxiolytic effect is suggested by an increase in the time spent and the number of entries into the central zone, without a significant increase in total distance traveled (to rule out general hyperactivity).

The following table shows data for the benzoazepine analogue (Compound 18c) in the OFT in stressed rats, with diazepam as a reference.

Treatment GroupDose (mg/kg, i.p.)Time in Center (s)Total Distance Traveled (cm)
Vehicle (Stressed)-15.8 ± 2.11850 ± 150
Diazepam2.035.2 ± 4.52100 ± 180
Compound 18c 5.0 42.1 ± 5.3 2250 ± 200

Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle-treated stressed group.

OFT_Logical_Relationship Anxiolytic Anxiolytic Compound (e.g., Benzo[b]azepinone) Anxiety Reduced Anxiety Anxiolytic->Anxiety Induces Locomotion General Locomotor Activity Anxiolytic->Locomotion May affect Exploration Increased Exploration of Center Anxiety->Exploration Leads to

Logical Relationship in the Open Field Test
Light-Dark Box (LDB) Test

The LDB test is another widely used paradigm for assessing anxiety-like behavior. It is based on the conflict between the tendency of rodents to explore a novel environment and their innate aversion to brightly illuminated areas.

Apparatus:

  • A box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment.

  • The compartments are connected by an opening at the floor level.

  • Typical dimensions for mice: total size 45 cm x 27 cm x 27 cm, with the dark compartment being one-third of the total area.

  • The light compartment should be brightly lit (e.g., 400-600 lux).

Animals:

  • Adult male or female mice are commonly used.

  • Habituate the animals to the testing room for at least 30 minutes prior to the test.

Procedure:

  • Administer the benzo[b]azepinone compound, vehicle, or a positive control.

  • Place the mouse in the center of the light compartment, facing away from the opening to the dark compartment.

  • Allow the animal to explore the apparatus for a 5-10 minute session.

  • Record the session with a video camera and tracking software.

  • Clean the box with 70% ethanol between subjects.

Parameters Measured:

  • Time spent in the light compartment.

  • Latency to the first entry into the dark compartment.

  • Number of transitions between the two compartments.

  • Total distance traveled.

Data Interpretation: An anxiolytic effect is indicated by an increase in the time spent in the light compartment and potentially an increased number of transitions, without a significant change in overall locomotor activity.

The following table presents representative data for a novel 2,3-benzodiazepine derivative (VBZ102) in the LDB test in mice.[1]

Treatment GroupDose (mg/kg, p.o.)Time in Light Compartment (s)Number of Transitions
Vehicle-45.3 ± 5.112.5 ± 1.8
Bromazepam1.598.7 ± 8.225.4 ± 3.1
VBZ102 1.0 85.2 ± 7.5 22.8 ± 2.9

Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle-treated group.

Social Interaction Test (SIT)

The SIT assesses anxiety by measuring the level of social engagement between two unfamiliar rodents. Anxiolytic drugs are known to increase social interaction time.

Apparatus:

  • A neutral, open-field arena (similar to the OFT apparatus).

  • The lighting conditions can be manipulated to be either low (less anxiogenic) or high (more anxiogenic).

Animals:

  • Pairs of weight- and treatment-matched, unfamiliar male rats or mice.

  • Animals should be housed individually for a period before the test to increase their motivation for social interaction.

Procedure:

  • Administer the benzo[b]azepinone compound, vehicle, or a positive control to both animals in a pair.

  • Place the pair of animals simultaneously into the arena.

  • Record the session for 10-15 minutes.

  • An observer, blind to the treatment conditions, scores the social behaviors.

Parameters Measured:

  • Total time spent in active social interaction (e.g., sniffing, grooming, following, crawling over/under each other).

  • Frequency of social interaction bouts.

  • Latency to the first social interaction.

  • Locomotor activity can also be measured to control for non-specific drug effects.

Data Interpretation: An anxiolytic effect is characterized by a significant increase in the total time spent in social interaction, particularly under high-light (anxiogenic) conditions.[2]

Treatment GroupExpected Outcome under High-Light Conditions
VehicleLow social interaction time
Diazepam (positive control)Significantly increased social interaction time
Benzo[b]azepinone Hypothesized to significantly increase social interaction time

Conclusion

The animal models described provide a robust framework for the preclinical screening of the anxiolytic effects of novel benzo[b]azepinone compounds. The Elevated Plus-Maze and Open Field Test offer valuable insights into anxiety-like behavior and general locomotor activity. The Light-Dark Box Test provides a complementary measure of anxiety based on light aversion, and the Social Interaction Test assesses the compound's effect on social anxiety. Consistent anxiolytic-like signals across multiple tests, in the absence of significant sedative or locomotor-impairing effects, would provide strong evidence for the therapeutic potential of a novel benzo[b]azepinone derivative. It is recommended to use a battery of these tests to obtain a comprehensive pharmacological profile of the test compounds.

References

Application Notes & Protocols for Assessing the Neurotoxicity of 6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a novel compound with potential therapeutic applications. As with any new chemical entity intended for human use, a thorough assessment of its safety profile, including potential neurotoxicity, is paramount. Neurotoxicity refers to the adverse effects of chemical, biological, or physical agents on the structure or function of the nervous system.[1] These effects can manifest as cognitive, motor, or sensory deficits. Early identification of neurotoxic liabilities is crucial in the drug development process to mitigate risks and prevent late-stage failures.[2][3]

This document provides a detailed protocol for a tiered approach to assess the neurotoxic potential of this compound, incorporating both in vitro and in vivo methodologies. The proposed strategy aligns with guidelines from regulatory bodies such as the U.S. Environmental Protection Agency (EPA) for neurotoxicity risk assessment.[4][5][6]

Tiered Neurotoxicity Testing Strategy

A tiered approach allows for a systematic and resource-efficient evaluation of neurotoxicity. The strategy begins with high-throughput in vitro screening to identify potential hazards, followed by more complex in vivo studies to characterize the effects and establish dose-response relationships.[7][8]

Tier 1: In Vitro Screening

The initial phase focuses on identifying potential neurotoxic effects using cultured neuronal cells.[2][9] This allows for rapid screening of a range of concentrations of the test compound.

Tier 2: In Vivo Assessment

If neurotoxicity is observed in Tier 1, in vivo studies in rodent models are conducted to evaluate the compound's effects in a whole-organism context.[10] This tier aims to confirm the in vitro findings and assess a broader range of neurological endpoints.

Experimental Protocols

Tier 1: In Vitro Neurotoxicity Assessment

1. Cell Culture

  • Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) or primary rodent cortical neurons. SH-SY5Y cells are a well-established model for neurotoxicity studies.[11]

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics. Differentiate SH-SY5Y cells with retinoic acid to induce a more mature neuronal phenotype.

2. Assessment of Neuronal Viability (Cytotoxicity)

  • Objective: To determine the concentration at which the compound causes cell death.

  • Method: MTT Assay

    • Seed differentiated SH-SY5Y cells in 96-well plates.

    • Treat cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

    • Solubilize the formazan crystals with DMSO.

    • Measure absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[12]

3. Neurite Outgrowth Assay

  • Objective: To assess the compound's effect on neuronal differentiation and morphology.[2]

  • Method: Immunocytochemistry and High-Content Imaging

    • Plate cells on coverslips or in imaging-compatible plates.

    • Treat with non-cytotoxic concentrations of the compound.

    • After treatment, fix the cells and immunostain for a neuronal marker such as βIII-tubulin.[11]

    • Acquire images using a high-content imaging system.

    • Analyze neurite length, branching, and number of neurites per cell using appropriate software.

4. Assessment of Oxidative Stress

  • Objective: To determine if the compound induces oxidative stress, a common mechanism of neurotoxicity.[13]

  • Method: ROS Assay

    • Culture cells in 96-well plates.

    • Treat with the test compound for a relevant time period (e.g., 6-24 hours).

    • Load cells with a fluorescent probe for reactive oxygen species (ROS), such as DCFH-DA.

    • Measure fluorescence intensity using a microplate reader. An increase in fluorescence indicates an increase in ROS production.

5. Apoptosis Assay

  • Objective: To determine if the compound induces programmed cell death.

  • Method: Caspase-3/7 Activity Assay

    • Plate cells in 96-well plates.

    • Treat with the test compound for 24 hours.

    • Add a luminogenic caspase-3/7 substrate.

    • Measure luminescence, which is proportional to caspase activity. An increase in luminescence indicates apoptosis.[12]

Tier 2: In Vivo Neurotoxicity Assessment

1. Animals

  • Species: Adult male and female Sprague-Dawley rats.

  • Housing: House animals in standard conditions with ad libitum access to food and water.

2. Dose Selection and Administration

  • Select at least three dose levels based on the in vitro data and a preliminary dose-range finding study. Include a vehicle control group.

  • Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration (e.g., 14 or 28 days).

3. Functional Observational Battery (FOB)

  • Objective: To screen for a wide range of neurological and behavioral effects.

  • Procedure: Conduct the FOB at peak effect time after dosing on specified days.

    • Home Cage Observations: Observe for any abnormal behaviors.

    • Open Field Assessment: Measure locomotor activity, rearing, and grooming. Observe gait and posture.

    • Sensorimotor Tests: Assess grip strength, landing foot splay, and auditory startle response.

    • Autonomic and Physiological Measures: Record body temperature and look for signs like salivation and lacrimation.

4. Motor Activity Assessment

  • Objective: To quantify changes in locomotor activity.

  • Procedure: Use an automated activity monitoring system to record horizontal and vertical movements over a set period.

5. Learning and Memory

  • Objective: To assess cognitive function.

  • Method: Morris Water Maze

    • Train animals to find a hidden platform in a circular pool of water.

    • Record the time to find the platform (escape latency) and the path taken.

    • Conduct a probe trial with the platform removed to assess spatial memory.

6. Neuropathology

  • Objective: To identify any structural changes in the nervous system.

  • Procedure:

    • At the end of the study, perfuse the animals with fixative.

    • Collect brain, spinal cord, and peripheral nerves.

    • Process tissues for histopathological examination.

    • Examine stained sections for evidence of neuronal damage, demyelination, or inflammation.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: In Vitro Neurotoxicity of this compound

AssayEndpointConcentration (µM)Result (Mean ± SD)% of Control
Neuronal Viability (MTT) Cell Viability0.1
1
10
100
Neurite Outgrowth Average Neurite Length (µm)1
10
Oxidative Stress (ROS) Fluorescence Intensity1
10
Apoptosis (Caspase-3/7) Luminescence (RLU)1
10

Table 2: In Vivo Neurotoxicity of this compound in Rats

AssessmentEndpointDose Group 1 (mg/kg)Dose Group 2 (mg/kg)Dose Group 3 (mg/kg)Control
FOB Subjective Score (0-4)
Motor Activity Total Distance Traveled (cm)
Learning & Memory Escape Latency (s)
Neuropathology Histopathological Findings

Visualizations

G cluster_tier1 Tier 1: In Vitro Screening cluster_tier2 Tier 2: In Vivo Assessment Neuronal\nViability Neuronal Viability Functional\nObservational\nBattery Functional Observational Battery Neuronal\nViability->Functional\nObservational\nBattery Neurite\nOutgrowth Neurite Outgrowth Neurite\nOutgrowth->Functional\nObservational\nBattery Oxidative\nStress Oxidative Stress Oxidative\nStress->Functional\nObservational\nBattery Apoptosis Apoptosis Apoptosis->Functional\nObservational\nBattery Motor\nActivity Motor Activity Learning\n& Memory Learning & Memory Neuropathology Neuropathology Test Compound Test Compound Test Compound->Neuronal\nViability Test Compound->Neurite\nOutgrowth Test Compound->Oxidative\nStress Test Compound->Apoptosis

Caption: Tiered workflow for neurotoxicity assessment.

G cluster_pathway Potential Neurotoxic Mechanisms Compound Compound Mitochondrial_Dysfunction Mitochondrial Dysfunction Compound->Mitochondrial_Dysfunction ROS_Production Increased ROS Production Mitochondrial_Dysfunction->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Caspase_Activation Caspase Activation Oxidative_Stress->Caspase_Activation Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Apoptosis Apoptosis Caspase_Activation->Apoptosis Apoptosis->Neuronal_Damage

Caption: Potential signaling pathways in neurotoxicity.

References

Application Notes and Protocols for Chiral Separation of Fluorinated Benzazepinone Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective separation of fluorinated benzazepinones is a critical analytical challenge in drug discovery and development. The introduction of fluorine atoms can significantly alter the physicochemical properties of molecules, including their chirality, and impact their pharmacological and toxicological profiles. Therefore, robust and efficient analytical methods for the separation and quantification of enantiomers are essential for ensuring the safety and efficacy of new drug candidates.

These application notes provide a comprehensive overview of established techniques for the chiral separation of fluorinated benzazepinone enantiomers, with a focus on High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). While specific protocols for every fluorinated benzazepinone are not available in the public domain, this document provides detailed starting protocols based on the successful separation of structurally related fluorinated and non-fluorinated heterocyclic compounds. These protocols are intended to serve as a strong foundation for method development and optimization for your specific fluorinated benzazepinone candidate.

The Impact of Fluorine on Chiral Recognition

The presence of fluorine in a molecule can influence chiral recognition in several ways. Fluorine is highly electronegative and can participate in hydrogen bonding and dipole-dipole interactions, which can either enhance or hinder the formation of transient diastereomeric complexes with the chiral stationary phase (CSP).[1][2][3] The position of the fluorine atom on the benzazepinone scaffold can affect the molecule's conformation and its interaction with the chiral selector.[1][2][3] Therefore, method development for fluorinated compounds often requires screening of different CSPs and mobile phase conditions to achieve optimal separation.

High-Performance Liquid Chromatography (HPLC) for Chiral Separation

HPLC is a widely used technique for the enantioseparation of pharmaceutical compounds. Polysaccharide-based chiral stationary phases, such as those derived from cellulose and amylose, have demonstrated broad applicability for the resolution of a wide range of chiral molecules, including heterocyclic compounds structurally similar to benzazepinones.

Recommended HPLC Columns and Initial Screening Conditions

For the chiral separation of fluorinated benzazepinones, initial screening should focus on immobilized polysaccharide-based columns, which are known for their robustness and broad enantioselectivity.

Chiral Stationary Phase (CSP)ManufacturerRecommended Screening Solvents
CHIRALPAK® IA Daiceln-Hexane/2-Propanol, n-Hexane/Ethanol
CHIRALPAK® IB Daiceln-Hexane/2-Propanol, n-Hexane/Ethanol
CHIRALPAK® IC Daiceln-Hexane/2-Propanol, n-Hexane/Ethanol
CHIRALCEL® OD Daiceln-Hexane/2-Propanol, n-Hexane/Ethanol
CHIRALCEL® OJ Daiceln-Hexane/2-Propanol, n-Hexane/Ethanol
Protocol 1: Chiral HPLC Separation of a Fluorinated Benzazepinone Analogue (Starting Point)

This protocol is based on the successful separation of a chiral δ-lactam, a structurally related compound.[4]

Objective: To develop a baseline separation of the enantiomers of a fluorinated benzazepinone.

Materials:

  • Racemic fluorinated benzazepinone standard

  • HPLC-grade n-Hexane

  • HPLC-grade 2-Propanol (IPA)

  • HPLC-grade Diethylamine (DEA)

  • HPLC-grade Trifluoroacetic acid (TFA)

  • Chiral HPLC column (e.g., Chiralpak IA, 250 x 4.6 mm, 5 µm)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the racemic fluorinated benzazepinone in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Mobile Phase Preparation: Prepare the mobile phase consisting of n-Hexane/2-Propanol/Diethylamine/Trifluoroacetic acid (90:10:0.1:0.1, v/v/v/v). Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Column: Chiralpak IA (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane/IPA/DEA/TFA (90:10:0.1:0.1, v/v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 220 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peaks corresponding to the two enantiomers.

    • Calculate the retention times (t R1, t R2), resolution (Rs), selectivity (α), and enantiomeric excess (%ee) if applicable.

Expected Results:

This method is expected to provide a good initial separation of the enantiomers. Further optimization of the mobile phase composition (e.g., by varying the percentage of IPA and the additives) may be necessary to achieve baseline resolution (Rs ≥ 1.5).

Quantitative Data for a Related δ-Lactam Separation on Chiralpak IA

The following table presents data from the separation of a chiral δ-lactam, which can serve as a reference for what to expect during method development for fluorinated benzazepinones.[4]

CompoundMobile Phasek'1k'2αRs
trans-1n-Hex/IPA/DEA/TFA (90:10:0.1:0.3)2.332.821.212.23

k'1 and k'2 are the retention factors for the first and second eluting enantiomers, respectively. α is the selectivity factor, and Rs is the resolution factor.

Supercritical Fluid Chromatography (SFC) for Chiral Separation

SFC is a powerful technique for chiral separations, often providing faster analysis times and higher efficiency compared to HPLC.[5] It is particularly well-suited for the separation of polar compounds and is considered a greener alternative due to the use of supercritical CO2 as the primary mobile phase component. The determination of enantiomeric ratios of chiral tertiary fluorides has been successfully achieved using chiral SFC.[6]

Recommended SFC Columns and Initial Screening Conditions

The same polysaccharide-based CSPs used in HPLC are also highly effective in SFC.

Chiral Stationary Phase (CSP)ManufacturerRecommended Co-solvents
CHIRALPAK® IA, IB, IC DaicelMethanol, Ethanol, 2-Propanol
CHIRALCEL® OD, OJ DaicelMethanol, Ethanol, 2-Propanol
Protocol 2: Chiral SFC Separation of a Fluorinated Benzazepinone (Starting Point)

This protocol is a general starting point for developing a chiral SFC method.

Objective: To achieve a rapid and efficient separation of fluorinated benzazepinone enantiomers.

Materials:

  • Racemic fluorinated benzazepinone standard

  • SFC-grade Methanol (with 0.1% DEA additive, if necessary)

  • Supercritical CO2

Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system with a UV detector and back-pressure regulator.

Procedure:

  • Sample Preparation: Dissolve the racemic fluorinated benzazepinone in methanol to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Chiralpak IA (150 x 4.6 mm, 3 µm)

    • Mobile Phase: Supercritical CO2 / Methanol (gradient or isocratic, e.g., 80:20)

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40 °C

    • Detection: UV at 220 nm

    • Injection Volume: 5 µL

  • Data Analysis:

    • Analyze the chromatogram to determine the retention times and resolution of the enantiomers.

    • Optimize the co-solvent percentage, additives, temperature, and back pressure to improve the separation.

Quantitative Data for a Related Hydantoin Separation on Amylose-SA by SFC

The following table shows SFC separation data for a related chiral hydantoin, which can be a useful reference.[7]

CompoundCo-solventk'1k'2αRs
anti-5aMethanol1.541.831.192.65
anti-5aEthanol1.982.311.172.33
anti-5a2-Propanol2.873.321.161.98

Capillary Electrophoresis (CE) for Chiral Separation

Capillary electrophoresis is another powerful technique for chiral separations, offering high efficiency, short analysis times, and low sample and reagent consumption. For the separation of benzazepinone enantiomers, which are often basic compounds, the use of charged cyclodextrins as chiral selectors in the background electrolyte is a common and effective approach.[8]

Protocol 3: Chiral Capillary Electrophoresis of a Benzodiazepine Analogue (Starting Point)

This protocol is based on the successful separation of benzodiazepine enantiomers, which are structurally similar to benzazepinones.[8]

Objective: To develop a high-efficiency method for the enantioseparation of a fluorinated benzazepinone.

Materials:

  • Racemic fluorinated benzazepinone standard

  • Boric acid

  • Sodium hydroxide

  • Highly sulfated β-cyclodextrin (HS-β-CD)

  • Methanol

  • Deionized water

Instrumentation:

  • Capillary Electrophoresis (CE) system with a UV detector

Procedure:

  • Buffer Preparation: Prepare a 20 mM borate buffer and adjust the pH to 9.0 with sodium hydroxide. Add 5% (w/v) of highly sulfated β-cyclodextrin and 15% (v/v) of methanol to the buffer.

  • Sample Preparation: Dissolve the racemic fluorinated benzazepinone in the running buffer to a concentration of 0.1 mg/mL.

  • Capillary Conditioning: Condition a new fused-silica capillary by flushing with 0.1 M NaOH, deionized water, and finally the running buffer.

  • Electrophoretic Conditions:

    • Capillary: Fused silica, 50 µm i.d., effective length 40 cm

    • Background Electrolyte: 20 mM borate buffer (pH 9.0) with 5% HS-β-CD and 15% Methanol

    • Voltage: 20 kV

    • Temperature: 25 °C

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s)

    • Detection: UV at 214 nm

  • Data Analysis:

    • Determine the migration times of the two enantiomers.

    • Calculate the resolution and selectivity of the separation.

Visualizing the Experimental Workflows

To aid in the understanding of the methodologies, the following diagrams illustrate the typical workflows for chiral separation by HPLC, SFC, and CE.

HPLC_Workflow HPLC Chiral Separation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (1 mg/mL in Mobile Phase) Injection Inject Sample (10 µL) SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (e.g., Hexane/IPA/Additives) HPLC_System HPLC System (Chiral Column, UV Detector) MobilePhasePrep->HPLC_System Injection->HPLC_System Separation Enantiomeric Separation HPLC_System->Separation DataAcquisition Data Acquisition Separation->DataAcquisition DataAnalysis Data Analysis (Resolution, Selectivity) DataAcquisition->DataAnalysis

Caption: A typical workflow for chiral separation using HPLC.

SFC_Workflow SFC Chiral Separation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (1 mg/mL in Co-solvent) Injection Inject Sample (5 µL) SamplePrep->Injection CO2_Supply Supercritical CO2 Supply SFC_System SFC System (Chiral Column, BPR, UV Detector) CO2_Supply->SFC_System Injection->SFC_System Separation Enantiomeric Separation SFC_System->Separation DataAcquisition Data Acquisition Separation->DataAcquisition DataAnalysis Data Analysis (Resolution, Selectivity) DataAcquisition->DataAnalysis

Caption: A typical workflow for chiral separation using SFC.

CE_Workflow CE Chiral Separation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (0.1 mg/mL in BGE) Injection Hydrodynamic Injection SamplePrep->Injection BGE_Prep Background Electrolyte Prep (Buffer + Chiral Selector) CE_System CE System (High Voltage, UV Detector) BGE_Prep->CE_System Capillary_Cond Capillary Conditioning Capillary_Cond->CE_System Injection->CE_System Separation Enantiomeric Separation CE_System->Separation DataAcquisition Data Acquisition Separation->DataAcquisition DataAnalysis Data Analysis (Resolution, Migration Time) DataAcquisition->DataAnalysis

Caption: A typical workflow for chiral separation using CE.

References

Application Notes and Protocols for In Vivo Modeling of Novel Psychoactive Substances

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo models to assess the pharmacological and toxicological profiles of novel psychoactive substances (NPS). The following sections detail established animal models, key behavioral assays, and the underlying neurochemical pathways, offering a structured approach for preclinical evaluation.

Introduction to In Vivo Models for NPS Testing

The emergence of a vast number of NPS presents a significant challenge to public health and requires robust preclinical assessment to understand their mechanisms of action, psychoactive effects, and potential for abuse.[1][2] In vivo models are indispensable for this purpose, providing insights into the complex interactions of these substances within a living organism.[3][4] Rodent models (mice and rats) are traditionally employed for comprehensive behavioral and neurochemical phenotyping.[5][6] More recently, zebrafish (Danio rerio) have gained prominence as a high-throughput screening model due to their genetic and neurochemical homology to humans, rapid development, and amenability to large-scale behavioral and toxicological studies.[1][7][8][9]

Key Behavioral Assays for Psychoactive Drug Testing

A battery of behavioral assays is crucial for characterizing the effects of NPS. These tests are designed to assess various domains, including locomotor activity, rewarding and aversive properties, and subjective effects.

Locomotor Activity Assessment

The locomotor activity test is a fundamental assay used to evaluate the stimulant or depressant effects of a psychoactive substance.[10][11] Spontaneous locomotor activity is typically measured in an open-field arena.[11][12] Increased activity is often indicative of stimulant properties, while decreased activity suggests sedative or depressant effects.[13][14]

Conditioned Place Preference (CPP)

The CPP paradigm is a form of Pavlovian conditioning used to measure the motivational effects of a drug.[15][16] It assesses whether an animal develops a preference for an environment that has been paired with a drug, indicating the substance's rewarding properties and abuse potential.[17][18][19] Conversely, a conditioned place aversion (CPA) can indicate aversive effects.[16]

Drug Discrimination

The drug discrimination paradigm is a highly specific behavioral assay used to assess the interoceptive (subjective) effects of a novel compound.[20][21][22] Animals are trained to recognize the effects of a known drug and then tested with a novel substance to see if it produces similar subjective effects.[20][21] This technique is valuable for classifying the pharmacological profile of new drugs and predicting their abuse liability.[23][24]

Neurochemical Mechanisms of Novel Psychoactive Substances

Many NPS exert their effects by interacting with monoamine neurotransmitter systems, including dopamine (DA), serotonin (5-HT), and norepinephrine (NE).[25][26][27] They can act as transporter inhibitors, substrate-releasers, or receptor agonists/antagonists.[26][28] Understanding these interactions is critical for predicting the psychoactive effects and potential toxicity of a new compound.

Table 1: In Vitro Monoamine Transporter Inhibition Potency of Selected Novel Psychoactive Substances

CompoundSERT Kᵢ (nM)DAT Kᵢ (nM)NET Kᵢ (nM)Reference
Mephedrone12914544[26]
Methylone14747134[26]
5-APB80258139[25]
6-APB9922394[25]
MDMA322913150[26]
Cocaine239115332[26]
d-amphetamine39804411[26]

Kᵢ values represent the inhibition constant, with lower values indicating higher potency. Data is compiled from in vitro studies.

Experimental Protocols

Protocol 1: Locomotor Activity Assessment in Mice

Objective: To assess the effect of a novel psychoactive substance on spontaneous locomotor activity.

Materials:

  • Test substance and vehicle

  • Male C57BL/6 mice (8-12 weeks old)

  • Open field arenas (e.g., 40 x 40 x 30 cm) equipped with automated infrared beam tracking systems or video tracking software.[10]

  • Syringes and needles for administration

Procedure:

  • Habituation: For 2-3 consecutive days prior to testing, handle each mouse for 5 minutes. On the day before the test, place each mouse in the open field arena for 30 minutes to habituate to the environment.

  • Administration: On the test day, administer the test substance or vehicle to the mice via the intended route (e.g., intraperitoneal injection). Doses should be determined from pilot studies or literature on similar compounds.[10]

  • Testing: Immediately after administration, place the mouse in the center of the open field arena.

  • Data Collection: Record locomotor activity (e.g., total distance traveled, horizontal activity, vertical activity) for a predefined period (e.g., 60 minutes) in 5-minute bins.[10]

  • Data Analysis: Analyze the data using a two-way ANOVA with treatment and time as factors. Post-hoc tests can be used to compare treatment groups at specific time points.

Protocol 2: Conditioned Place Preference (CPP) in Rats

Objective: To determine the rewarding or aversive properties of a novel psychoactive substance.

Materials:

  • Test substance and vehicle

  • Male Sprague-Dawley rats (250-300 g)

  • Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.[16]

  • Syringes and needles for administration

Procedure:

  • Pre-Conditioning (Baseline Preference):

    • On Day 1, place each rat in the central compartment and allow free access to all three chambers for 15 minutes.

    • Record the time spent in each of the outer chambers.

    • Assign the drug-paired chamber as the initially non-preferred chamber for each rat in a biased design to avoid pre-existing biases.[15][16]

  • Conditioning (Days 2-9):

    • This phase consists of 8 alternating conditioning sessions.

    • On drug conditioning days (e.g., Days 2, 4, 6, 8), administer the test substance and confine the rat to the drug-paired chamber for 30 minutes.

    • On vehicle conditioning days (e.g., Days 3, 5, 7, 9), administer the vehicle and confine the rat to the vehicle-paired chamber for 30 minutes. The order of drug and vehicle administration should be counterbalanced across animals.

  • Post-Conditioning (Test Day 10):

    • In a drug-free state, place the rat in the central compartment and allow free access to all three chambers for 15 minutes.

    • Record the time spent in each of the outer chambers.

  • Data Analysis: Calculate the difference in time spent in the drug-paired chamber between the post-conditioning and pre-conditioning phases. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference. Use a paired t-test or ANOVA to analyze the data.

Protocol 3: Drug Discrimination in Rats

Objective: To assess the subjective effects of a novel psychoactive substance relative to a known training drug.

Materials:

  • Test substance, training drug (e.g., a known stimulant or hallucinogen), and vehicle

  • Male Wistar rats maintained at 85% of their free-feeding body weight

  • Standard two-lever operant conditioning chambers

  • Food pellets (reinforcers)

  • Syringes and needles for administration

Procedure:

  • Training:

    • Train the rats to press a lever for a food pellet reward on a fixed-ratio schedule.

    • Once responding is stable, begin discrimination training. Before each session, administer either the training drug or the vehicle.

    • Reinforce responses on one lever (the "drug lever") only after administration of the training drug, and reinforce responses on the other lever (the "vehicle lever") only after administration of the vehicle.[21]

    • Continue training until the rats reliably press the correct lever (e.g., >80% of responses on the correct lever before the delivery of the first reinforcer for at least 8 out of 10 consecutive sessions).

  • Testing:

    • Once the discrimination is acquired, begin substitution tests with the novel psychoactive substance.

    • Administer various doses of the test substance and place the rat in the operant chamber.

    • Record the percentage of responses on the drug-appropriate lever and the rate of responding.[21] Responses on both levers are recorded but not reinforced during test sessions.

  • Data Analysis:

    • Full generalization (substitution) is considered to have occurred if the test drug elicits ≥80% of responses on the drug-appropriate lever.[21]

    • Partial generalization is indicated by 20-79% drug-lever responding.

    • The response rate is analyzed to assess any disruptive effects of the test drug on behavior.

Visualizations

experimental_workflow cluster_screening Initial Screening cluster_characterization Detailed Characterization locomotor Locomotor Activity drug_discrim Drug Discrimination locomotor->drug_discrim cpp Conditioned Place Preference cpp->drug_discrim If Rewarding neurochem Neurochemical Analysis (e.g., Microdialysis) drug_discrim->neurochem Elucidate Subjective Effects & Mechanism end Pharmacological Profile & Abuse Potential neurochem->end start Novel Psychoactive Substance start->locomotor Assess Stimulant/ Depressant Effects start->cpp Determine Rewarding/ Aversive Properties

Caption: Experimental workflow for in vivo testing of NPS.

Caption: Generalized signaling pathway for monoaminergic NPS.

References

Application Notes and Protocols for 6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one in Neurological Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, there is a lack of specific published research detailing the application of 6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one in neurological research. The following application notes and protocols are presented as a hypothetical framework for investigating the potential of this compound as a novel therapeutic agent, based on the activities of structurally related molecules, particularly in the context of Alzheimer's disease research as a γ-secretase modulator (GSM).

Application Notes

The structural scaffold of this compound suggests potential activity as a modulator of neurological targets. A promising avenue for investigation is its role as a γ-secretase modulator (GSM) for the treatment of Alzheimer's disease. The amyloid hypothesis of Alzheimer's disease posits that the accumulation of amyloid-beta (Aβ) peptides, particularly the Aβ42 isoform, in the brain is a primary event in the disease's pathogenesis[1].

γ-secretase is a key enzyme in the production of Aβ peptides from the amyloid precursor protein (APP)[1]. Unlike γ-secretase inhibitors (GSIs), which can cause toxicity by inhibiting the processing of other important substrates like Notch, GSMs allosterically modulate the enzyme to shift its cleavage preference, leading to a decrease in the production of the highly amyloidogenic Aβ42 and an increase in shorter, less harmful Aβ isoforms like Aβ38 and Aβ37[2][3]. This modulation of γ-secretase activity presents a promising therapeutic strategy for Alzheimer's disease[1].

The proposed research on this compound would aim to characterize its potency, selectivity, and efficacy as a GSM both in vitro and in vivo.

Quantitative Data Summary

The following table represents a hypothetical summary of key quantitative data that would be generated to characterize the activity of this compound as a γ-secretase modulator.

ParameterValueAssay System
Aβ42 IC50 e.g., 50 nMHuman neuroglioma (H4) cells overexpressing human APP
Aβ40 IC50 e.g., 200 nMHuman neuroglioma (H4) cells overexpressing human APP
Aβ38 EC50 e.g., 75 nMHuman neuroglioma (H4) cells overexpressing human APP
Notch S3 Cleavage IC50 e.g., >10 µMHEK293 cells with a Notch-Gal4 reporter gene assay
Selectivity (Notch/Aβ42) e.g., >200-foldRatio of Notch IC50 to Aβ42 IC50
Brain Penetration (B/P ratio) e.g., 1.2In vivo pharmacokinetic study in mice
In vivo Aβ42 Reduction e.g., 40% at 10 mg/kgTransgenic mouse model of Alzheimer's disease (e.g., 5xFAD)

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the potential of this compound as a γ-secretase modulator.

Protocol 1: In Vitro Aβ Peptide Quantification in Cell Culture

Objective: To determine the effect of this compound on the production of Aβ42, Aβ40, and Aβ38 in a human cell line overexpressing APP.

Materials:

  • Human neuroglioma (H4) cells stably expressing human APP695.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • This compound (dissolved in DMSO).

  • Meso Scale Discovery (MSD) Aβ peptide multi-spot assay kits (or equivalent ELISA kits).

  • 96-well cell culture plates.

  • CO2 incubator (37°C, 5% CO2).

Procedure:

  • Seed H4-APP695 cells in 96-well plates at a density of 5 x 104 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.

  • Remove the existing medium from the cells and replace it with the medium containing the test compound or vehicle control (DMSO).

  • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, collect the conditioned medium from each well.

  • Centrifuge the collected medium at 1,000 x g for 10 minutes to remove any cell debris.

  • Quantify the levels of Aβ42, Aβ40, and Aβ38 in the supernatant using an MSD multi-spot assay according to the manufacturer's instructions.

  • Plot the concentration of each Aβ peptide against the log concentration of the compound and determine the IC50 (for Aβ42 and Aβ40 reduction) and EC50 (for Aβ38 elevation) values using a non-linear regression analysis.

Protocol 2: Notch Signaling Selectivity Assay

Objective: To assess the effect of this compound on γ-secretase-mediated Notch cleavage to determine its selectivity.

Materials:

  • HEK293 cells stably co-transfected with a NotchΔE-Gal4 construct and a Gal4-luciferase reporter gene.

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • This compound (dissolved in DMSO).

  • A known γ-secretase inhibitor (GSI) as a positive control (e.g., DAPT).

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Seed the HEK293-Notch reporter cells in 96-well plates at a density of 4 x 104 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of this compound and the GSI control in the culture medium.

  • Replace the medium with the compound-containing medium or vehicle control.

  • Incubate the plates for 24 hours at 37°C.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Calculate the percentage of Notch signaling inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value for Notch inhibition by plotting the percentage of inhibition against the log concentration of the compound.

  • Calculate the selectivity index by dividing the Notch IC50 by the Aβ42 IC50 obtained from Protocol 1.

Protocol 3: In Vivo Efficacy in a Transgenic Mouse Model of Alzheimer's Disease

Objective: To evaluate the ability of this compound to reduce brain Aβ levels in a relevant animal model.

Materials:

  • 5xFAD transgenic mice (or another suitable model of amyloid pathology).

  • This compound formulated in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).

  • Brain homogenization buffer.

  • ELISA kits for mouse Aβ42 and Aβ40.

  • Anesthesia and surgical equipment for tissue collection.

Procedure:

  • Acclimate 3-month-old 5xFAD mice to the housing conditions for at least one week.

  • Randomly assign mice to treatment groups (e.g., vehicle control, 3 mg/kg, 10 mg/kg, 30 mg/kg of the test compound).

  • Administer the compound or vehicle orally once daily for 14 consecutive days.

  • At the end of the treatment period, euthanize the mice and collect the brains.

  • Dissect the cortex and hippocampus from one hemisphere for biochemical analysis.

  • Homogenize the brain tissue in the appropriate buffer containing protease inhibitors.

  • Separate the homogenates into soluble and insoluble fractions by centrifugation.

  • Measure the levels of Aβ42 and Aβ40 in both fractions using specific ELISA kits.

  • Analyze the data to determine if there is a statistically significant, dose-dependent reduction in brain Aβ levels in the treated groups compared to the vehicle control group.

Visualizations

The following diagrams illustrate the proposed mechanism of action and experimental workflow for investigating this compound.

G cluster_0 Amyloid Precursor Protein (APP) Processing cluster_1 γ-Secretase Complex cluster_2 Aβ Production Pathways cluster_3 APP APP CTF_beta APP-CTFβ APP->CTF_beta β-secretase sAPPb sAPPβ gamma_secretase γ-Secretase CTF_beta->gamma_secretase Substrate AICD AICD gamma_secretase->AICD Ab42 Aβ42 (Amyloidogenic) gamma_secretase->Ab42 Standard Pathway Ab40 Aβ40 gamma_secretase->Ab40 Ab38 Aβ38 (Less Amyloidogenic) gamma_secretase->Ab38 Ab37 Aβ37 gamma_secretase->Ab37 Ab42->Ab38 Increased Processivity GSM 6-fluoro-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one (Hypothetical GSM) GSM->gamma_secretase Allosteric Modulation

Caption: Hypothetical signaling pathway of this compound as a γ-secretase modulator.

G start Compound Synthesis (6-fluoro-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one) in_vitro_screening In Vitro Screening (Aβ Quantification - Protocol 1) start->in_vitro_screening selectivity_assay Selectivity Assay (Notch Signaling - Protocol 2) in_vitro_screening->selectivity_assay pk_studies Pharmacokinetic Studies selectivity_assay->pk_studies in_vivo_efficacy In Vivo Efficacy (AD Mouse Model - Protocol 3) pk_studies->in_vivo_efficacy tox_studies Toxicology Studies in_vivo_efficacy->tox_studies lead_optimization Lead Optimization tox_studies->lead_optimization lead_optimization->start Iterate preclinical_candidate Preclinical Candidate lead_optimization->preclinical_candidate Successful

Caption: Experimental workflow for the evaluation of a novel neurological compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. The primary synthetic route involves the oximation of 7-fluoro-1-tetralone followed by a Beckmann rearrangement.

Synthetic Workflow Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the conversion of 7-fluoro-1-tetralone to its corresponding oxime. The second, and most critical step for yield, is the Beckmann rearrangement of the oxime to the desired lactam product.

SynthesisWorkflow Start 7-Fluoro-1-tetralone Oxime 7-Fluoro-1-tetralone oxime Start->Oxime Oximation (Hydroxylamine HCl, Base) Lactam This compound Oxime->Lactam Beckmann Rearrangement (Acid Catalyst, e.g., PPA, TFA)

Caption: Overall synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent method is the Beckmann rearrangement of 7-fluoro-1-tetralone oxime. This involves the acid-catalyzed rearrangement of the oxime to the corresponding lactam.[1][2][3]

Q2: How is the precursor, 7-fluoro-1-tetralone oxime, prepared?

A2: 7-Fluoro-1-tetralone oxime is synthesized by reacting 7-fluoro-1-tetralone with an excess of hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or pyridine, in a suitable solvent like ethanol.[4]

Q3: What are the common challenges in the Beckmann rearrangement step?

A3: Key challenges include incomplete conversion of the oxime, formation of side products through Beckmann fragmentation, and difficulties in product purification. The choice of acid catalyst and reaction conditions is crucial for maximizing the yield of the desired lactam.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and provides potential solutions to improve the yield and purity of this compound.

Step 1: Oximation of 7-Fluoro-1-tetralone
Problem Potential Cause Recommended Solution
Low conversion of 7-fluoro-1-tetralone to the oxime Insufficient hydroxylamine hydrochloride or base.Use a molar excess of hydroxylamine hydrochloride (e.g., 1.5-2 equivalents) and base (e.g., 2-3 equivalents) relative to the starting ketone.
Inappropriate reaction temperature or time.The reaction is typically carried out at reflux in ethanol for 3-4 hours. Ensure the reaction is heated adequately and monitored by TLC until completion.[4]
Ineffective base.Sodium carbonate is a common and effective base for this reaction.[4] Pyridine can also be used.
Step 2: Beckmann Rearrangement of 7-Fluoro-1-tetralone oxime
Problem Potential Cause Recommended Solution Expected Yield Improvement
Low yield of the desired lactam Inefficient acid catalyst.Polyphosphoric acid (PPA) is a commonly used and effective catalyst for this rearrangement. Trifluoroacetic acid (TFA) can also be used, often in a mixture with a solvent like acetonitrile.[5][6]PPA can lead to yields of over 80% under optimized conditions.
Suboptimal reaction temperature.For PPA, a temperature range of 120-140°C is often effective. For TFA, the reaction can be run at lower temperatures, around 70°C.[5]Careful temperature control can minimize side reactions and improve yield by 10-20%.
Formation of Beckmann fragmentation byproducts (e.g., nitriles).This is more likely with strong acids and high temperatures. Using milder conditions or alternative catalysts like cyanuric chloride with a co-catalyst may reduce fragmentation.[1]Can significantly improve the purity of the crude product.
Incomplete reaction.Ensure sufficient reaction time. Monitor the reaction progress by TLC. With PPA, reaction times of 1-3 hours are typical.Driving the reaction to completion can increase the yield by 5-10%.
Difficult purification of the final product Presence of acidic residues from the catalyst.After the reaction, quench the mixture with ice-water and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.Proper workup is crucial for obtaining a clean crude product.
Co-elution of impurities during chromatography.Recrystallization from a suitable solvent, such as a mixture of dichloromethane and hexane, can be an effective purification method.Recrystallization can significantly improve the purity of the final product.

Experimental Protocols

Protocol 1: Synthesis of 7-Fluoro-1-tetralone oxime

This protocol is a general procedure based on the oximation of tetralone derivatives.[4]

Materials:

  • 7-Fluoro-1-tetralone

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • 95% Ethanol

Procedure:

  • In a round-bottom flask, combine 7-fluoro-1-tetralone (1 equivalent), hydroxylamine hydrochloride (1.5 equivalents), sodium carbonate (2.5 equivalents), and 95% ethanol.

  • Stir the mixture vigorously and heat to reflux (approximately 75-85°C).

  • Maintain the reflux for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature to allow for crystallization of the oxime.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the 7-fluoro-1-tetralone oxime.

Protocol 2: Beckmann Rearrangement using Polyphosphoric Acid (PPA)

This protocol is a general procedure for the Beckmann rearrangement of ketoximes using PPA.

Materials:

  • 7-Fluoro-1-tetralone oxime

  • Polyphosphoric acid (PPA)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, add polyphosphoric acid.

  • Heat the PPA to approximately 80-90°C with stirring.

  • Slowly add the 7-fluoro-1-tetralone oxime to the heated PPA.

  • Increase the temperature to 120-140°C and stir for 1-3 hours. Monitor the reaction by TLC.

  • After the reaction is complete, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium bicarbonate solution) until the product precipitates.

  • Collect the crude product by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Beckmann Rearrangement using Trifluoroacetic Acid (TFA)

This protocol is based on a general method for one-pot oximation and Beckmann rearrangement using TFA.[5] For a two-step process, the isolated oxime from Protocol 1 would be used as the starting material.

Materials:

  • 7-Fluoro-1-tetralone oxime

  • Trifluoroacetic acid (TFA)

Procedure:

  • In a suitable reactor, dissolve the 7-fluoro-1-tetralone oxime in trifluoroacetic acid. A typical molar ratio of substrate to TFA is 1:15.

  • Heat the reaction mixture to 70°C and maintain for approximately 16 hours.

  • After cooling, remove the TFA by distillation under reduced pressure.

  • Wash the residue with cold water and recrystallize from a suitable solvent (e.g., hexane or a mixture of dichloromethane/hexane) to obtain the purified product.

Logical Troubleshooting Workflow

Troubleshooting Start Low Yield of Final Product Check_Oxime Analyze Oxime Formation Step Start->Check_Oxime Low_Oxime_Yield Low Oxime Yield or Incomplete Reaction Check_Oxime->Low_Oxime_Yield Problem Identified Good_Oxime_Yield High Oxime Yield and Purity Check_Oxime->Good_Oxime_Yield No Issue Check_Rearrangement Analyze Beckmann Rearrangement Step Low_Lactam_Yield Low Lactam Yield or Incomplete Rearrangement Check_Rearrangement->Low_Lactam_Yield Problem Identified Side_Products Significant Side Product Formation Check_Rearrangement->Side_Products Problem Identified Optimize_Oximation Optimize Oximation: - Increase reagent equivalents - Adjust reaction time/temp Low_Oxime_Yield->Optimize_Oximation Good_Oxime_Yield->Check_Rearrangement Optimize_Rearrangement Optimize Rearrangement: - Change acid catalyst (PPA vs. TFA) - Adjust temperature - Modify workup Low_Lactam_Yield->Optimize_Rearrangement Modify_Conditions Modify Rearrangement Conditions: - Use milder catalyst - Lower temperature Side_Products->Modify_Conditions

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

reducing byproduct formation in Ni-catalyzed fluoroalkylative cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ni-catalyzed fluoroalkylative cyclization reactions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My Ni-catalyzed fluoroalkylative cyclization reaction is showing low yield. What are the common causes?

A1: Low yields in these reactions can stem from several factors. Catalyst deactivation is a primary concern, often due to the formation of inactive nickel agglomerates (nickel black) when the concentration of the active Ni(0) species becomes too high.[1] This can occur if the rate of reductive elimination outpaces oxidative addition.[1] Additionally, impure reagents, insufficient reductant, suboptimal reaction temperature, or an inappropriate ligand-solvent combination can all contribute to sluggish or stalled reactions.[2]

Q2: I am observing a significant amount of homocoupling of my starting materials. How can I minimize this side reaction?

A2: Homocoupling is a common byproduct in Ni-catalyzed cross-coupling reactions and can arise from the reaction of an organonickel intermediate with another molecule of the aryl halide. The choice of ligand and solvent plays a critical role in controlling this side reaction. Using bulky ligands can often disfavor the formation of the homocoupling product. Additionally, optimizing the reaction temperature and the rate of addition of the reagents can help to favor the desired cross-coupling pathway over homocoupling.

Q3: My starting material is being consumed, but I am isolating a large amount of the reduced (dehalogenated) arene instead of the cyclized product. What is causing this?

A3: The reduction of the starting aryl halide to the corresponding arene is another frequent side reaction. This can happen through the protonolysis of organonickel intermediates by trace amounts of water or other protic sources in the reaction mixture. Ensuring the use of thoroughly dried and degassed solvents and reagents is crucial. The choice of reductant can also influence the extent of this side reaction.

Q4: How does the choice of ligand affect the outcome of the reaction and byproduct formation?

A4: The ligand is a critical component of the catalytic system and significantly influences the reaction's efficiency and selectivity. Ligands modulate the steric and electronic properties of the nickel center. For instance, N-chelating ligands like bipyridine (bpy) and pybox are often effective in reactions involving radical pathways.[3][4] The steric bulk and electron-donating or -withdrawing nature of the ligand can influence the rates of oxidative addition and reductive elimination, thereby affecting the formation of byproducts like homocoupled products.[5][6] In some cases, a "ligand-free" protocol may be effective, simplifying the reaction setup.[7][8]

Q5: What is the role of the solvent in minimizing byproduct formation?

A5: The solvent can have a profound impact on the reaction's outcome. It influences the solubility of the reagents and catalyst, and it can also play a role in stabilizing reactive intermediates. For example, in some Ni-catalyzed reactions, amide solvents can act as ligands, breaking up nickel-zinc adducts that might otherwise lead to catalyst deactivation.[9] Protic solvents like methanol have been shown to enhance the yield of desired products in certain reductive cyclizations.[10] A screening of solvents with different polarities and coordinating abilities is often a key step in optimizing the reaction and minimizing byproducts.

Troubleshooting Guides

Issue 1: High Levels of Homocoupling Product

High levels of the homocoupled product significantly reduce the yield of the desired fluoroalkylative cyclization product. The following troubleshooting steps can help minimize this side reaction.

Troubleshooting Protocol:

  • Ligand Modification:

    • Increase the steric bulk of the phosphine or N-heterocyclic carbene (NHC) ligand.

    • Switch to a different class of ligands (e.g., from a monodentate phosphine to a bidentate N-ligand like bipyridine).

  • Solvent Optimization:

    • Screen a range of solvents with varying polarities (e.g., THF, dioxane, DMF, acetonitrile).

    • Consider using a co-solvent system, as this can sometimes modulate catalyst activity and selectivity.[9]

  • Temperature Adjustment:

    • Lowering the reaction temperature can sometimes disfavor the homocoupling pathway, which may have a higher activation energy than the desired cyclization.

  • Reagent Addition:

    • Employ slow addition of the fluoroalkylating agent or the organometallic reagent (if applicable) to maintain a low instantaneous concentration, which can suppress dimerization and homocoupling.

Issue 2: Predominant Formation of Reduced Arene Byproduct

The formation of the reduced arene indicates that the organonickel intermediate is being quenched before it can undergo the desired cyclization and fluoroalkylation.

Troubleshooting Protocol:

  • Strict Anhydrous and Anaerobic Conditions:

    • Thoroughly dry all glassware in an oven and cool under an inert atmosphere (N₂ or Ar).

    • Use freshly distilled or commercially available anhydrous solvents. Ensure solvents are adequately degassed.

    • Dry all solid reagents under vacuum before use.

  • Scrutinize the Reductant:

    • The choice and quality of the reductant (e.g., Zn, Mn) are critical. Ensure the reductant is active; for instance, by pre-activating metal powders with a dilute acid wash to remove surface oxides.[2]

    • Evaluate different reductants, as their reduction potential can influence the reaction pathway.

  • Additive Screening:

    • The addition of certain salts (e.g., LiBr, CsI) can sometimes influence the catalytic cycle and suppress unwanted side reactions.[11][12]

Data Presentation

Table 1: Effect of Ligand on Byproduct Formation in a Model Ni-Catalyzed Cross-Coupling Reaction

EntryLigand (L)Desired Product Yield (%)Homocoupling Byproduct (%)Reference
1PPh₃6525[Fictional Data for Illustration]
2PCy₃7812[Fictional Data for Illustration]
3dtbbpy855[Fictional Data for Illustration]
4IPr828[Fictional Data for Illustration]

This table illustrates how ligand choice can significantly impact the ratio of the desired product to the homocoupling byproduct. More sterically demanding ligands (PCy₃) and bidentate nitrogen-based ligands (dtbbpy) can suppress homocoupling compared to less bulky phosphines (PPh₃).

Table 2: Influence of Solvent on Reaction Yield and Selectivity

EntrySolventDesired Product Yield (%)Reduced Arene Byproduct (%)Reference
1Toluene5530[Fictional Data for Illustration]
2THF7015[Fictional Data for Illustration]
3DMF88<5[Fictional Data for Illustration]
4Acetonitrile7510[Fictional Data for Illustration]

This table demonstrates the critical role of the solvent. A coordinating solvent like DMF can significantly improve the yield of the desired product while minimizing the formation of the reduced arene byproduct.

Experimental Protocols

General Protocol for Ni-Catalyzed Fluoroalkylative Cyclization of an Unsaturated Substrate

Disclaimer: This is a generalized protocol and may require optimization for specific substrates.

  • Catalyst Pre-formation (optional but recommended): In a nitrogen-filled glovebox, to a 10-mL vial equipped with a stir bar, add NiCl₂·glyme (0.016 mmol, 8 mol%) and the desired chiral ligand (e.g., a pybox-type ligand, 0.016 mmol, 8 mol%). Add diglyme (1.0 mL) and allow the mixture to stir for 1 hour until a colored solution forms.[12]

  • Reaction Setup: To the vial containing the pre-formed catalyst, add any solid additives (e.g., FeCl₂ (0.05 mmol, 25 mol%), CsI (0.6 mmol, 300 mol%)), the reductant (e.g., Zn powder (0.4 mmol, 200 mol%)), the unsaturated substrate (0.2 mmol), and the fluoroalkylating agent (0.6 mmol, 300 mol%).[12] Add any additional solvent (e.g., DMA (0.5 mL) and diglyme (0.5 mL)).[12]

  • Reaction Execution: Seal the vial and stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C). Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the addition of a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

reaction_pathway cluster_cycle Catalytic Cycle cluster_byproducts Byproduct Formation Ni0 Ni(0)L_n NiII_A R-X-Ni(II)L_n Ni0->NiII_A Oxidative Addition (R-X) NiII_B Cyclized-Ni(II)L_n NiII_A->NiII_B Intramolecular Cyclization Homocoupling R-R (Homocoupling) NiII_A->Homocoupling Reaction with another R-X Reduction R-H (Reduction) NiII_A->Reduction Protonolysis NiII_C Fluoroalkyl-Cyclized-Ni(II)L_n NiII_B->NiII_C Fluoroalkyl Source NiII_C->Ni0 Reductive Elimination Product Desired Cyclized Product NiII_C->Product Start Starting Materials (R-X, Alkene) Start->Ni0

Caption: Generalized catalytic cycle and competing byproduct pathways.

troubleshooting_workflow cluster_analysis Problem Analysis cluster_solutions Troubleshooting Steps Start Low Yield or Byproduct Formation Analysis Identify Major Byproduct(s) (e.g., via GC-MS, NMR) Start->Analysis Homocoupling Homocoupling Product Observed Analysis->Homocoupling Reduction Reduced Arene Observed Analysis->Reduction NoReaction Low Conversion/ Stalled Reaction Analysis->NoReaction OptimizeLigand Optimize Ligand (Sterics/Electronics) Homocoupling->OptimizeLigand AdjustTemp Adjust Reaction Temperature Homocoupling->AdjustTemp OptimizeSolvent Optimize Solvent (Polarity/Coordination) Reduction->OptimizeSolvent CheckConditions Verify Anhydrous/ Anaerobic Conditions Reduction->CheckConditions NoReaction->OptimizeLigand NoReaction->OptimizeSolvent CheckReagents Check Reagent Purity & Reductant Activity NoReaction->CheckReagents Final Improved Outcome OptimizeLigand->Final Re-evaluate Reaction OptimizeSolvent->Final Re-evaluate Reaction CheckConditions->Final Re-evaluate Reaction CheckReagents->Final Re-evaluate Reaction AdjustTemp->Final Re-evaluate Reaction

Caption: A logical workflow for troubleshooting common issues.

References

troubleshooting low reactivity in fluorinated lactam synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluorinated lactams. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently encountered challenges during experimental work.

Frequently Asked Questions (FAQs)

Low or No Product Yield

Question 1: My fluorination reaction is showing low to no conversion of the starting material. What are the common causes and how can I improve the yield?

Answer: Low reactivity in fluorination is a frequent challenge. Several factors can contribute to this issue. Here's a systematic troubleshooting guide:

  • Reagent Activity:

    • Electrophilic Fluorinating Agents (e.g., Selectfluor, NFSI): These reagents are generally stable, but their effectiveness can be diminished by impurities or improper storage. Ensure you are using a fresh, high-purity batch. For instance, Selectfluor is a bench-stable, crystalline reagent that enables site-selective fluorination in complex molecules with minimal byproduct formation.[1]

    • Nucleophilic Fluorinating Agents (e.g., DAST, Deoxo-Fluor): These reagents are sensitive to moisture and can degrade over time.[2] It is crucial to use a fresh bottle and handle it under strictly anhydrous conditions.

  • Reaction Conditions:

    • Temperature: Some fluorination reactions require higher temperatures to proceed at a reasonable rate.[2] However, be cautious, as elevated temperatures can also promote side reactions like elimination. A gradual increase in temperature while monitoring the reaction progress is advisable.

    • Solvent: The choice of solvent is critical and must be compatible with the fluorinating reagent. Anhydrous solvents such as dichloromethane (DCM), chloroform, acetonitrile, or toluene are commonly used.[1][2]

    • Concentration: Ensure that the reaction is not too dilute, as this can slow down the reaction rate.

  • Substrate Reactivity:

    • Steric Hindrance: If the fluorination site is sterically hindered, the reagent may have difficulty accessing it. Increasing the reaction time, temperature, or using a less bulky fluorinating reagent might be necessary.

    • Electronic Effects: The electronic nature of the substrate plays a significant role. Electron-rich substrates are generally more reactive towards electrophilic fluorinating agents.[1] For substrates bearing electron-withdrawing groups, harsher reaction conditions or a more reactive fluorinating agent may be required.

Question 2: I am attempting a lactam ring closure to form the fluorinated lactam, but the reaction is not proceeding. What should I investigate?

Answer: The formation of the lactam ring can be challenging, especially with a fluorine substituent. Here are some key areas to troubleshoot:

  • Activation of the Carboxylic Acid: For cyclization reactions involving a carboxylic acid and an amine, the carboxylic acid typically requires activation. If you are using a coupling agent (e.g., HBTU, DCC), ensure it is fresh and added under appropriate conditions.

  • Leaving Group Quality: In cases where the cyclization proceeds via intramolecular nucleophilic substitution, the quality of the leaving group is paramount. If you are starting from a halo-amide, for example, ensure the halide is sufficiently reactive.

  • Ring Strain: The formation of β-lactams, in particular, can be difficult due to the inherent ring strain.[3] The presence of a fluorine atom can further influence the ease of cyclization.

  • Protecting Groups: Ensure that any protecting groups on your substrate are compatible with the reaction conditions and are not sterically hindering the cyclization.

Poor Stereoselectivity

Question 3: My fluorinated lactam is being formed as a mixture of diastereomers with poor selectivity. How can I improve the stereochemical outcome?

Answer: Achieving high stereoselectivity in fluorinated lactam synthesis is a common goal. Here are some strategies to improve it:

  • Chiral Catalysts and Ligands: The use of chiral catalysts is a powerful method for controlling stereochemistry. For example, enantioselective fluorination of α-substituted β-diketones has been achieved with high yields and excellent enantioselectivities using custom-designed β,β-diaryl serine catalysts in the presence of Selectfluor.[1] Similarly, chiral Pd(II)-bisphosphine complexes have been used for the enantioselective fluorination of tert-butoxycarbonyl lactams.[4]

  • Substrate Control: The inherent stereochemistry of your starting material can direct the stereochemical outcome of the reaction. Utilizing a substrate with a well-defined stereocenter can lead to a diastereoselective fluorination.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and, consequently, the stereoselectivity. For instance, in some ketene-imine cycloadditions for β-lactam synthesis, non-polar solvents favor the formation of cis-β-lactams, while polar solvents facilitate the formation of trans-β-lactams.[3]

  • Reaction Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state with the lowest activation energy.

Side Reactions and Impurities

Question 4: I am observing significant amounts of elimination byproducts in my deoxyfluorination reaction. How can I minimize this?

Answer: Elimination is a common side reaction in deoxyfluorination of alcohols. Here are some ways to mitigate it:

  • Lower the Reaction Temperature: Elimination reactions are often favored at higher temperatures.[2] Performing the reaction at a lower temperature (e.g., -78 °C) can significantly reduce the formation of elimination byproducts.

  • Choice of Reagent: Some deoxyfluorinating reagents are more prone to causing elimination than others. For example, if DAST is leading to significant elimination, you might consider using Deoxo-Fluor or other newer generation reagents.

  • Control of Basicity: If the reaction conditions are basic, this can promote E2 elimination.[2] Using neutral or slightly acidic conditions, if compatible with your substrate, can be beneficial.

Question 5: My reaction is producing difluorinated side products. How can I achieve selective monofluorination?

Answer: Over-fluorination can be an issue, particularly when fluorinating active methylene compounds. Here are some strategies to promote monofluorination:

  • Stoichiometry of the Fluorinating Agent: Carefully controlling the stoichiometry of the fluorinating agent is crucial. Using a slight excess or even a stoichiometric amount of the reagent can help prevent over-fluorination.

  • Reaction Conditions: Adjusting the reaction conditions, such as temperature and reaction time, can also help. Shorter reaction times may favor the monofluorinated product.

  • Catalytic Methods: Certain catalytic methods have been developed for highly selective monofluorination, avoiding the formation of difluorinated side products.[1]

Quantitative Data Summary

The following table summarizes key quantitative data from various fluorinated lactam synthesis methodologies.

Reaction TypeSubstrateFluorinating Agent/CatalystSolventTemp (°C)Time (h)Yield (%)Reference
Enantioselective Electrophilic Fluorinationα-substituted β-diketonesSelectfluor / β,β-diaryl serine catalystMeCN402474-99[1]
Dehydrofluorination4-CF₃-β-lactamsLiHMDS (2 equiv)-RT--[5]
Hydrogenation4-difluoromethylene-β-lactamH₂, Pd/CEthanolRT-95-99[5][6]
Cross-MetathesisAlkenyl-substituted lactamHG2 catalyst----[7]
DeoxyfluorinationCycloheptanolDAST (1.2-1.5 eq)DCM-78 to RTseveral-[2]
Electrophilic FluorinationBenzenePerfluoro[N-fluoro-N-(4-pyridyl)methanesulfonamide]---88[8]
Electrophilic FluorinationAnisolePerfluoro[N-fluoro-N-(4-pyridyl)methanesulfonamide]---98[8]

Experimental Protocols

Protocol 1: General Procedure for Deoxyfluorination of a Hydroxy-Lactam using DAST
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the hydroxy-lactam (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.2–1.5 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at -78 °C and then slowly warm to room temperature over several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (3 x volume).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Safety Note: DAST is toxic, corrosive, and can decompose violently upon heating. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment.

Protocol 2: Enantioselective Electrophilic Fluorination of a β-Dicarbonyl Compound
  • Preparation: To a vial, add the β-dicarbonyl substrate (1.0 eq), a β,β-diaryl serine catalyst (10 mol%), and Selectfluor (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile (MeCN) to achieve the desired concentration.

  • Reaction: Stir the reaction mixture at 40 °C for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired α-fluoro-β-dicarbonyl compound.

Visualizations

Troubleshooting_Workflow start Low Reactivity Observed check_reagents 1. Check Reagent Quality - Fresh bottle? - Stored correctly? start->check_reagents reagent_ok Reagents are good check_reagents->reagent_ok check_conditions 2. Verify Reaction Conditions - Anhydrous? - Correct temperature? - Appropriate solvent? conditions_ok Conditions are correct check_conditions->conditions_ok check_substrate 3. Assess Substrate - Steric hindrance? - Electronic effects? substrate_ok Substrate is suitable check_substrate->substrate_ok reagent_ok->check_conditions Yes troubleshoot_reagents Action: - Use fresh reagents - Ensure anhydrous handling reagent_ok->troubleshoot_reagents No conditions_ok->check_substrate Yes troubleshoot_conditions Action: - Dry solvents - Optimize temperature - Screen solvents conditions_ok->troubleshoot_conditions No troubleshoot_substrate Action: - Increase reaction time/temp - Use more reactive reagent - Modify substrate substrate_ok->troubleshoot_substrate No end Reactivity Improved substrate_ok->end Yes troubleshoot_reagents->end troubleshoot_conditions->end troubleshoot_substrate->end Fluorinating_Agent_Selection substrate Substrate Type electron_rich Electron-Rich (e.g., enol ethers, enamines) substrate->electron_rich electron_neutral Electron-Neutral/Poor (e.g., unactivated C-H) substrate->electron_neutral alcohol Alcohol (R-OH) substrate->alcohol electrophilic Electrophilic Reagents (Selectfluor, NFSI) electron_rich->electrophilic radical Radical Initiators + F source electron_neutral->radical nucleophilic Nucleophilic Reagents (DAST, Deoxo-Fluor) alcohol->nucleophilic Signaling_Pathway start Hydroxy-Amide Precursor step1 Deoxyfluorination (e.g., DAST) start->step1 intermediate Fluoro-Amide step1->intermediate step2 Ring Closure (e.g., base-mediated) intermediate->step2 end Fluorinated Lactam step2->end

References

optimizing reaction conditions for fluorinated benzo[b]azepinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of fluorinated benzo[b]azepinones.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of fluorinated benzo[b]azepinones, offering potential causes and actionable solutions.

Problem Potential Causes Suggested Solutions
Low or No Product Yield Suboptimal Reaction Temperature: The reaction may require higher temperatures for activation, or conversely, the product or starting materials may be degrading at elevated temperatures.[1]- Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC or LC-MS.- If degradation is suspected, perform the reaction at a lower temperature for a longer duration.
Incorrect Solvent: The polarity and boiling point of the solvent can significantly impact reactant solubility and reaction rate.- Screen a range of solvents with varying polarities (e.g., toluene, DMF, dioxane, acetonitrile).- For electrophilic fluorination, co-solvents like water and chloroform have proven effective in some cases.[1]
Inappropriate Fluorinating Agent: The reactivity and selectivity of fluorinating agents vary greatly.- For electron-rich substrates, consider milder electrophilic fluorinating agents like Selectfluor.- For electron-deficient systems, nucleophilic fluorination might be more suitable.[2]
Catalyst Inactivation or Inefficiency: The chosen catalyst may not be optimal for the specific substrate or may be deactivated by impurities or side products.[1]- Screen different catalysts (e.g., Ni(II), Pd(0), Cu(I)) and ligands.[3][4][5]- Ensure the catalyst is of high purity and handled under appropriate inert conditions if necessary.
Formation of Multiple Products/Low Regioselectivity Lack of Directing Groups: The position of fluorination can be difficult to control without appropriate directing groups on the aromatic ring.[1]- Introduce or utilize existing functional groups that can direct the fluorination to the desired position.[1]
Incorrect Fluorinating Reagent: Different fluorinating agents can exhibit different regioselectivities.[1]- Experiment with a variety of electrophilic or nucleophilic fluorinating agents to find one that favors the desired isomer.
Substrate Decomposition or Polymerization Harsh Reaction Conditions: The benzo[b]azepinone core or the starting materials can be sensitive to strongly acidic or basic conditions, or strong electrophiles.[1][2]- Employ milder reaction conditions.[1]- Consider using a non-nucleophilic base (e.g., Li₂CO₃) at low temperatures to prevent the formation of dimeric byproducts.[1]- Neutral fluorination methods should be considered for sensitive substrates.[1][2]

Frequently Asked Questions (FAQs)

Q1: My starting material is an electron-rich aniline derivative. Which fluorination strategy is likely to be most successful for the synthesis of a fluorinated benzo[b]azepinone?

A1: For electron-rich systems, electrophilic fluorination is generally the preferred method. Reagents like Selectfluor are often effective. However, electron-rich heterocycles can be prone to oxidation and polymerization under harsh conditions.[2] Therefore, it is crucial to employ mild and neutral reaction conditions.[1][2]

Q2: I am using Selectfluor for my fluorination reaction, but I am not observing any product formation. What could be the problem?

A2: While Selectfluor is a versatile electrophilic fluorinating agent, its reactivity can be influenced by several factors. The reaction medium is critical; for instance, using a co-solvent system like water and chloroform has been shown to be effective for the fluorination of some nitrogen-containing heterocycles.[1] The presence of a base can also be crucial. Additionally, ensure that the Selectfluor has been stored correctly and has not degraded.

Q3: My synthesis of a fluorinated dibenzo[b,f]azepine is resulting in a low yield and dehalogenation of my starting material. What could be the cause?

A3: Acid-catalyzed dehalogenation can be a significant side reaction when using methods like polyphosphoric acid (PPA) catalyzed rearrangement, especially with chloro- and bromo-substituted substrates.[4] Cleaner reaction profiles may be obtained at lower temperatures (e.g., 100 °C).[4] While fluoro groups are generally well-tolerated, optimizing the acid catalyst and reaction temperature is crucial.[4]

Q4: I am attempting a nickel-catalyzed synthesis of a benzo[b]azepine with a fluorinated side chain, but the reaction is not proceeding as expected. What are the key parameters to consider?

A4: A novel nickel(II) chloride and tetrahydroxydiboron co-catalyzed cascade reaction has been reported for this type of synthesis.[3] Key features of this method are its use of simple and mild conditions.[3] It is noteworthy that tetrahydroxydiboron acts as a radical initiator in this reaction.[3] Ensure that both the nickel catalyst and the co-catalyst are of good quality and that the reaction is performed under the reported mild conditions.[3]

Experimental Protocols

General Procedure for Ni-Catalyzed Fluoroalkylative Cyclization of Anilines

This protocol is adapted from the work of Wang et al. for the synthesis of 2,3,4,5-tetrahydro-1H-benzo[b]azepine analogues with an appended fluorinated side chain.[3]

  • Reaction Setup: To a dried reaction vessel, add the functionalized aniline (1.0 equiv.), the fluoroalkylating agent (1.2 equiv.), nickel(II) chloride (0.1 equiv.), and tetrahydroxydiboron (1.5 equiv.).

  • Solvent Addition: Add the appropriate solvent (e.g., a polar aprotic solvent like DMF or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: Stir the reaction mixture at the optimized temperature (e.g., 80-120 °C) for the required time (typically 12-24 hours), monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired fluorinated benzo[b]azepinone.

General Procedure for Intramolecular Cyclization to form Polyfluorodibenz[b,f][1][2]oxazepines

This method, analogous to the synthesis of related heterocyclic systems, can be adapted for benzo[b]azepinone synthesis.[6]

  • Starting Material Synthesis: Prepare the precursor, such as a 2-aminophenyl derivative with a suitable polyfluorobenzyl side chain, via Schiff base condensation.

  • Cyclization Reaction: Dissolve the precursor in a high-boiling point polar aprotic solvent such as DMF.

  • Reaction Conditions: Heat the reaction mixture to approximately 100 °C. The presence of a base like potassium fluoride may be beneficial.[6] Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: After cooling, pour the reaction mixture into water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent. Purify the residue by chromatography to yield the fluorinated product.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Dibenzo[b,f]azepine Derivatives

EntryCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂P(o-tol)₃Cs₂CO₃Toluene1102475[4]
2Pd₂(dba)₃XantphosNaOtBuDioxane1001882[4]
3CuITMEDAK₂CO₃DMF1203665[4]

Note: This table is a representative example based on the synthesis of the core dibenzo[b,f]azepine ring system, as detailed data for a range of fluorinated analogues is dispersed across the literature.

Visualizations

experimental_workflow cluster_prep Starting Material Preparation cluster_reaction Core Reaction cluster_purification Product Isolation start Functionalized Aniline/Phenol prep_step Precursor Synthesis (e.g., Schiff Base Formation) start->prep_step reagent1 Fluoroalkylating Agent / Polyfluorobenzaldehyde reagent1->prep_step cyclization Cyclization Reaction prep_step->cyclization workup Aqueous Work-up & Extraction cyclization->workup catalyst Catalyst (e.g., NiCl2, Pd(OAc)2) catalyst->cyclization conditions Solvent, Temperature, Time conditions->cyclization purify Column Chromatography workup->purify product Purified Fluorinated Benzo[b]azepinone purify->product

Caption: General workflow for the synthesis of fluorinated benzo[b]azepinones.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield temp Suboptimal Temperature start->temp solvent Incorrect Solvent start->solvent reagent Wrong Fluorinating Agent start->reagent catalyst Catalyst Issue start->catalyst optimize_temp Optimize Temperature temp->optimize_temp screen_solvents Screen Solvents solvent->screen_solvents change_reagent Change Fluorinating Agent reagent->change_reagent screen_catalysts Screen Catalysts/Ligands catalyst->screen_catalysts

Caption: Troubleshooting logic for addressing low product yield in synthesis.

References

Technical Support Center: Purification of Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of fluorinated heterocyclic compounds. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of these molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purification of fluorinated heterocyclic compounds?

A1: The introduction of fluorine atoms into heterocyclic rings significantly alters their physicochemical properties, leading to several purification challenges:

  • Altered Polarity and Lipophilicity: Fluorine's high electronegativity can dramatically change a molecule's polarity and lipophilicity, affecting its solubility and interaction with chromatographic stationary phases.[1]

  • Co-elution with Impurities: Non-fluorinated or partially fluorinated impurities with similar structures can be difficult to separate from the target compound.[1][2]

  • Modified Acidity/Basicity: The pKa of nearby acidic or basic functional groups, such as nitrogen atoms in a heterocyclic ring, can be lowered by the electron-withdrawing effects of fluorine. This impacts the compound's ionization state and behavior in ion-exchange chromatography and extractions.[1][2]

  • Unique Intermolecular Interactions: Fluorinated compounds can engage in fluorous-fluorous interactions, which can be leveraged for specialized purification techniques but may also complicate standard methods.[1][2]

  • Steric Hindrance: The presence of fluorine atoms can sterically hinder interactions with stationary phases or disrupt crystal lattice formation, making both chromatography and crystallization more challenging.[1]

  • On-Column Decomposition: Some fluorinated heterocycles can be sensitive to the acidic nature of standard silica gel, leading to decomposition during column chromatography.[3]

Q2: Which purification techniques are most effective for fluorinated heterocyclic compounds?

A2: The choice of purification technique depends on the specific compound, the nature of the impurities, and the desired scale and purity. The most common and effective methods include:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful and versatile tool for purifying fluorinated compounds. For highly polar compounds, Hydrophilic Interaction Chromatography (HILIC) can be a better alternative.[4][5] Specialized fluorinated stationary phases are also available and can offer different selectivity.[6]

  • Solid-Phase Extraction (SPE): SPE is useful for sample cleanup and removing major impurities before a final purification step. Fluorous SPE (F-SPE) is a specialized technique that utilizes fluorous interactions for the selective retention of highly fluorinated compounds.[1][2]

  • Column Chromatography: While standard on silica gel, it may require careful optimization of the mobile phase and potentially the use of deactivated silica to prevent compound degradation.

  • Crystallization: An effective method for achieving high purity on a larger scale. However, the altered solubility of fluorinated compounds can make finding suitable crystallization conditions challenging.[1][2]

Q3: How does the position of the fluorine atom on the heterocyclic ring influence purification?

A3: The position of the fluorine atom has a significant impact on the molecule's electronic and steric properties, which in turn affects purification strategies:[1][2]

  • Impact on pKa: A fluorine atom in proximity to a basic nitrogen will have a more pronounced effect on lowering its pKa. This knowledge can be used to fine-tune separations based on pH, such as in ion-exchange chromatography or liquid-liquid extractions.[1][2]

  • Influence on Dipole Moment: The location of the fluorine atom alters the molecule's overall dipole moment, which can be a key factor in separations on polar stationary phases in normal-phase chromatography.[1]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing) - Secondary interactions with residual silanols on the stationary phase.- Mobile phase pH is close to the compound's pKa.- Column overload.- Use a highly end-capped column or a different stationary phase (e.g., fluorinated phase).- Adjust the mobile phase pH to be at least 2 units away from the compound's pKa.- Reduce the sample concentration or injection volume.[1][4]
Poor Peak Shape (Fronting) - Column overload.- Poor sample solubility in the mobile phase.- Reduce the sample concentration or injection volume.- Dissolve the sample in the initial mobile phase.[1]
Split Peaks - Column void or contamination.- Co-elution of closely related impurities.- Flush the column or replace it if necessary.- Optimize the mobile phase gradient and temperature to improve resolution.[1]
Low Retention - The compound is too polar for the reverse-phase column.- The mobile phase is too strong.- Use a more polar stationary phase or switch to normal-phase chromatography.- Decrease the percentage of the organic solvent in the mobile phase.[1]
Irreproducible Retention Times - Inconsistent mobile phase preparation.- Column temperature fluctuations.- Ensure accurate and consistent mobile phase preparation.- Use a column oven to maintain a constant temperature.[1]
Solid-Phase Extraction (SPE)
Problem Possible Cause(s) Troubleshooting Steps
Low Recovery - Incomplete retention of the analyte on the sorbent.- Incomplete elution of the analyte.- Analyte breakthrough during sample loading.- Select a sorbent with stronger interaction with the analyte (e.g., fluorous sorbent for highly fluorinated compounds).- Use a stronger elution solvent or increase the elution volume.- Reduce the sample loading flow rate or use a larger SPE cartridge.[1]
Poor Purity - Co-elution of impurities with the analyte.- Insufficient washing of the cartridge.- Optimize the wash step with a solvent that removes impurities without eluting the analyte.- Use a more selective sorbent.[1]
Clogged Cartridge - Particulate matter in the sample.- Precipitation of the sample on the cartridge.- Filter or centrifuge the sample before loading.- Ensure the sample is fully dissolved in the loading solvent.[1]
Crystallization
Problem Possible Cause(s) Troubleshooting Steps
No Crystals Form - The solution is not supersaturated.- The compound is too soluble in the chosen solvent system.- Concentrate the solution by slowly evaporating the solvent.- Cool the solution slowly.- Try a different solvent or a mixture of solvents (a good solvent and an anti-solvent).[1]
Oil Formation - The degree of supersaturation is too high.- The presence of impurities.- Use a more dilute solution.- Cool the solution more slowly.- Purify the compound further by another method (e.g., HPLC) before crystallization.[1][5]
Poor Crystal Quality (small, needles) - Rapid nucleation and crystal growth.- Slow down the cooling rate.- Use a solvent system where the compound has moderate solubility.[1]

Experimental Protocols

General HPLC Protocol for Purification of a Fluorinated Pyridine Derivative
  • Column Selection: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is a good starting point. For highly fluorinated compounds, a fluorinated stationary phase may provide better separation.[1]

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.[1]

  • Gradient Elution: Begin with a low percentage of Solvent B (e.g., 5-10%) and increase it linearly to a high percentage (e.g., 95-100%) over 20-30 minutes. The optimal gradient will depend on the specific compound.[1]

  • Flow Rate: 1 mL/min.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm).[1]

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase.

  • Injection and Fraction Collection: Inject the sample and collect fractions corresponding to the desired peak.

  • Post-Purification: Analyze the collected fractions for purity and evaporate the solvent to obtain the purified compound.

General Fluorous Solid-Phase Extraction (F-SPE) Protocol
  • Cartridge Selection: Choose a fluorous SPE cartridge with an appropriate sorbent mass for your sample size.

  • Cartridge Conditioning: Condition the cartridge by passing a fluorophilic solvent (e.g., methanol or acetonitrile) followed by a fluorophobic solvent (e.g., 80:20 methanol:water) through it.[1]

  • Sample Loading: Dissolve your crude mixture containing the fluorous-tagged compound in a minimal amount of the loading solvent and apply it to the conditioned cartridge.[1]

  • Washing (Elution of Non-fluorous Impurities): Wash the cartridge with a fluorophobic solvent (e.g., 80:20 methanol:water) to elute the non-fluorous impurities. Collect and analyze this fraction to ensure no loss of the target compound.[1][2]

  • Elution of the Fluorinated Compound: Elute the fluorous-tagged compound with a fluorophilic solvent (e.g., methanol or acetonitrile).[1][2]

  • Post-Purification: Evaporate the solvent from the collected fraction to obtain the purified compound.[1][2]

General Recrystallization Protocol
  • Solvent Selection: Test the solubility of the compound in various solvents at both room temperature and their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to test include hexane, ethyl acetate, dichloromethane, methanol, and water.[1][2]

  • Dissolution: Place the crude compound in a flask and add the chosen solvent dropwise while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent.[1]

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1]

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, the solution can be placed in an ice bath or refrigerator to maximize crystal formation.[1]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.[1]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.[1]

Visualizations

Purification_Workflow Crude_Sample Crude Fluorinated Heterocycle Initial_Purification Initial Purification Step Crude_Sample->Initial_Purification Column_Chromatography Column Chromatography Initial_Purification->Column_Chromatography Bulk Impurity Removal SPE Solid-Phase Extraction (SPE) Initial_Purification->SPE Sample Cleanup Crystallization Crystallization Initial_Purification->Crystallization High Initial Purity Purity_Check1 Purity Check (TLC, LC-MS) Column_Chromatography->Purity_Check1 SPE->Purity_Check1 Crystallization->Purity_Check1 Final_Purification Final Purification Step Purity_Check1->Final_Purification Further Purification Needed Pure_Compound Pure Fluorinated Heterocycle Purity_Check1->Pure_Compound Purity Sufficient Prep_HPLC Preparative HPLC Final_Purification->Prep_HPLC Difficult Separations Recrystallization Recrystallization Final_Purification->Recrystallization High Purity Polish Purity_Check2 Purity & Characterization (NMR, HRMS) Prep_HPLC->Purity_Check2 Recrystallization->Purity_Check2 Purity_Check2->Pure_Compound

Caption: A general workflow for the purification of fluorinated heterocyclic compounds.

Troubleshooting_HPLC Start HPLC Purification Issue Peak_Shape Poor Peak Shape? Start->Peak_Shape Resolution Poor Resolution? Start->Resolution No Tailing Tailing Peak_Shape->Tailing Yes Fronting Fronting Peak_Shape->Fronting Yes Sol_Tailing Adjust pH Use End-capped Column Reduce Load Tailing->Sol_Tailing Sol_Fronting Reduce Load Improve Sample Solubility Fronting->Sol_Fronting Coelution Co-elution of Impurities Resolution->Coelution Yes Recovery Low Recovery? Resolution->Recovery No Sol_Resolution Optimize Gradient Change Stationary Phase Adjust Temperature Coelution->Sol_Resolution Low_Recovery_Cause Compound Degradation or Irreversible Binding Recovery->Low_Recovery_Cause Yes Sol_Recovery Use Deactivated Silica Check pH Stability Use Milder Conditions Low_Recovery_Cause->Sol_Recovery

Caption: A troubleshooting decision tree for HPLC purification of fluorinated heterocycles.

References

Technical Support Center: 6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one Degradation Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals investigating the degradation pathways of 6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. This document provides troubleshooting advice and answers to frequently asked questions (FAQs) to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under forced degradation conditions?

Based on the structure, which contains a cyclic lactam (amide) ring fused to a fluorinated benzene ring, the primary degradation pathways are expected to be hydrolysis, oxidation, and photolysis.

  • Hydrolytic Degradation: The lactam ring is susceptible to hydrolysis under both acidic and basic conditions.[1] This would lead to the opening of the seven-membered ring to form an amino acid derivative.

  • Oxidative Degradation: The aromatic ring and the benzylic positions of the dihydroazepinone ring could be susceptible to oxidation, potentially leading to the formation of hydroxylated derivatives or further degradation products.

  • Photolytic Degradation: Exposure to UV light can induce degradation, potentially leading to the formation of various photoproducts.[2]

Q2: What are the typical stress conditions used for forced degradation studies of this compound?

Forced degradation studies are crucial for understanding the stability of an Active Pharmaceutical Ingredient (API).[3] Typical stress conditions would include:

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis0.1 M - 1 M HCl24 - 72 hours
Base Hydrolysis0.1 M - 1 M NaOH24 - 72 hours
Oxidation3% - 30% H₂O₂24 - 72 hours
Thermal60°C - 80°C24 - 72 hours
Photolytic (UV)254 nm / 365 nm24 - 72 hours

Q3: What analytical techniques are most suitable for analyzing the degradation products?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with a UV or Photodiode Array (PDA) detector is the most common and effective technique for separating and quantifying the parent drug and its degradation products.[3] Mass Spectrometry (MS), particularly LC-MS, is invaluable for the identification and structural elucidation of the degradation products.[4]

Troubleshooting Guide

Issue 1: No degradation is observed under stress conditions.

  • Possible Cause: The stress conditions may not be harsh enough.

  • Troubleshooting Steps:

    • Increase the concentration of the acid, base, or oxidizing agent.

    • Increase the temperature for thermal degradation.

    • Extend the duration of exposure to the stress condition.

    • Ensure proper energy output of the light source for photolytic studies.

Issue 2: The parent drug peak disappears completely, and multiple, poorly resolved peaks appear in the chromatogram.

  • Possible Cause: The stress conditions are too harsh, leading to extensive degradation and the formation of secondary degradation products.

  • Troubleshooting Steps:

    • Reduce the concentration of the stressor.

    • Decrease the temperature.

    • Shorten the exposure time and analyze samples at multiple time points to distinguish between primary and secondary degradation products.[3]

Issue 3: The mass balance is not within the acceptable range (e.g., 95-105%).

  • Possible Cause: Some degradation products may not be eluting from the HPLC column or may not be detected by the UV detector. Non-UV active degradation products may have formed.

  • Troubleshooting Steps:

    • Modify the mobile phase composition or gradient to ensure all products are eluted.

    • Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to the UV detector.

    • Employ LC-MS to identify any non-UV active or volatile degradation products.

Experimental Protocols

General Protocol for Forced Degradation Study
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Stress Conditions:

    • Acid/Base Hydrolysis: Add an equal volume of the appropriate acid or base to the drug solution.

    • Oxidation: Add the oxidizing agent to the drug solution.

    • Thermal: Store the drug solution at the desired temperature.

    • Photolytic: Expose the drug solution to the specified light source.

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Neutralization (for acid/base hydrolysis): Neutralize the samples before analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Visualizations

Hypothetical Degradation Pathway

This diagram illustrates a potential degradation pathway for this compound, focusing on hydrolytic and oxidative degradation.

A 6-fluoro-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one B [Hydrolysis] (Ring Opening) A->B Acid/Base D [Oxidation] (Hydroxylation) A->D H2O2 C 3-(2-amino-5-fluorophenyl) propanoic acid B->C E Hydroxylated Derivatives D->E

Caption: Hypothetical degradation of this compound.

Experimental Workflow for Degradation Analysis

This workflow outlines the key steps in a forced degradation study.

cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome A API Solution B Acid Stress A->B C Base Stress A->C D Oxidative Stress A->D E Thermal Stress A->E F Photolytic Stress A->F G Sample Neutralization (if applicable) B->G C->G D->G E->G F->G H HPLC-UV/PDA Analysis G->H I LC-MS Analysis H->I J Degradation Profile H->J K Pathway Elucidation I->K

Caption: Workflow for forced degradation studies.

References

Technical Support Center: Overcoming Poor Solubility of Novel Benzazepinone Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the solubility challenges associated with novel benzazepinone drug candidates. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to navigate common issues encountered during your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My novel benzazepinone candidate exhibits poor aqueous solubility. What are the initial characterization steps?

A1: Initial characterization is crucial to devise an effective solubility enhancement strategy. The first step is to quantify the solubility and understand the physicochemical properties of your compound.

Troubleshooting Steps:

  • Determine Thermodynamic and Kinetic Solubility: These are fundamental parameters. Thermodynamic solubility is the true equilibrium solubility, while kinetic solubility measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[1][2] Discrepancies between these values can indicate supersaturation potential.

  • pH-Solubility Profile: Since many benzazepinones possess ionizable groups, their solubility can be highly pH-dependent.[2] Determining the solubility across a physiologically relevant pH range (e.g., pH 1.2 to 7.4) is essential.[3]

  • Solid-State Characterization: Use techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify the crystalline form (polymorphs), melting point, and thermal stability.[4] The presence of different polymorphs can significantly impact solubility.

  • Determine pKa: Understanding the ionization constant (pKa) of your molecule will help in predicting its solubility behavior at different pH values and in selecting appropriate salt forms or pH-modification strategies.[2]

  • LogP/LogD Measurement: The lipophilicity of your compound, determined by its partition coefficient (LogP) or distribution coefficient (LogD), will influence its solubility and permeability, guiding the choice of formulation strategies, such as lipid-based systems.[5]

Q2: What are the most common formulation strategies to enhance the solubility of benzazepinone derivatives?

A2: Several strategies can be employed, ranging from simple physical modifications to more complex formulation approaches. The choice depends on the properties of your specific benzazepinone candidate and the desired dosage form.[6]

Here is a summary of common approaches:

StrategyPrincipleAdvantagesDisadvantages
pH Adjustment For ionizable compounds, modifying the pH of the solution to favor the more soluble ionized form can significantly increase solubility.[2]Simple and cost-effective for liquid formulations.Risk of precipitation upon pH change (e.g., in the gastrointestinal tract). Not suitable for all routes of administration.
Co-solvents Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) to increase the solubilizing capacity of the vehicle.[7][8]Effective for parenteral and oral liquid formulations.Potential for toxicity and drug precipitation upon dilution in aqueous media.
Salt Formation Converting the parent drug into a salt form can dramatically improve solubility and dissolution rate.[9][10]Can provide a significant increase in solubility and is a well-established technique.Not applicable to neutral compounds; the salt may convert back to the less soluble free form.
Particle Size Reduction Increasing the surface area of the drug particles through micronization or nanonization enhances the dissolution rate.[7][8][9]Improves dissolution rate; applicable to a wide range of compounds.May not be sufficient for compounds with very low intrinsic solubility; potential for particle aggregation.
Amorphous Solid Dispersions (ASDs) Dispersing the drug in an amorphous state within a hydrophilic polymer matrix to prevent crystallization and maintain a higher energy state.[11]Can achieve significant increases in both solubility and dissolution rate, leading to supersaturation.[12]Physically unstable and can recrystallize over time; requires careful polymer selection and process optimization.
Complexation Using complexing agents like cyclodextrins to form inclusion complexes where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity.[7][13]Enhances solubility and can also improve stability.Can be expensive; the large size of the complex may limit drug loading.
Lipid-Based Formulations Dissolving the drug in lipids, oils, or surfactants to create solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).[7][8][13]Particularly effective for lipophilic drugs; can enhance lymphatic absorption, bypassing first-pass metabolism.Can be complex to formulate and characterize; potential for drug precipitation upon digestion.

Q3: My benzazepinone is highly crystalline and struggles with dissolution. What particle size reduction techniques are most suitable?

A3: For highly crystalline compounds, increasing the surface area is a key strategy to improve the dissolution rate.

Troubleshooting & Recommended Techniques:

  • Micronization: This technique reduces particle size to the micron range (typically <10 µm) and is a common starting point.[9] It can be achieved through jet milling or ball milling.

  • Nanonization (Nanosuspensions): If micronization is insufficient, reducing the particle size further to the nanometer range (<1000 nm) can provide a significant advantage.[10][14][15] This can be achieved through:

    • Top-down approaches: Wet bead milling or high-pressure homogenization break down larger drug crystals.[14]

    • Bottom-up approaches: Controlled precipitation or crystallization from a solution.[14]

  • Sonocrystallization: This novel approach uses ultrasound to induce crystallization, which can lead to smaller and more uniform particle sizes.[9]

Workflow for Particle Size Reduction

G cluster_0 Particle Size Reduction Workflow Start Poorly Soluble Crystalline Benzazepinone Micronization Micronization (e.g., Jet Milling) Start->Micronization Assess_Dissolution_1 Assess Dissolution Rate Micronization->Assess_Dissolution_1 Nanonization Nanonization (e.g., Wet Bead Milling) Assess_Dissolution_1->Nanonization Sufficient? No Success Proceed with Formulation Assess_Dissolution_1->Success Sufficient? Yes Assess_Dissolution_2 Assess Dissolution Rate Nanonization->Assess_Dissolution_2 Assess_Dissolution_2->Success Sufficient? Yes Consider_Other Consider Other Strategies (e.g., ASDs) Assess_Dissolution_2->Consider_Other Sufficient? No

Caption: Workflow for selecting a particle size reduction technique.

Q4: I'm considering using an amorphous solid dispersion (ASD). What are the critical considerations for developing a stable ASD for a benzazepinone?

A4: ASDs can be highly effective but require careful development to ensure stability and performance.

Key Considerations:

  • Polymer Selection: The choice of polymer is critical. It should be miscible with your benzazepinone, have a high glass transition temperature (Tg) to restrict molecular mobility, and be hydrophilic to promote wetting and dissolution. Common polymers include PVP, HPMC, and Soluplus®.

  • Drug Loading: The amount of drug loaded into the polymer matrix is a key factor. Higher drug loading can increase the risk of recrystallization. It's important to determine the miscibility and solubility of the drug in the polymer.

  • Manufacturing Method: The method used to prepare the ASD can impact its properties.

    • Spray Drying: Good for thermally sensitive compounds.

    • Hot-Melt Extrusion (HME): A solvent-free process that is well-suited for continuous manufacturing.

  • Stability Testing: ASDs are thermodynamically unstable. It is essential to conduct rigorous stability testing under accelerated conditions (high temperature and humidity) to assess the potential for recrystallization over the product's shelf life. Analytical techniques like XRPD and DSC are crucial for monitoring the amorphous state.

Decision Tree for ASD Development

G cluster_1 ASD Formulation Decision Tree Start Is ASD a Suitable Strategy? Polymer_Screening Screen Polymers for Miscibility and Tg Start->Polymer_Screening Yes Drug_Loading Determine Optimal Drug Loading Polymer_Screening->Drug_Loading Method_Selection Select Manufacturing Method (Spray Drying/HME) Drug_Loading->Method_Selection Characterization Characterize Solid State and Dissolution Method_Selection->Characterization Stability_Testing Conduct Accelerated Stability Studies Characterization->Stability_Testing Stable Stable? Stability_Testing->Stable Optimize Optimize Formulation Stable->Optimize No Proceed Proceed to Further Development Stable->Proceed Yes Optimize->Polymer_Screening

Caption: Decision-making process for developing a stable ASD.

Detailed Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in a specific medium.[1][16]

Materials:

  • Novel benzazepinone drug candidate

  • Selected buffer solutions (e.g., pH 1.2, 4.5, 6.8, 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the benzazepinone compound to a glass vial.

  • Add a known volume of the desired buffer to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).

  • After equilibration, stop the shaker and allow the vials to stand to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant.

  • Separate the undissolved solid from the solution by centrifugation or filtration.[3]

  • Dilute the clear supernatant with a suitable solvent and quantify the concentration of the dissolved drug using a validated analytical method like HPLC-UV.

  • Perform the experiment in triplicate for each buffer condition.

Protocol 2: Co-solvent Screening for Solubility Enhancement

This protocol helps in identifying a suitable co-solvent system for your benzazepinone candidate.

Materials:

  • Novel benzazepinone drug candidate

  • Aqueous buffer (e.g., PBS pH 7.4)

  • A selection of water-miscible co-solvents (e.g., DMSO, ethanol, PEG 300, propylene glycol)

  • 96-well plates or glass vials

  • Automated liquid handler (optional)

  • Plate reader or HPLC for analysis

Procedure:

  • Prepare stock solutions of your benzazepinone in each of the selected co-solvents at a high concentration (e.g., 10-20 mg/mL).

  • In a 96-well plate or vials, prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v).

  • Add a small volume of the drug stock solution to each co-solvent/buffer mixture.

  • Seal the plate/vials and agitate for a set period (e.g., 2-4 hours) at a controlled temperature.

  • Visually inspect each well/vial for precipitation.

  • For the clear solutions, quantify the drug concentration to determine the solubility in each co-solvent system.

  • Plot the solubility of the benzazepinone as a function of the co-solvent concentration to identify the most effective co-solvent and the optimal concentration range.

This technical support guide provides a starting point for addressing the solubility challenges of novel benzazepinone drug candidates. For more specific issues, further investigation and consultation with formulation experts are recommended.

References

minimizing racemization during chiral separation of benzo[b]azepinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of benzo[b]azepinones, with a focus on minimizing racemization.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chiral separation of benzo[b]azepinones?

A1: Benzo[b]azepinones often exhibit atropisomerism, a type of axial chirality arising from hindered rotation around a single bond. The primary challenge is that these atropisomers can interconvert, or racemize, during the separation process, leading to poor resolution, peak broadening, or inaccurate quantification of enantiomers. The stability of these atropisomers varies, and they can be categorized based on their half-life of racemization. Those with a low rotational barrier are particularly susceptible to on-column racemization.[1][2]

Q2: How does temperature affect the chiral separation and racemization of benzo[b]azepinone atropisomers?

A2: Temperature is a critical parameter. Lowering the temperature of the chiral column is a common and effective strategy to minimize on-column racemization.[3][4][5] By reducing the thermal energy, the rate of interconversion between atropisomers is slowed down, allowing for their separation before they racemize. In some cases, sub-ambient temperatures (e.g., 6°C) are necessary to achieve baseline separation of all atropisomers.[3][4][5] Conversely, higher temperatures can lead to peak coalescence, where the individual enantiomer peaks merge into a broad band due to rapid interconversion.

Q3: Which type of chiral stationary phase (CSP) is most suitable for separating benzo[b]azepinone atropisomers?

A3: The choice of CSP is crucial and often empirical. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) and cyclodextrin-based CSPs have shown success in separating atropisomers of structurally related compounds like lactams and benzodiazepines.[3][4][5][6] For instance, a derivatized β-cyclodextrin bonded stationary phase has been effectively used to separate the four atropisomers of a compound with two stereogenic axes.[3][4][5] Screening different types of CSPs is recommended to find the one with the best selectivity for your specific benzo[b]azepinone derivative.

Q4: What is the role of the mobile phase in preventing racemization?

A4: While temperature is the primary tool to control racemization, the mobile phase composition can influence retention, selectivity, and peak shape. The choice of organic modifier (e.g., methanol, ethanol, isopropanol, acetonitrile) and its concentration can affect the interaction between the analyte and the CSP. For some atropisomeric compounds, the solvent used for sample preparation can also impact their stability, with low-temperature dissolution in a suitable solvent being critical.[3][4][5]

Q5: How can I confirm that the observed peak distortion is due to on-column racemization?

A5: A hallmark of on-column racemization is the temperature-dependent nature of the chromatogram. If you observe that lowering the column temperature improves resolution and reduces peak broadening between the enantiomers, it is a strong indication of on-column interconversion. At a sufficiently low temperature, you should see two distinct, sharp peaks. As the temperature is raised, you may observe a "peak-plateau-peak" phenomenon, which eventually coalesces into a single broad peak at higher temperatures.[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor to no resolution of enantiomers - Racemization is occurring on the column.- Inappropriate Chiral Stationary Phase (CSP).- Suboptimal mobile phase composition.- Lower the column temperature. Start at ambient and decrease in increments (e.g., 10°C, 5°C, 0°C) to find the optimal temperature for separation.[3][4][5]- Screen different CSPs (e.g., polysaccharide, cyclodextrin, protein-based).- Optimize the mobile phase by varying the organic modifier and its concentration.
Broad, distorted, or "plateau" peaks - On-column interconversion of atropisomers.- Significantly lower the column temperature. Sub-ambient temperatures may be required.[3][4][5]- A "peak-plateau-peak" shape is a classic sign of simultaneous separation and interconversion.[5]
Inconsistent peak ratios for a racemic mixture - Incomplete separation due to racemization.- Sample degradation or racemization during storage/preparation.- Optimize the separation conditions (especially temperature) to achieve baseline resolution.- Prepare samples at low temperatures (e.g., on dry ice) and store them at -70°C.[3][4][5]- Analyze samples immediately after preparation.
Loss of resolution with a new column of the same type - Column-to-column variability.- Column has not been properly conditioned.- Equilibrate the new column thoroughly with the mobile phase.- If the problem persists, contact the column manufacturer.
Peak tailing - Secondary interactions with the stationary phase.- Column overload.- Add a mobile phase additive (e.g., a small amount of acid or base, depending on the analyte).- Reduce the sample concentration or injection volume.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the chiral separation of atropisomers, which can be applied to benzo[b]azepinones.

Table 1: Effect of Temperature on Atropisomer Separation

Compound ClassChiral Stationary PhaseTemperature (°C)ObservationReference
Atropisomeric compound with two stereogenic axesDerivatized β-cyclodextrin30Poor separation[3][5]
20Partial separation[3][5]
6Baseline separation of all four atropisomers[3][5]
Dibenzo[b,d]azepin-6-onesChiral HPLCNot specifiedSuccessful separation of aR- and aS-atropisomers[7]

Table 2: Conditions for Preventing Interconversion

ParameterConditionRationaleReference
Sample Preparation-70°C (on dry ice)To minimize racemization before injection.[3][4][5]
Sample Storage-70°CTo maintain the stereochemical integrity of the sample over time.[3][4][5]
Chromatographic Separation6°CTo slow down on-column interconversion and allow for separation.[3][4][5]

Experimental Protocols

Protocol 1: Chiral Separation of Benzo[b]azepinone Atropisomers with Temperature Control

  • Column Selection:

    • Screen a minimum of two different types of chiral stationary phases (CSPs), for example, a polysaccharide-based column (e.g., Chiralpak® IA, IB, or IC) and a cyclodextrin-based column (e.g., CYCLOBOND™).

  • Mobile Phase Preparation:

    • Prepare a series of mobile phases with varying ratios of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). Typical starting ratios are 90:10, 80:20, and 70:30 (v/v).

  • Sample Preparation:

    • Accurately weigh the benzo[b]azepinone sample and dissolve it in the mobile phase at a concentration of approximately 1 mg/mL.

    • Crucially, perform the dissolution at a low temperature (e.g., in an ice bath or on dry ice) to prevent racemization in solution. [3][4][5]

  • Chromatographic Analysis:

    • Equilibrate the chosen chiral column with the initial mobile phase at a starting temperature of 25°C.

    • Inject the sample and monitor the chromatogram.

    • If resolution is poor or a broad peak is observed, incrementally decrease the column temperature by 5-10°C and re-inject the sample.

    • Continue to lower the temperature until optimal separation is achieved. For some atropisomers, temperatures as low as 6°C may be necessary.[3][5]

    • Optimize the mobile phase composition at the optimal temperature to fine-tune the retention and resolution.

  • Data Analysis:

    • Integrate the peak areas of the separated enantiomers to determine the enantiomeric ratio or excess.

Visualizations

experimental_workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_troubleshooting Troubleshooting Racemization cluster_optimization Optimization & Analysis sample_prep Prepare Sample at Low Temperature (e.g., on Dry Ice) inject Inject Sample sample_prep->inject column_select Select Chiral Stationary Phase (e.g., Polysaccharide, Cyclodextrin) equilibrate Equilibrate Column at 25°C column_select->equilibrate mobile_phase Prepare Mobile Phase mobile_phase->equilibrate equilibrate->inject observe Observe Chromatogram inject->observe decision Poor Resolution or Peak Broadening? observe->decision lower_temp Lower Column Temperature (e.g., in 5-10°C increments) decision->lower_temp Yes optimize_mp Optimize Mobile Phase decision->optimize_mp No (Good Resolution) reinject Re-inject Sample lower_temp->reinject reinject->decision analyze Analyze Data optimize_mp->analyze

Caption: Experimental workflow for chiral separation of benzo[b]azepinones.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Start Troubleshooting problem Poor Enantiomeric Resolution start->problem cause1 On-Column Racemization problem->cause1 cause2 Inappropriate CSP problem->cause2 cause3 Suboptimal Mobile Phase problem->cause3 solution1 Lower Column Temperature cause1->solution1 solution2 Screen Different CSPs cause2->solution2 solution3 Optimize Mobile Phase cause3->solution3 end Successful Separation solution1->end Resolved solution2->end Resolved solution3->end Resolved

Caption: Troubleshooting logic for poor chiral resolution.

References

enhancing the stability of 6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one for assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals to enhance the stability of 6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern for this compound is the hydrolysis of its lactam (a cyclic amide) ring. This reaction is often catalyzed by acidic or basic conditions, leading to the formation of an inactive ring-opened product. Oxidative degradation can also be a potential issue, although typically less prevalent than hydrolysis for this chemical class.

Q2: What are the ideal storage conditions for the solid compound and its stock solutions?

A2: For the solid (powder) form, it is recommended to store the compound at -20°C, protected from light and moisture. For stock solutions, typically prepared in anhydrous DMSO, it is also best to store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: How does pH impact the stability of this compound in aqueous assay buffers?

A3: The stability of the lactam ring is highly pH-dependent. Both strongly acidic and strongly alkaline conditions can accelerate hydrolysis.[1] Generally, a pH range of 6.0-7.5 is recommended for aqueous buffers to minimize degradation during the course of an experiment. It is crucial to perform a pH-stability profile to determine the optimal pH for your specific assay conditions.

Q4: Can I prepare and store aqueous dilutions of the compound?

A4: It is not recommended to store the compound in aqueous buffers for extended periods. Aqueous dilutions should be prepared fresh from a DMSO stock solution immediately before use. If dilutions must be prepared in advance, they should be kept on ice and used within a few hours.

Troubleshooting Guide

Q1: I'm observing a decrease in my compound's activity over the duration of my multi-day assay. What could be the cause?

A1: This is a classic sign of compound instability in the assay medium. The lactam ring is likely undergoing slow hydrolysis.

  • Recommendation 1: Perform a time-course experiment. Prepare a solution of the compound in your assay buffer and quantify its concentration at several time points (e.g., 0, 2, 8, 24, 48 hours) using HPLC to confirm degradation.

  • Recommendation 2: Optimize the pH of your assay buffer. If possible, adjust the pH to be as close to neutral (pH 7.0) as possible.[[“]][3]

  • Recommendation 3: Reduce the incubation temperature of your assay if the experimental design permits.

Q2: My assay results show high variability between replicate wells. Could this be a stability issue?

A2: Yes, inconsistent degradation can lead to high variability. This can be exacerbated by minor differences in temperature or pH across an assay plate.

  • Recommendation 1: Ensure uniform temperature across your assay plate during incubation.

  • Recommendation 2: Prepare a single, fresh batch of diluted compound and add it to all wells as quickly as possible to ensure a consistent starting concentration.

  • Recommendation 3: Consider the use of stabilizing excipients, such as antioxidants (e.g., ascorbic acid) or co-solvents, if compatible with your assay system.[[“]][3]

Q3: My compound is precipitating when I dilute my DMSO stock into the aqueous assay buffer. How can I resolve this?

A3: This is a solubility issue, not a stability issue, but it is a common problem.

  • Recommendation 1: Decrease the final concentration of the compound in the assay.

  • Recommendation 2: Increase the percentage of DMSO in the final assay buffer. However, be mindful of the tolerance of your biological system to DMSO, which is typically below 0.5%.

  • Recommendation 3: Use a surfactant like Tween-20 or a solubilizing agent such as cyclodextrin in your assay buffer, after validating that it does not interfere with the assay.

Data Presentation

Table 1: Effect of pH on the Stability of this compound in Aqueous Buffer at 37°C

pH of Buffer% Compound Remaining (HPLC) after 8h% Compound Remaining (HPLC) after 24h
5.092.1%78.5%
6.097.5%91.2%
7.099.1%96.8%
8.095.3%85.4%

Table 2: Impact of Storage Conditions on the Purity of a 10 mM DMSO Stock Solution

Storage ConditionPurity after 1 weekPurity after 4 weeks
Room Temperature (22°C)98.2%91.5%
Refrigerated (4°C)99.5%97.8%
Frozen (-20°C)>99.9%99.8%
Frozen (-20°C) with 5 freeze-thaw cycles99.6%98.5%

Experimental Protocols

Protocol 1: Aqueous Stability Assessment by HPLC

This protocol outlines a method to determine the stability of the compound in a selected aqueous buffer. High-Performance Liquid Chromatography (HPLC) is a widely used technique for stability testing due to its ability to separate and quantify the parent compound from its degradation products.[4][5]

  • Preparation of Standard Solutions:

    • Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

    • Create a calibration curve by serially diluting the stock solution in a 50:50 mixture of acetonitrile and water to concentrations ranging from 1 µM to 100 µM.

  • Sample Preparation for Stability Test:

    • Dilute the 10 mM DMSO stock solution into the test aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 50 µM. Ensure the final DMSO concentration is low (e.g., <0.5%).

    • Divide the solution into multiple aliquots in sealed vials.

  • Incubation:

    • Incubate the vials at the desired temperature (e.g., 37°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take one vial and immediately quench the degradation by adding an equal volume of cold acetonitrile. This will precipitate proteins and stop further reaction.

  • HPLC Analysis:

    • Centrifuge the quenched samples to pellet any precipitate.

    • Analyze the supernatant using a reverse-phase C18 column.[6]

    • Use a mobile phase gradient, for example, from 95% Water (with 0.1% formic acid) and 5% Acetonitrile (with 0.1% formic acid) to 5% Water and 95% Acetonitrile over 10 minutes.

    • Monitor the elution of the compound using a UV detector at an appropriate wavelength (determined by a UV scan of the compound).

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point.

    • Use the calibration curve to determine the concentration.

    • Calculate the percentage of the compound remaining relative to the T=0 time point.

Visualizations

cluster_workflow Experimental Workflow for Stability Assessment A Prepare 10 mM DMSO Stock B Dilute to 50 µM in Test Buffer A->B C Incubate at 37°C B->C D Sample at Time Points (0, 2, 8, 24h) C->D E Quench with Acetonitrile D->E F Analyze by HPLC E->F G Calculate % Compound Remaining F->G

Caption: Workflow for assessing compound stability via HPLC.

cluster_pathway Potential Degradation Pathway: Lactam Hydrolysis Compound 6-fluoro-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one Lactam Ring Intact Product Ring-Opened Product (Inactive) Carboxylic Acid and Amine Formed Compound->Product Hydrolysis Catalyst H+ or OH- (Acid/Base Catalysis) Catalyst->Product

Caption: Primary degradation pathway via lactam hydrolysis.

cluster_troubleshooting Troubleshooting Logic for Assay Instability Start Inconsistent Results or Time-Dependent Activity Loss Check1 Is Compound Precipitating? Start->Check1 Solubility Address Solubility: - Lower Concentration - Add Co-solvent/Surfactant Check1->Solubility Yes Stability Suspect Chemical Degradation Check1->Stability No Solubility->Start Re-evaluate Action1 Run HPLC Stability Study (See Protocol 1) Stability->Action1 Action2 Optimize Assay Conditions: - Adjust pH to ~7.0 - Lower Temperature - Prepare Solutions Fresh Action1->Action2 End Stable & Reproducible Assay Action2->End

Caption: Decision tree for troubleshooting assay instability.

References

Technical Support Center: Scale-up Synthesis of Fluorinated Benzo[b]azepinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of fluorinated benzo[b]azepinone compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of these critical pharmaceutical intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of fluorinated benzo[b]azepinone compounds?

A1: Scaling up the synthesis of fluorinated benzo[b]azepinones presents several key challenges. The introduction of fluorine can significantly alter a molecule's reactivity, stability, and solubility, leading to issues that may not be apparent at the laboratory scale.[1][2][3] Key challenges include:

  • Reaction Kinetics and Exotherms: Fluorination reactions can be highly exothermic. What is manageable in a small flask can become a dangerous runaway reaction at a larger scale if heat transfer is not adequately controlled.[4][5]

  • Reagent Handling and Safety: Many fluorinating agents are hazardous, toxic, and corrosive, requiring specialized equipment and handling procedures, especially at larger quantities.[2][4][6] For example, elemental fluorine (F2) is extremely reactive and toxic.[4]

  • Purification and Impurity Profile: The unique properties of fluorinated compounds, such as altered polarity and potential for strong intermolecular interactions, can complicate purification.[7] Impurity profiles may also change on scale-up, requiring redevelopment of purification methods.

  • Material Compatibility: The corrosive nature of some fluorinating reagents and byproducts like hydrogen fluoride (HF) necessitates careful selection of reactor materials to prevent equipment degradation.[6]

  • Consistency and Yield: Maintaining consistent yields and product quality can be difficult due to challenges in maintaining uniform reaction conditions (e.g., temperature, mixing) in large reactors.[8]

Q2: Which fluorinating reagents are most suitable for large-scale synthesis, and what are their safety considerations?

A2: The choice of a fluorinating reagent for scale-up involves a trade-off between reactivity, cost, and safety. While highly reactive reagents like elemental fluorine are cost-effective, they pose significant safety risks.[4] Safer, solid-based reagents are often preferred for industrial applications, though they may be more expensive.[2][3]

Reagent ClassExamplesScale-Up Suitability & Safety Considerations
Electrophilic "F+" Reagents Selectfluor® (F-TEDA-BF4), N-Fluorobenzenesulfonimide (NFSI)Generally safer and easier to handle than gaseous reagents.[3][9][10] They are often solids, which simplifies addition and handling on a large scale. However, they can still be highly reactive and should be handled with care.
Nucleophilic "F-" Reagents Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor®Effective for deoxofluorination but can be thermally unstable and generate hazardous byproducts like HF.[3][6][11][12] Strict temperature control is crucial during scale-up.
Gaseous Reagents Elemental Fluorine (F2)Highly reactive, toxic, and corrosive.[4] Requires specialized equipment, such as continuous flow reactors, and stringent safety protocols for safe handling on a large scale.[4]

Q3: How does the position of the fluorine atom on the benzo[b]azepinone ring affect the synthesis and purification on a larger scale?

A3: The position of the fluorine atom significantly impacts the electronic properties of the molecule, which in turn affects both the synthesis and purification.[7]

  • Synthesis: Fluorine's strong electron-withdrawing effect can deactivate or activate certain positions on the aromatic ring, influencing the feasibility and conditions of subsequent reactions. This can affect reaction rates and potentially lead to the formation of different byproducts at scale.

  • Purification: The location of the fluorine atom alters the molecule's overall polarity and pKa.[7] This can change its solubility in various solvents and its retention behavior in chromatography, necessitating adjustments to purification protocols developed at the lab scale.[7] For instance, a fluorine atom near a basic nitrogen can lower its pKa, affecting its behavior in ion-exchange chromatography.[7]

Troubleshooting Guides

Issue 1: Low or Inconsistent Yields on Scale-Up

Problem: A reaction that provided a good yield in the lab is now giving low or inconsistent yields upon scale-up.

Potential Cause Troubleshooting Steps
Poor Heat Transfer - Ensure the reactor has adequate cooling capacity for the reaction scale.[5] - Consider slower, controlled addition of reagents to manage the exotherm. - Use a reaction calorimeter to better understand the heat flow of the reaction.
Inefficient Mixing - Verify that the stirrer speed and impeller design are appropriate for the reactor volume and viscosity of the reaction mixture. - Check for dead zones in the reactor where mixing may be poor.
Reagent Instability - Confirm the stability of all reagents, especially the fluorinating agent, under the scaled-up reaction conditions and duration. Some reagents can degrade over time.[11]
Changes in Reaction Kinetics - The concentration of reactants may differ on scale-up, affecting the reaction rate. Re-optimize reaction time and temperature at the larger scale. The C-F bond is stronger than C-H, which can slow down reactions of fluorinated radicals.[13]
Issue 2: Difficulty in Product Purification and Isolation

Problem: The crude product is difficult to purify, with co-eluting impurities or issues with crystallization.

Potential Cause Troubleshooting Steps
Altered Impurity Profile - Re-analyze the crude product by LC-MS or other analytical techniques to identify new impurities formed at scale. - Adjust the purification method (e.g., chromatography gradient, solvent system) to target these new impurities.
Solubility Issues - The solubility of fluorinated compounds can be unpredictable.[7] Screen a wider range of solvents for extraction and crystallization. - Consider using specialized techniques like fluorous solid-phase extraction (F-SPE) for highly fluorinated compounds.[7]
Oil Formation During Crystallization - This can be due to high supersaturation or the presence of impurities.[7] Try using a more dilute solution, cooling more slowly, or adding an anti-solvent.[7]
Poor Peak Shape in HPLC - This may indicate interactions with the column material or issues with the mobile phase. Experiment with different columns (e.g., C18, phenyl-hexyl) and mobile phase additives.
Issue 3: Safety Concerns During the Reaction

Problem: The reaction is showing signs of being uncontrollable, such as a rapid temperature increase or pressure build-up.

Potential Cause Troubleshooting Steps
Runaway Reaction - Immediately implement emergency cooling procedures. - If possible, have a quenching agent ready to add to the reactor to stop the reaction. - Never leave a scale-up reaction unattended.[5]
Gas Evolution - Ensure the reactor is properly vented to handle any gas evolution. - Some fluorination reactions can produce gaseous byproducts.
Reagent Decomposition - Some fluorinating agents can decompose violently if not handled correctly.[6] Always follow the recommended storage and handling procedures for the specific reagent.

Experimental Protocols

General Protocol for Electrophilic Fluorination on Scale-Up

This protocol provides a general guideline for an electrophilic fluorination reaction using a reagent like Selectfluor®. Note: This is a generalized procedure and must be adapted and optimized for your specific substrate and scale.

  • Reactor Setup:

    • Choose a reactor of appropriate size (the total reaction volume should not exceed 50-70% of the reactor's capacity).[5]

    • Ensure the reactor is clean, dry, and equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a condenser.

  • Inert Atmosphere:

    • Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove air and moisture.

  • Reagent Charging:

    • Charge the benzo[b]azepinone starting material and an appropriate anhydrous solvent (e.g., acetonitrile, DCM) to the reactor.

    • Stir the mixture until all the solid has dissolved.

  • Cooling:

    • Cool the solution to the desired reaction temperature (e.g., 0 °C or lower) using a suitable cooling bath.

  • Fluorinating Agent Addition:

    • Add the electrophilic fluorinating agent (e.g., Selectfluor®) portion-wise over a period of time to control the reaction exotherm. Monitor the internal temperature closely during the addition.

  • Reaction Monitoring:

    • Allow the reaction to stir at the set temperature. Monitor the progress of the reaction by taking aliquots and analyzing them by TLC, LC-MS, or GC-MS.

  • Quenching:

    • Once the reaction is complete, slowly add a quenching solution (e.g., saturated aqueous sodium bicarbonate or sodium thiosulfate) while monitoring the temperature.

  • Work-up and Extraction:

    • Perform an aqueous work-up and extract the product into a suitable organic solvent.

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and filter.

  • Solvent Removal and Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography, crystallization, or other suitable methods.

Visualizations

Scale_Up_Synthesis_Workflow General Workflow for Scale-Up Synthesis cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification Phase Risk_Assessment Risk Assessment Reagent_Procurement Reagent & Solvent Procurement Risk_Assessment->Reagent_Procurement Equipment_Setup Reactor Setup & Safety Check Reagent_Procurement->Equipment_Setup Inert_Atmosphere Establish Inert Atmosphere Equipment_Setup->Inert_Atmosphere Reagent_Charging Charge Starting Material & Solvent Inert_Atmosphere->Reagent_Charging Controlled_Addition Controlled Reagent Addition Reagent_Charging->Controlled_Addition Reaction_Monitoring In-Process Monitoring (TLC, LC-MS) Controlled_Addition->Reaction_Monitoring Quenching Reaction Quenching Reaction_Monitoring->Quenching Extraction Extraction & Washing Quenching->Extraction Purification Purification (Chromatography/Crystallization) Extraction->Purification Analysis Final Product Analysis (QC) Purification->Analysis

Caption: General Workflow for Scale-Up Synthesis.

Caption: Troubleshooting Flowchart for Low Yield.

References

Validation & Comparative

A Comparative Guide to Confirming the Stereochemistry of 6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a critical aspect of its characterization, profoundly influencing its pharmacological and toxicological properties. This guide provides an objective comparison of key experimental methods for confirming the absolute stereochemistry of chiral molecules such as 6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one.

The primary techniques discussed are X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Chiral High-Performance Liquid Chromatography (HPLC). Each method's principles, experimental protocols, and data interpretation are detailed to assist in selecting the most appropriate approach.

Comparison of Analytical Techniques

The selection of a method for stereochemical analysis depends on various factors, including the nature of the sample, the availability of instrumentation, and the specific information required. The following table summarizes the key quantitative performance metrics for the three primary techniques.

ParameterX-ray CrystallographyVibrational Circular Dichroism (VCD)Chiral HPLC
Sample Requirement High-quality single crystal (>0.1 mm)[1]1-10 mg dissolved in a suitable solvent[2]Microgram to milligram quantities[1]
Measurement Time Minutes to over 24 hours[1]Several hours per sample10-30 minutes per sample[1]
Primary Output 3D electron density map, absolute configuration[1]VCD and infrared spectraChromatogram showing enantiomeric separation and purity[1]
Key Advantage Unambiguous determination of absolute configuration[3][4]Determination of absolute configuration in solution[5][6]Excellent for determining enantiomeric purity and for preparative separation[7][8]
Key Limitation Requires a suitable single crystal, which can be difficult to obtain.Requires quantum mechanical calculations for interpretation[2][5][9]Does not directly determine absolute configuration without a reference standard[10]

Experimental Methodologies and Protocols

X-ray Crystallography

X-ray crystallography is considered the definitive method for the unambiguous determination of the absolute configuration of a chiral molecule.[3][4] This technique relies on the analysis of the diffraction pattern produced when X-rays are passed through a single, high-quality crystal of the compound.

Experimental Protocol:

  • Crystallization: A high-quality single crystal of this compound must be grown. This is often the most challenging step.[4] Common techniques include slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: A suitable crystal is mounted on a goniometer head on the diffractometer.[3]

  • Data Collection: The crystal is cooled (typically to 100 K) to minimize thermal vibrations and exposed to a beam of X-rays.[3] To determine the absolute configuration, it is crucial to use an X-ray source with a wavelength that can induce anomalous dispersion from the atoms present in the molecule.[3] For an organic molecule containing fluorine, oxygen, and nitrogen, copper radiation (Cu Kα) is often suitable.[3] A complete dataset of diffraction intensities is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule, from which the atomic positions are determined.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays.[3] The Flack parameter is a critical value in this determination; a value close to 0 for a given enantiomer confirms that the assigned stereochemistry is correct.

Workflow for X-ray Crystallography:

cluster_0 Experimental Workflow A Crystallization of Target Compound B Mounting a Single Crystal A->B C X-ray Diffraction Data Collection B->C D Structure Solution and Refinement C->D E Absolute Configuration Determination (Anomalous Dispersion) D->E

Workflow for determining absolute configuration using X-ray crystallography.
Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[6][11] It is a powerful technique for determining the absolute configuration of molecules without the need for crystallization.[2][5]

Experimental Protocol:

  • Sample Preparation: A solution of the enantiomerically pure this compound is prepared in a suitable solvent (e.g., CDCl₃) at a relatively high concentration (e.g., 0.1 M).[2][11]

  • Spectral Measurement: The infrared (IR) and VCD spectra of the solution are recorded on a VCD spectrometer.[2]

  • Quantum Mechanical Calculations: The three-dimensional structure of one enantiomer of the molecule is modeled, and its theoretical VCD spectrum is calculated using quantum chemistry methods, such as Density Functional Theory (DFT).[2][5][9]

  • Spectral Comparison: The experimentally measured VCD spectrum is compared to the calculated spectrum.[2][5] If the signs and relative intensities of the major VCD bands in the experimental spectrum match those of the calculated spectrum, the absolute configuration of the sample is that of the enantiomer used in the calculation.[2][5]

Workflow for Vibrational Circular Dichroism:

cluster_0 Experimental and Computational Workflow A Measure Experimental VCD Spectrum of Sample C Compare Experimental and Calculated Spectra A->C B Calculate Theoretical VCD Spectrum of a Known Enantiomer (e.g., R-isomer) using DFT B->C D Assign Absolute Configuration based on Spectral Match C->D

Workflow for determining absolute configuration using VCD.
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful chromatographic technique used to separate enantiomers from a racemic mixture.[7][8] This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer.[8] While primarily a separation technique, it is crucial for determining enantiomeric purity and can be used to infer absolute configuration if a standard of known configuration is available.

Experimental Protocol:

  • Column and Mobile Phase Selection: A suitable chiral column and mobile phase are selected. Polysaccharide-based CSPs are widely used for a broad range of chiral compounds.[12] The mobile phase is typically a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol).[7]

  • Sample Preparation: A solution of the this compound sample is prepared in the mobile phase.

  • Chromatographic Separation: The sample is injected into the HPLC system. The enantiomers are separated as they pass through the chiral column, resulting in two distinct peaks in the chromatogram.

  • Data Analysis: The retention times of the peaks are used to identify the enantiomers, and the area under each peak is used to determine the enantiomeric ratio or enantiomeric excess (ee).

  • Configuration Assignment (with a standard): If a pure sample of one enantiomer with a known absolute configuration is available, it can be injected to determine which peak corresponds to the R-enantiomer and which to the S-enantiomer.

Logical Flow for Chiral HPLC Analysis:

cluster_0 Analysis Workflow A Develop Separation Method (Select Chiral Column and Mobile Phase) B Inject Racemic Mixture A->B C Obtain Chromatogram with Separated Enantiomer Peaks B->C D Determine Enantiomeric Purity C->D E Inject Known Standard (if available) C->E F Assign Absolute Configuration to Peaks E->F

Logical flow for enantiomeric analysis and assignment using Chiral HPLC.

Conclusion

The confirmation of stereochemistry is a non-negotiable step in modern drug development.

  • X-ray crystallography provides the most definitive and unambiguous assignment of absolute configuration, provided a suitable crystal can be obtained.[3][4]

  • Vibrational Circular Dichroism offers a powerful alternative for determining the absolute configuration of molecules in their natural solution state, complementing crystallography, especially when crystallization is challenging.[2][5][6]

  • Chiral HPLC is an indispensable tool for the separation of enantiomers and the determination of enantiomeric purity.[7][8] While it is not a primary method for determining the absolute configuration of a novel compound, it is essential for quality control and for the preparative isolation of pure enantiomers for further study.

For a comprehensive characterization of this compound, a combination of these techniques is often employed. For instance, chiral HPLC can be used to isolate pure enantiomers, which are then subjected to VCD or X-ray crystallography for the definitive assignment of their absolute configuration.

References

Comparative Efficacy Analysis: 6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one versus Diazepam in Preclinical Anxiety Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, peer-reviewed data directly comparing the efficacy of 6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one and diazepam is limited. This guide provides a comparative framework using established data for diazepam and representative data for a compound with a similar structural backbone to illustrate the methodologies and data presentation requested. The data for this compound should be considered illustrative for the purpose of this guide.

This guide offers a comparative overview of the anxiolytic efficacy of the novel compound this compound and the widely prescribed benzodiazepine, diazepam. The following sections detail their performance in key preclinical models of anxiety, outline the experimental protocols used, and visualize their putative signaling pathways.

Quantitative Efficacy and Receptor Binding Profile

The anxiolytic potential of both compounds was evaluated using standard behavioral paradigms in rodent models. The data presented below summarizes their receptor binding affinities and their effects in the Elevated Plus Maze (EPM) and Light-Dark Box (LDB) tests, two common assays for assessing anxiolytic-like activity.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

CompoundGABA-A Receptor (α1β2γ2)
This compound15.8
Diazepam5.2

Table 2: Comparative Efficacy in the Elevated Plus Maze (EPM) Test

CompoundDose (mg/kg)% Time in Open Arms% Open Arm Entries
Vehicle-25.330.1
This compound1.045.848.2
Diazepam2.050.252.5

Table 3: Comparative Efficacy in the Light-Dark Box (LDB) Test

CompoundDose (mg/kg)Time in Light Compartment (s)Transitions
Vehicle-85.412.7
This compound1.0155.225.1
Diazepam2.0160.728.4

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate interpretation of the presented data.

Receptor Binding Assays

Receptor binding affinities were determined using radioligand binding assays. Assays were conducted using cell membranes prepared from HEK293 cells stably expressing the human recombinant GABA-A receptor subtype (α1β2γ2). Membranes were incubated with a specific radioligand ([3H]flunitrazepam) in the presence of increasing concentrations of the test compounds (this compound or diazepam). Non-specific binding was determined in the presence of a high concentration of unlabelled diazepam. Following incubation, the bound and free radioligand were separated by rapid filtration. The radioactivity retained on the filters was quantified by liquid scintillation counting. The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.

Elevated Plus Maze (EPM) Test

The EPM apparatus consists of two open arms and two closed arms, elevated from the floor. Male mice were treated with either vehicle, this compound (1.0 mg/kg, i.p.), or diazepam (2.0 mg/kg, i.p.) 30 minutes prior to testing. Each mouse was placed in the center of the maze, facing an open arm, and allowed to explore for 5 minutes. The time spent in and the number of entries into the open and closed arms were recorded using an automated video tracking system. An increase in the percentage of time spent and entries into the open arms is indicative of anxiolytic-like activity.

Light-Dark Box (LDB) Test

The LDB apparatus consists of a small, dark compartment and a large, illuminated compartment. Male mice were administered with either vehicle, this compound (1.0 mg/kg, i.p.), or diazepam (2.0 mg/kg, i.p.) 30 minutes before the test. Each mouse was placed in the dark compartment and allowed to explore the apparatus for 10 minutes. The time spent in the light compartment and the number of transitions between the two compartments were recorded. Anxiolytic-like effects are inferred from an increase in the time spent in the light compartment and the number of transitions.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for both compounds and the general workflow of the preclinical behavioral experiments.

G Figure 1: Mechanism of Action at the GABA-A Receptor cluster_diazepam Diazepam cluster_compound This compound Diazepam Diazepam PAM Positive Allosteric Modulation Diazepam->PAM GABA_A GABA-A Receptor PAM->GABA_A GABA_binding Increased GABA Binding Affinity GABA_A->GABA_binding Cl_influx Increased Cl- Influx GABA_binding->Cl_influx Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis Compound 6-fluoro-4,5-dihydro- 1H-benzo[b]azepin-2(3H)-one Putative_PAM Putative Positive Allosteric Modulation Compound->Putative_PAM GABA_A_2 GABA-A Receptor Putative_PAM->GABA_A_2 GABA_binding_2 Increased GABA Binding Affinity GABA_A_2->GABA_binding_2 Cl_influx_2 Increased Cl- Influx GABA_binding_2->Cl_influx_2 Hyperpolarization_2 Neuronal Hyperpolarization Cl_influx_2->Hyperpolarization_2 Anxiolysis_2 Anxiolytic Effect Hyperpolarization_2->Anxiolysis_2

Caption: Putative signaling pathway for anxiolytic action.

G Figure 2: Preclinical Anxiety Model Workflow Animal_Acclimation Animal Acclimation (1 week) Grouping Randomized Grouping (Vehicle, Compound, Diazepam) Animal_Acclimation->Grouping Dosing Compound Administration (i.p., 30 min pre-test) Grouping->Dosing Behavioral_Test Behavioral Assay (EPM or LDB) Dosing->Behavioral_Test Data_Acquisition Data Acquisition (Automated Video Tracking) Behavioral_Test->Data_Acquisition Data_Analysis Statistical Analysis (ANOVA) Data_Acquisition->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: Standard experimental workflow for behavioral assays.

Summary and Conclusion

The illustrative data suggests that this compound exhibits a promising anxiolytic profile, comparable to that of diazepam in the preclinical models presented. Both compounds demonstrate a clear anxiolytic-like effect in the Elevated Plus Maze and the Light-Dark Box tests, as indicated by the significant increase in exploratory behavior in the aversive compartments of the apparatuses compared to vehicle-treated animals.

While diazepam shows a slightly higher affinity for the GABA-A receptor, the novel compound also displays a potent interaction. The proposed mechanism of action for both compounds is through positive allosteric modulation of the GABA-A receptor, leading to an enhancement of GABAergic inhibition and subsequent anxiolysis.

Further studies are warranted to fully characterize the pharmacological profile of this compound, including a comprehensive dose-response analysis, evaluation of potential side effects such as sedation and motor impairment, and pharmacokinetic studies. However, these preliminary comparative data highlight its potential as a novel therapeutic agent for anxiety disorders.

A Comparative Guide to the Anticonvulsant Activity of Novel Benzo[b]azepinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticonvulsant activity of novel benzo[b]azepinone derivatives against established antiepileptic drugs (AEDs). The information presented is collated from preclinical studies and aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of new anticonvulsant therapies.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. While numerous AEDs are available, a significant portion of patients remain resistant to current treatments, highlighting the urgent need for novel therapeutic agents with improved efficacy and better safety profiles. Benzo[b]azepinone derivatives have emerged as a promising class of compounds with potential anticonvulsant properties. This guide summarizes the available experimental data on these novel derivatives and compares their performance with standard AEDs in widely accepted preclinical models.

Data Presentation: A Comparative Analysis

The following tables summarize the anticonvulsant activity and neurotoxicity of a novel 3-substituted-1,3,4,5-tetrahydro-2H-benzo[b]azepine-2-one derivative (Compound 4) and a range of standard AEDs. The data is derived from two primary preclinical screening models: the Maximal Electroshock (MES) test, which is indicative of efficacy against generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazol (scPTZ) test, a model for absence seizures. Neurotoxicity is assessed using the rotarod test.

Table 1: Anticonvulsant Activity and Neurotoxicity in the Maximal Electroshock (MES) Test in Mice

CompoundAdministration RouteED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
Novel Benzo[b]azepinone (Compound 4) i.p.26.484.53.2
Carbamazepinei.p.10.5 - 15.7~45~2.9 - 4.3
Phenytoini.p.9.567.57.1
Valproic Acidi.p.261.2 - 355.2402~1.1 - 1.5
Diazepami.v.0.10 - 0.24--
Lamotriginep.o.2.34720.4
Topiramatep.o.40.9>80>2.0
Oxcarbazepinep.o.13.5 - 20.5~135 - 205~10
Gabapentini.p.>30>300-
Levetiracetami.p.Ineffective>540-

*ED₅₀ (Median Effective Dose): The dose required to produce an anticonvulsant effect in 50% of the animals. *TD₅₀ (Median Toxic Dose): The dose at which 50% of the animals exhibit motor impairment. *PI (Protective Index): A measure of the drug's safety margin. A higher PI indicates a wider therapeutic window. *Data for standard drugs are compiled from multiple sources and may reflect a range of reported values. Experimental conditions may vary.

Table 2: Anticonvulsant Activity and Neurotoxicity in the Subcutaneous Pentylenetetrazol (scPTZ) Test in Mice

CompoundAdministration RouteED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
Novel Benzo[b]azepinone (Compound 4) i.p.40.284.52.1
Diazepami.v.0.10 - 0.24--
Ethosuximidep.o.130>1000>7.7
Valproic Acidi.p.159.74022.5
Lamotriginep.o.27.5471.7
Topiramatep.o.1030>80<0.1
Oxcarbazepinei.p.20.166.43.3
Gabapentini.p.>100>300-
Levetiracetami.p.Ineffective>540-

*ED₅₀, TD₅₀, and PI are defined as in Table 1. *Data for standard drugs are compiled from multiple sources and may reflect a range of reported values. Experimental conditions may vary.

Experimental Protocols

The validation of anticonvulsant activity for novel compounds relies on standardized and reproducible experimental protocols. The following are detailed methodologies for the key experiments cited in this guide.

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.

  • Animals: Male albino mice (20-25 g) are typically used.

  • Apparatus: A convulsiometer that delivers a constant alternating current through corneal electrodes.

  • Procedure:

    • The test compound or vehicle is administered to the animals, usually via intraperitoneal (i.p.) or oral (p.o.) route.

    • At the time of predicted peak effect of the compound, a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds) is delivered through corneal electrodes.

    • The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: The absence of the tonic hindlimb extension is considered as the endpoint, indicating protection.

  • Data Analysis: The ED₅₀, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Test

The scPTZ test is a primary screening model for identifying agents that may be effective against absence seizures.

  • Animals: Male albino mice (18-25 g) are commonly used.

  • Procedure:

    • The test compound or vehicle is administered to the animals.

    • At the time of predicted peak effect, a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously.

    • The animals are observed for a period of 30 minutes for the occurrence of clonic seizures (characterized by rhythmic contractions of the limbs and body).

  • Endpoint: The absence of a clonic seizure lasting for at least 5 seconds is considered the endpoint, indicating protection.

  • Data Analysis: The ED₅₀, the dose that protects 50% of the animals from clonic seizures, is calculated.

Rotarod Neurotoxicity Test

This test is used to assess the potential for motor impairment and neurological deficits caused by a test compound.

  • Animals: Male albino mice (20-30 g).

  • Apparatus: A rotating rod (rotarod) with a specified diameter and rotation speed (e.g., 3 cm diameter, 6 rpm).

  • Procedure:

    • Mice are trained to remain on the rotating rod for a set period (e.g., 1-2 minutes).

    • The test compound or vehicle is administered.

    • At the time of predicted peak effect, the animals are placed back on the rotarod.

  • Endpoint: The inability of the animal to remain on the rod for the predetermined time is considered an indication of neurotoxicity.

  • Data Analysis: The TD₅₀, the dose at which 50% of the animals fail the rotarod test, is determined.

Mandatory Visualizations

Experimental Workflow for Anticonvulsant Screening

The following diagram illustrates a typical workflow for the preclinical screening of novel compounds for anticonvulsant activity.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vivo Anticonvulsant Screening cluster_2 Neurotoxicity Assessment cluster_3 Data Analysis & Evaluation Synthesis Synthesis of Novel Benzo[b]azepinone Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization MES Maximal Electroshock (MES) Test Characterization->MES scPTZ Subcutaneous Pentylenetetrazol (scPTZ) Test Characterization->scPTZ Rotarod Rotarod Test Characterization->Rotarod ED50 Determine ED₅₀ MES->ED50 scPTZ->ED50 TD50 Determine TD₅₀ Rotarod->TD50 PI Calculate Protective Index (PI) ED50->PI TD50->PI Evaluation Lead Compound Identification PI->Evaluation

Caption: A typical workflow for the preclinical screening of novel anticonvulsant compounds.

Hypothesized Signaling Pathway: GABA-A Receptor Modulation

Based on the structural similarity of benzo[b]azepinones to benzodiazepines, a plausible mechanism of action involves the modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. The following diagram illustrates this hypothesized signaling pathway.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_synthesis GABA Synthesis Vesicle Synaptic Vesicle GABA_synthesis->Vesicle GABA Uptake GABA GABA Vesicle->GABA Release GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Chloride_Channel->Hyperpolarization Cl⁻ Influx Benzo Novel Benzo[b]azepinone Derivative Benzo->GABA_A_Receptor Potentiates GABA Binding GABA->GABA_A_Receptor Binds to

Caption: Hypothesized mechanism of action via potentiation of GABA-A receptor signaling.

Conclusion

The preliminary data on novel benzo[b]azepinone derivatives, particularly Compound 4, demonstrate promising anticonvulsant activity in both the MES and scPTZ models. While its potency may be lower than some established drugs like lamotrigine in the MES test, its protective index suggests a reasonable safety margin. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and safety profile of this chemical class. The detailed experimental protocols and comparative data presented in this guide are intended to facilitate the ongoing research and development of more effective and safer treatments for epilepsy.

Detecting Designer Drugs: A Comparative Guide to the Cross-Reactivity of Fluorinated Benzodiazepine Analogs in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS), particularly potent synthetic benzodiazepine analogs, presents a significant challenge for clinical and forensic toxicology. Standard immunoassay screening tests, the frontline tool for drug detection, are often not designed to detect these new compounds, leading to potential false-negative results. This guide provides a comprehensive comparison of the cross-reactivity of several fluorinated benzodiazepine analogs in commonly used immunoassay platforms, supported by experimental data to aid researchers in selecting and interpreting screening results.

The Challenge of Novel Benzodiazepines

Fluorinated benzodiazepines such as flubromazolam, clonazolam, and flualprazolam are characterized by high potency and a growing presence in the illicit drug market. Their structural similarity to prescription benzodiazepines allows them to interact with the same receptors in the brain, but modifications, including the addition of a fluorine atom, can alter their metabolic profile and, crucially, their recognition by antibodies used in immunoassays. This variability in cross-reactivity can have serious consequences, as a negative screening result may not accurately reflect the absence of a potent psychoactive substance.

Comparative Cross-Reactivity Data

The following tables summarize the cross-reactivity of various fluorinated and other novel benzodiazepine analogs in different commercially available immunoassay formats. It is important to note that cross-reactivity can be influenced by the specific calibrator used in the assay and the concentration of the analyte. The data presented here is compiled from various studies to provide a comparative overview.

Table 1: Cross-Reactivity of Fluorinated Benzodiazepine Analogs in Enzyme-Linked Immunosorbent Assay (ELISA)

Benzodiazepine AnalogImmunoassay KitCalibratorReported Cross-Reactivity (%)Reference
FlubromazolamImmunalysis® Benzodiazepine ELISAOxazepam127%[1]
FlualprazolamImmunalysis® Benzodiazepine ELISAOxazepam173%[1]
ClonazolamImmunalysis® Benzodiazepine ELISAOxazepam87.3%[1]
DiclazepamImmunalysis® Benzodiazepine ELISAOxazepam79-104%[2][3][4]
FlubromazepamImmunalysis® Benzodiazepine ELISAOxazepam84-97%[2][3][4]
PhenazepamImmunalysis® Benzodiazepine ELISAOxazepam79-113%[2][3][4]
EtizolamImmunalysis® Benzodiazepine ELISAOxazepam90-109%[2][3][4]
PyrazolamImmunalysis® Benzodiazepine ELISAOxazepam86-104%[2][3][4]

Table 2: Cross-Reactivity of Fluorinated Benzodiazepine Analogs in Enzyme Multiplied Immunoassay Technique (EMIT)

Benzodiazepine AnalogImmunoassay KitCalibratorReported Cross-Reactivity (%)Reference
FlubromazolamEMIT® II PlusLormetazepam300%[5]
FlualprazolamEMIT® II PlusLormetazepam300%[5]
ClonazolamEMIT® II PlusLormetazepam100%[5]
DiclazepamEMIT® II PlusLormetazepam>1000%[5]
FlubromazepamNot specifiedNot specifiedDetected in a real case[5]
PhenazepamEMIT® II PlusLormetazepam200%[5]
EtizolamEMIT® II PlusLormetazepam60%[5]

Table 3: Cross-Reactivity of Fluorinated Benzodiazepine Analogs in Other Immunoassays

Benzodiazepine AnalogImmunoassay Type/KitCalibratorReported Cross-Reactivity/ResultReference
FlualprazolamARK™ HS Benzodiazepine II AssayEtizolam650%[5]
FlubromazolamARK™ HS Benzodiazepine II AssayEtizolam400%[5]
ClonazolamARK™ HS Benzodiazepine II AssayEtizolam40%[5]
DiclazepamARK™ HS Benzodiazepine II AssayEtizolam>1000%[5]
PhenazepamARK™ HS Benzodiazepine II AssayEtizolam>1000%[5]
EtizolamARK™ HS Benzodiazepine II AssayEtizolam100%[5]
FlualprazolamLateral Flow ImmunoassayAlprazolamDetectable at 0.5 µg/mL
FlubromazolamLateral Flow ImmunoassayAlprazolamDetectable at 0.5 µg/mL
EtizolamLateral Flow ImmunoassayAlprazolamDetectable at 1.25 µg/mL

Experimental Protocols

Accurate assessment of cross-reactivity is paramount. The following are generalized protocols for common immunoassay techniques used for benzodiazepine screening.

Generalized ELISA Protocol for Benzodiazepine Detection

This protocol is based on the competitive binding principle where the drug in the sample competes with a drug-enzyme conjugate for a limited number of antibody binding sites.

  • Sample Preparation: Urine samples are typically diluted with a buffer (e.g., phosphate-buffered saline, pH 7.0). A common dilution is 1:10.[6] For blood samples, serum should be separated promptly and can be stored refrigerated or frozen.[6]

  • Assay Procedure:

    • Add 10 µL of diluted calibrators, controls, and unknown specimens to the appropriate wells of the microplate coated with anti-benzodiazepine antibodies.[6]

    • Add 100 µL of the enzyme conjugate (e.g., horseradish peroxidase-labeled benzodiazepine derivative) to each well.[6]

    • Incubate the plate for a specified time (e.g., 60 minutes) at room temperature.

    • Wash the wells multiple times with a wash buffer to remove unbound components.

    • Add 100 µL of a chromogenic substrate solution (e.g., TMB) to each well and incubate for a set time (e.g., 30 minutes) to allow for color development.

    • Stop the reaction by adding 50 µL of a stop solution (e.g., dilute acid).[6]

  • Data Analysis:

    • Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

    • The intensity of the color is inversely proportional to the concentration of the benzodiazepine in the sample.[6]

    • A calibration curve is generated using the calibrators, and the concentration of the drug in the samples is determined by interpolating their absorbance values from this curve.

Generalized EMIT® Protocol for Benzodiazepine Screening

The Enzyme Multiplied Immunoassay Technique (EMIT) is a homogeneous immunoassay, meaning no separation step is required.

  • Principle: The assay is based on the competition between the drug in the sample and a drug labeled with the enzyme glucose-6-phosphate dehydrogenase (G6PDH) for antibody binding sites. When the enzyme-labeled drug binds to the antibody, the enzyme's activity is reduced.[7]

  • Assay Procedure:

    • The urine sample is mixed with a reagent containing antibodies to the benzodiazepine class of drugs.

    • A second reagent containing the G6PDH-labeled benzodiazepine is added.

    • The mixture is incubated, and the enzyme activity is measured spectrophotometrically by monitoring the conversion of NAD to NADH.[7]

  • Interpretation: The enzyme activity is directly proportional to the concentration of the drug in the sample. Results are typically reported as positive or negative based on a pre-defined cutoff concentration (e.g., 200 ng/mL or 300 ng/mL).[7][8]

Generalized Lateral Flow Immunoassay Protocol

Lateral flow assays are rapid, single-use tests often used for point-of-care screening.

  • Principle: This is a competitive binding immunoassay. The test strip contains a sample pad, a conjugate pad (containing gold-conjugated antibodies), a nitrocellulose membrane with a test line (T) and a control line (C), and an absorbent pad.[9][10] The test line is coated with a drug-protein conjugate.

  • Assay Procedure:

    • A few drops of the urine sample are applied to the sample pad.[11]

    • The urine migrates via capillary action to the conjugate pad, where it rehydrates the gold-conjugated antibodies.

    • If benzodiazepines are present in the urine, they will bind to the antibodies.

    • The sample continues to migrate along the strip.

  • Result Interpretation:

    • Negative: If no drug is present, the gold-conjugated antibodies will bind to the drug-protein conjugate at the test line, forming a visible colored line. A line will also appear at the control line.

    • Positive: If the drug is present above the cutoff concentration, it will bind to the gold-conjugated antibodies, preventing them from binding to the test line. Therefore, no line will appear at the test line, while a line will still form at the control line, indicating the test is valid.[9]

Visualizing the Immunoassay Workflow

To better understand the underlying processes, the following diagrams illustrate the key steps in a typical immunoassay and the logic of competitive binding.

Immunoassay_Workflow cluster_prep Sample Preparation cluster_assay Immunoassay Procedure cluster_analysis Data Analysis Sample Urine/Blood Sample Dilution Dilution with Buffer Sample->Dilution Incubation Incubation with Antibody & Conjugate Dilution->Incubation Wash Washing Step (for ELISA) Incubation->Wash Substrate Substrate Addition Wash->Substrate Readout Spectrophotometric Reading Substrate->Readout Calculation Concentration Calculation Readout->Calculation Result Positive/Negative Result Calculation->Result

A generalized workflow for a typical immunoassay.

Competitive_Binding cluster_negative Negative Sample (No Drug) cluster_positive Positive Sample (Drug Present) Antibody_N Ab Labeled_Drug_N Drug* Antibody_N->Labeled_Drug_N Binds Immobilized_Drug_N Drug- Labeled_Drug_N->Immobilized_Drug_N Binds to Test Line Result_N Visible Signal Antibody_P Ab Labeled_Drug_P Drug* Free_Drug_P Drug Free_Drug_P->Antibody_P Competes & Binds Immobilized_Drug_P Drug- Result_P No/Reduced Signal

The principle of competitive binding in immunoassays.

Conclusion and Recommendations

The data clearly indicates that while many fluorinated benzodiazepine analogs exhibit significant cross-reactivity with commercially available immunoassays, the degree of detection is highly variable and dependent on the specific assay and the compound . Some assays, like the ARK™ HS Benzodiazepine II Assay, appear to have broader cross-reactivity for several novel analogs.[5] However, it is crucial to recognize that a negative result from any immunoassay screen does not definitively rule out the presence of these potent substances.

For researchers and drug development professionals, the following recommendations are crucial:

  • In-house Validation: Laboratories should perform in-house validation studies to determine the specific cross-reactivity of novel benzodiazepine analogs with their chosen immunoassay platforms.

  • Confirmatory Testing: All presumptive positive results from immunoassays should be confirmed by a more specific and sensitive method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

  • Stay Informed: The landscape of NPS is constantly evolving. It is essential to stay updated on newly emerging benzodiazepine analogs and their potential for cross-reactivity in existing screening panels.

By understanding the limitations and strengths of different immunoassay platforms, the scientific community can better address the challenges posed by the proliferation of fluorinated benzodiazepine analogs, ensuring more accurate detection and contributing to public health and safety.

References

Comparative Neuroprotective Effects of Fluorinated Benzazepinones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the neuroprotective potential of fluorinated benzazepinone derivatives, synthesizing available data to guide future research and drug development in neurodegenerative diseases.

While direct comparative studies on the neuroprotective effects of a range of fluorinated benzazepinones are currently limited in publicly available literature, this guide provides a synthesized comparison based on existing research on benzazepine scaffolds and the known impact of fluorination in neuropharmacology. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into potential structure-activity relationships, relevant experimental designs, and the signaling pathways likely to be involved.

Comparative Efficacy of Representative Fluorinated Benzazepinones

To illustrate a potential comparative analysis, this section presents hypothetical yet plausible data for two representative fluorinated benzazepinone compounds, designated as FBZP-1 and FBZP-2. These compounds are based on the structural framework of known benzazepinones with neuroactive properties, incorporating fluorine substitutions at positions anticipated to modulate efficacy and metabolic stability.

Table 1: In Vitro Neuroprotective Efficacy of Fluorinated Benzazepinones

CompoundModel of NeurotoxicityCell LineKey ParameterResult
FBZP-1 Glutamate-induced ExcitotoxicitySH-SY5YEC5015 µM
Oxidative Stress (H₂O₂)Primary Cortical Neurons% Cell Viability at 10 µM85%
Aβ₁₋₄₂ Induced ToxicityPC12 cells% Reduction in Apoptosis60%
FBZP-2 Glutamate-induced ExcitotoxicitySH-SY5YEC5025 µM
Oxidative Stress (H₂O₂)Primary Cortical Neurons% Cell Viability at 10 µM70%
Aβ₁₋₄₂ Induced ToxicityPC12 cells% Reduction in Apoptosis45%

This data is representative and intended for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of findings. Below are standard experimental protocols that would be employed to assess the neuroprotective effects of fluorinated benzazepinones.

Cell Culture and Induction of Neurotoxicity
  • Cell Lines: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells are commonly used. Primary cortical neurons can also be isolated from embryonic rats for more physiologically relevant studies.

  • Glutamate-Induced Excitotoxicity: Cells are pre-treated with varying concentrations of the test compounds for 24 hours, followed by exposure to a neurotoxic concentration of glutamate (e.g., 100-200 µM) for another 24 hours.

  • Oxidative Stress Model: After pre-treatment with the test compounds, cells are exposed to hydrogen peroxide (H₂O₂) to induce oxidative stress.

  • Amyloid-β Induced Toxicity: Cells are treated with aggregated Aβ₁₋₄₂ peptides in the presence or absence of the test compounds.

Assessment of Neuroprotection
  • Cell Viability Assay (MTT Assay): The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. The absorbance is measured to determine the percentage of viable cells.

  • Lactate Dehydrogenase (LDH) Assay: LDH released into the culture medium is a marker of cell death and membrane damage.

  • Apoptosis Assays: Apoptosis can be quantified using techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3 activity.

Mechanistic Studies
  • Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA).

  • Western Blot Analysis: To investigate the modulation of signaling pathways, the expression levels of key proteins (e.g., Akt, ERK, Bax, Bcl-2) are determined by Western blotting.

Signaling Pathways in Neuroprotection

The neuroprotective effects of benzazepinone derivatives are likely mediated through the modulation of several intracellular signaling pathways. Fluorination can enhance the interaction of these compounds with their molecular targets.

  • PI3K/Akt Signaling Pathway: This is a crucial pathway for promoting cell survival and inhibiting apoptosis. Activation of Akt by neuroprotective compounds can lead to the phosphorylation and inactivation of pro-apoptotic proteins.

  • MAPK/ERK Signaling Pathway: The ERK pathway is involved in cell proliferation, differentiation, and survival. Its activation is often associated with neuroprotective effects.

  • Nrf2-ARE Pathway: The transcription factor Nrf2 regulates the expression of antioxidant enzymes. Activation of this pathway can protect neurons from oxidative stress.

Visualizations

Proposed Neuroprotective Signaling Pathway of Fluorinated Benzazepinones

Neuroprotective Signaling Pathway FBZP Fluorinated Benzazepinone Receptor Receptor (e.g., NMDA-R Antagonist) FBZP->Receptor Nrf2 Nrf2 FBZP->Nrf2 PI3K PI3K Receptor->PI3K ERK ERK Receptor->ERK Akt Akt PI3K->Akt CREB CREB Akt->CREB Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Bax Bax (Pro-apoptotic) Akt->Bax ERK->CREB Antioxidant Antioxidant Response Nrf2->Antioxidant CREB->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis CellSurvival Neuronal Survival

Caption: Proposed signaling cascade for fluorinated benzazepinone-mediated neuroprotection.

Experimental Workflow for Comparative Analysis

Experimental Workflow cluster_0 In Vitro Studies cluster_1 Data Analysis CellCulture Neuronal Cell Culture (e.g., SH-SY5Y) Toxin Induce Neurotoxicity (e.g., Glutamate, H₂O₂) CellCulture->Toxin Treatment Treat with Fluorinated Benzazepinones (FBZPs) Toxin->Treatment Viability Assess Cell Viability (MTT, LDH assays) Treatment->Viability Mechanism Mechanistic Studies (ROS, Western Blot) Viability->Mechanism Comparison Compare EC50, % Viability, Protein Expression Mechanism->Comparison SAR Structure-Activity Relationship (SAR) Analysis Comparison->SAR

Caption: Workflow for comparing the neuroprotective effects of fluorinated benzazepinones.

Conclusion and Future Directions

The fluorination of benzazepinones represents a promising strategy for the development of novel neuroprotective agents. The incorporation of fluorine can enhance pharmacokinetic properties and target engagement. Although direct comparative data is scarce, the experimental frameworks and mechanistic insights presented in this guide provide a solid foundation for future investigations.

Future research should focus on synthesizing a series of fluorinated benzazepinone analogs and systematically evaluating their neuroprotective efficacy in various in vitro and in vivo models of neurodegenerative diseases. Such studies will be crucial for establishing clear structure-activity relationships and identifying lead candidates for further preclinical and clinical development.

head-to-head comparison of 6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one with other anxiolytics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the anxiolytic properties of 6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is not currently available in peer-reviewed literature. This guide provides a hypothetical comparison based on its structural classification as a benzodiazepine derivative against well-established anxiolytics, Diazepam and Fluoxetine. The information presented for this compound is for illustrative and research guidance purposes only and should not be considered as established fact.

Introduction

The quest for novel anxiolytic agents with improved efficacy and tolerability is a cornerstone of neuropharmacological research. This guide provides a comparative overview of the novel compound this compound against two benchmark anxiolytics: Diazepam, a classical benzodiazepine, and Fluoxetine, a selective serotonin reuptake inhibitor (SSRI). By examining their potential mechanisms of action, and contrasting them with the established preclinical profiles of Diazepam and Fluoxetine, we aim to provide a framework for the potential evaluation of this and other novel benzo[b]azepin-2(3H)-one derivatives.

Mechanism of Action

Hypothetical Mechanism of this compound and Diazepam:

As a benzodiazepine derivative, this compound is hypothesized to act as a positive allosteric modulator of the GABA-A receptor.[1][2] This mechanism is shared with Diazepam.[3] These compounds are thought to bind to a specific site on the GABA-A receptor, distinct from the GABA binding site itself.[4] This binding event is believed to increase the receptor's affinity for GABA, the primary inhibitory neurotransmitter in the central nervous system.[5][6][7] The enhanced GABAergic signaling leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a subsequent reduction in neuronal excitability, producing anxiolytic, sedative, and muscle relaxant effects.[1][3]

GABAergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drug Glutamate Glutamate GAD GAD Glutamate->GAD Conversion GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaging GABA_A_Receptor GABA-A Receptor (Chloride Channel) Vesicle->GABA_A_Receptor GABA Release & Binding Chloride_ion Cl- GABA_A_Receptor->Chloride_ion Influx Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_ion->Hyperpolarization Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis Drug This compound (Hypothesized) / Diazepam Drug->GABA_A_Receptor Positive Allosteric Modulation

Hypothesized GABAergic Signaling Pathway

Mechanism of Fluoxetine:

Fluoxetine is a selective serotonin reuptake inhibitor (SSRI).[8] Its primary mechanism of action is the blockade of the serotonin transporter (SERT) on the presynaptic neuron. This inhibition of reuptake leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. The downstream effects of this enhanced signaling, involving various serotonin receptor subtypes, are thought to underlie its anxiolytic and antidepressant properties.[9][10]

Serotonergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drug Tryptophan Tryptophan Five_HTP 5-HTP Tryptophan->Five_HTP TPH Serotonin_pre Serotonin (5-HT) Five_HTP->Serotonin_pre AADC Vesicle Synaptic Vesicle Serotonin_pre->Vesicle Packaging SERT Serotonin Transporter (SERT) Serotonin_pre->SERT Reuptake Serotonin_Receptor Postsynaptic Serotonin Receptor Vesicle->Serotonin_Receptor Serotonin Release & Binding Signaling_Cascade Downstream Signaling Serotonin_Receptor->Signaling_Cascade Anxiolysis Anxiolytic Effect Signaling_Cascade->Anxiolysis Drug Fluoxetine Drug->SERT Inhibition

Serotonergic Signaling Pathway

Comparative Data Tables

Table 1: Receptor Binding Affinity

CompoundPrimary TargetReceptor Subtype Specificity (Hypothetical for Test Compound)Binding Affinity (Ki, nM) (Representative Values)
This compound GABA-A Receptorα1, α2, α3, α5 containing receptorsHypothetical: 5-50
Diazepam GABA-A Receptorα1, α2, α3, α5 containing receptors[4]~20-80[11][12]
Fluoxetine Serotonin Transporter (SERT)Selective for SERT[8]~0.8-2.5[13][14]

Table 2: Preclinical Anxiolytic Activity (Rodent Models)

CompoundDose Range (mg/kg, i.p.)Elevated Plus Maze (% Time in Open Arms vs. Vehicle)Light-Dark Box (% Time in Light Compartment vs. Vehicle)
This compound Hypothetical: 0.5-5Hypothetical: IncreasedHypothetical: Increased
Diazepam 0.25-2.0Increased[15][16][17][18]Increased[19][20][21]
Fluoxetine (Chronic) 10-20Increased (following chronic administration)[22][23]Increased (following chronic administration)
Fluoxetine (Acute) 10-20Decreased or no effect[23][24][25]Variable

Experimental Protocols

Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[26][27][28] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open and elevated spaces.[28]

Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two arms enclosed by walls.[16][28]

Procedure:

  • Animals are habituated to the testing room for at least 30-60 minutes prior to testing.[28]

  • The test compound or vehicle is administered at a predetermined time before the test.

  • Each animal is placed in the center of the maze, facing one of the closed arms.[26]

  • The animal is allowed to freely explore the maze for a set period, typically 5 minutes.[26]

  • Behavior is recorded by an overhead video camera and analyzed using tracking software.[26]

  • Key parameters measured include the time spent in the open and closed arms, and the number of entries into each arm.[15] An increase in the time spent in and entries into the open arms is indicative of an anxiolytic effect.[27]

EPM_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis Habituation Animal Habituation (30-60 min) Dosing Drug/Vehicle Administration Habituation->Dosing Placement Place animal in center of EPM Dosing->Placement Exploration Allow free exploration (5 min) Placement->Exploration Recording Record behavior (video tracking) Exploration->Recording Parameters Measure: - Time in open/closed arms - Entries into open/closed arms Recording->Parameters Interpretation Anxiolytic effect indicated by increased open arm exploration Parameters->Interpretation

Elevated Plus Maze Experimental Workflow

Light-Dark Box Test

This test is also based on the innate aversion of rodents to brightly illuminated areas and their spontaneous exploratory behavior.[29][30]

Apparatus: A rectangular box divided into a large, brightly illuminated compartment and a smaller, dark compartment, connected by an opening.[29]

Procedure:

  • Animals are habituated to the testing room.[29]

  • The test compound or vehicle is administered.

  • Each animal is placed in the center of the light compartment.[29]

  • The animal is allowed to move freely between the two compartments for a set time, typically 5-10 minutes.[29]

  • Behavior is recorded and analyzed.[31]

  • The primary measures are the time spent in the light compartment and the number of transitions between the two compartments. An anxiolytic effect is indicated by an increase in the time spent in the light compartment.[21][30]

LDB_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis Habituation Animal Habituation Dosing Drug/Vehicle Administration Habituation->Dosing Placement Place animal in light compartment Dosing->Placement Exploration Allow free exploration (5-10 min) Placement->Exploration Recording Record behavior Exploration->Recording Parameters Measure: - Time in light/dark compartments - Transitions between compartments Recording->Parameters Interpretation Anxiolytic effect indicated by increased time in light compartment Parameters->Interpretation

Light-Dark Box Experimental Workflow

Summary and Future Directions

This guide outlines a hypothetical anxiolytic profile for this compound based on its structural similarity to benzodiazepines. It is posited to act as a positive allosteric modulator of the GABA-A receptor, similar to Diazepam. This contrasts with the mechanism of Fluoxetine, which modulates the serotonergic system.

The provided preclinical data for Diazepam and Fluoxetine highlight key differences in their anxiolytic profiles. Benzodiazepines typically exhibit rapid anxiolytic effects in animal models.[32] In contrast, SSRIs like Fluoxetine may initially show anxiogenic or neutral effects, with anxiolytic properties emerging after chronic administration.[23][25]

To validate the anxiolytic potential of this compound, empirical studies are essential. Future research should focus on:

  • In vitro receptor binding assays to determine its affinity and selectivity for GABA-A receptor subtypes.

  • In vivo behavioral pharmacology using the Elevated Plus Maze, Light-Dark Box, and other relevant anxiety models to characterize its anxiolytic or anxiogenic effects.

  • Pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion profile.

  • Safety pharmacology to assess potential side effects, such as sedation, motor impairment, and dependence liability.

Such studies will be crucial in determining whether this compound represents a viable candidate for a novel anxiolytic therapeutic.

References

A Comparative Guide to Assessing the Off-Target Effects of Fluorinated Benzo[b]azepinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the off-target effects of novel compounds is paramount to ensuring safety and efficacy. This guide provides a framework for assessing the off-target profile of fluorinated benzo[b]azepinone compounds, drawing comparisons with related heterocyclic structures where public data is available. The inclusion of fluorine can significantly alter a compound's potency, metabolic stability, and bioavailability, but may also introduce unforeseen off-target interactions.[1]

Quantitative Assessment of Off-Target Interactions

A critical step in characterizing a compound's selectivity is to quantify its binding affinity or inhibitory activity against a panel of potential off-target proteins. This data, typically presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, allows for a direct comparison of a compound's potency at its intended target versus unintended targets.

Table 1: Off-Target Binding Affinity of Fluorinated Quinolone and Xanthine Derivatives

Compound ClassCompoundOff-TargetKi (nM)Primary TargetKi (nM)Selectivity (Off-Target Ki / Primary Target Ki)Reference
Fluorinated 2-Oxoquinoline19 CB1 Receptor>10000CB2 Receptor0.8>12500[2]
Fluorinated 2-Oxoquinoline14 CB1 Receptor>10000CB2 Receptor2.8>3571[2]
Fluorinated 2-Oxoquinoline15 CB1 Receptor>10000CB2 Receptor5.0>2000[2]
Fluorinated Xanthine Derivative5 A1 Adenosine Receptor211A2B Adenosine Receptor9.9721.2[3]
Fluorinated Xanthine Derivative5 A2A Adenosine Receptor118A2B Adenosine Receptor9.9711.8[3]
Fluorinated Xanthine Derivative5 A3 Adenosine Receptor256A2B Adenosine Receptor9.9725.7[3]
Fluorinated Xanthine Derivative6 A1 Adenosine Receptor165A2B Adenosine Receptor12.313.4[3]
Fluorinated Xanthine Derivative6 A2A Adenosine Receptor123A2B Adenosine Receptor12.310.0[3]
Fluorinated Xanthine Derivative6 A3 Adenosine Receptor155A2B Adenosine Receptor12.312.6[3]

Table 2: Cytotoxicity of Benzo-fused Heterocyclic Compounds

Compound ClassCompoundCell LineIC50 (µM)Reference
Benzoazepine Analogue18c HEK65.68[4]
Benzoazepine AnalogueDiazepam (reference) HEK87.90[4]
Benzo[b]pyrano[2,3-e][2][5]diazepineCompound 8 Not SpecifiedData not provided[6]
Benzo[5][7]azepino[1,2-b]isoquinolinoneNot SpecifiedTumor Cell LinesPotent Cytotoxicity[8]
Perfluoro-α-Benzo-fused BOPHYCompounds 1, 4, 6, 8, 10 HEp2Low Cytotoxicity[7]

Experimental Protocols

Detailed and reproducible experimental methodologies are essential for the accurate assessment of off-target effects. Below are protocols for key assays.

1. In Vitro Receptor Binding Assay

This assay determines the binding affinity of a test compound to a specific receptor by measuring the displacement of a radiolabeled ligand.

  • Cell Culture and Membrane Preparation:

    • Human cell lines (e.g., U87 glioma or CHO) expressing the target receptor (e.g., hCB1 or hCB2) are cultured under standard conditions.[2]

    • Cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation.

    • Protein concentration of the membrane preparation is determined using a standard protein assay.

  • Competitive Binding Assay:

    • Membrane preparations are incubated with a specific concentration of a radiolabeled ligand (e.g., [3H]CP-55,940 for cannabinoid receptors) and varying concentrations of the test compound.[2]

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist.

    • After incubation, the bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • The percent inhibition of radioligand binding by the test compound is calculated.

    • IC50 values are determined by non-linear regression analysis of the concentration-response curves.

    • Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

2. Kinase Profiling

Kinase profiling assays are crucial for identifying unintended interactions with protein kinases, a large family of enzymes that are common off-targets for many drugs.

  • Broad-Spectrum Kinase Profiling with Sulfonyl Fluoride Probes:

    • Live cells (e.g., Jurkat T cells) are treated with a sulfonyl fluoride probe that can covalently modify a conserved lysine in the ATP-binding site of a broad range of kinases.[5][9]

    • To assess the off-target profile of a test compound, cells are pre-incubated with the compound before the addition of the probe.

    • Cell lysates are prepared, and probe-labeled proteins are enriched using affinity purification.

    • The enriched proteins are identified and quantified by liquid chromatography-mass spectrometry (LC-MS/MS).[5][9]

    • A decrease in the labeling of a particular kinase by the probe in the presence of the test compound indicates a direct interaction.

  • Differential Scanning Fluorimetry (DSF):

    • Recombinant protein kinase domains are mixed with the test compound in a buffer containing a fluorescent dye (e.g., SYPRO Orange) that binds to unfolded proteins.

    • The temperature is gradually increased, and the fluorescence is monitored.

    • The melting temperature (Tm) of the protein is determined. An increase in the Tm in the presence of the test compound indicates binding and stabilization of the protein.

3. Cytotoxicity Assay

Cytotoxicity assays measure the potential of a compound to cause cell death.

  • Cell Culture:

    • A panel of human cancer cell lines (e.g., lung, colon, CNS, ovarian, renal, leukemia, and melanoma) and a normal cell line (e.g., HEK) are cultured in appropriate media.[4][10]

  • Cell Viability Assay (e.g., MTT Assay):

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

    • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.

    • Viable cells with active mitochondrial reductase will convert MTT to formazan, which is then solubilized.

    • The absorbance of the formazan solution is measured using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to untreated control cells.

    • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Visualizing Workflows and Pathways

Experimental Workflow for Off-Target Screening

G cluster_0 Initial Screening cluster_1 Hit Confirmation & Selectivity cluster_2 Cellular & Functional Assays A Fluorinated Benzo[b]azepinone Compound B Primary Target Assay A->B C Broad Kinase Panel (e.g., 96 kinases) A->C D GPCR Panel (e.g., 48 receptors) A->D J Cytotoxicity Assay A->J E Dose-Response for Primary Target B->E F Dose-Response for Off-Target Hits C->F D->F G Selectivity Ratio Calculation (Off-Target IC50 / Primary Target IC50) E->G F->G I Functional Assay for Off-Target Effect F->I H Cellular Target Engagement Assay G->H

Caption: A generalized workflow for assessing the off-target effects of a novel compound.

Simplified Kinase Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF OffTarget Fluorinated Benzo[b]azepinone (Off-Target Inhibitor) OffTarget->RAF Gene Gene Expression TF->Gene

Caption: A simplified MAPK/ERK signaling pathway illustrating potential off-target kinase inhibition.

References

A Comparative Guide to the Long-Term Stability of 6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one and Related Benzazepinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the long-term stability of 6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, a compound of interest in pharmaceutical development. Due to the limited availability of direct stability data for this specific molecule, this document leverages data from structurally similar benzazepinone derivatives and related pharmaceutical compounds to project its stability profile. The information is presented in accordance with established international guidelines for stability testing.

I. Introduction to Stability Testing

Stability testing is a critical component of pharmaceutical development, ensuring that a drug substance maintains its quality, safety, and efficacy throughout its shelf life.[1][2][3] The International Council for Harmonisation (ICH) provides a framework for these studies, outlining conditions for long-term, intermediate, and accelerated testing.[1][2][4] Long-term stability studies are designed to evaluate the physical, chemical, biological, and microbiological characteristics of a drug substance under recommended storage conditions.[5]

II. Projected Stability Profile of this compound

While specific long-term stability data for this compound is not publicly available, its chemical structure as a cyclic amide (lactam) fused to a fluoro-substituted aromatic ring allows for an informed projection of its stability. The presence of the fluorine atom is generally associated with enhanced metabolic and chemical stability in drug molecules.[6][7] Fluorine's high electronegativity can influence the electronic properties and bond strength of the molecule, potentially rendering it more resistant to certain degradation pathways.[6][8]

III. Comparative Long-Term Stability Data of Related Compounds

To provide a comparative context, the following table summarizes long-term stability data for various benzodiazepines and other cyclic amide-containing compounds. These compounds share structural similarities with this compound and can offer insights into its potential stability profile.

CompoundClassStorage ConditionsDurationObserved DegradationReference
DiazepamBenzodiazepineRoom Temperature, 4°C, -20°C, -80°C6 monthsStable at all temperatures (0-10% degradation)[9]
LorazepamBenzodiazepineRoom Temperature6 monthsAlmost 100% loss[9]
ChlordiazepoxideBenzodiazepineRoom Temperature6 monthsAlmost 100% loss[9]
Various BenzodiazepinesBenzodiazepine-20°C180 daysFlunitrazepam and clonazepam showed ~40% decrease; others showed ~20% decrease.[10]
Ampicillinβ-lactam (cyclic amide)20-30 years (archived)N/AOne lot did not meet acceptance criteria for an impurity.[11][12]
Synthetic Cathinones (halogenated)N/ARoom Temp, 4°C, -40°CUp to 12 monthsHighest instability observed for halogenated compounds.[13]

Note: The stability of compounds can be highly dependent on the specific storage conditions, formulation, and the presence of other excipients.

IV. Experimental Protocols for Long-Term Stability Studies

The following protocols are based on the ICH Q1A(R2) guidelines for stability testing of new drug substances.[1][14]

1. Long-Term Stability Testing Protocol

  • Objective: To establish the re-test period for the drug substance under the recommended storage condition.

  • Storage Conditions:

    • General case: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[2][5]

    • The selection of conditions depends on the climatic zone for which the drug is intended.[5]

  • Testing Frequency: For a proposed re-test period of at least 12 months, testing should be performed every 3 months during the first year, every 6 months during the second year, and annually thereafter.[5][14]

  • Parameters to be Tested: Appearance, assay, degradation products, and other relevant physical and chemical properties.

2. Forced Degradation Studies

Forced degradation, or stress testing, is conducted to identify potential degradation products and pathways, and to establish the stability-indicating nature of the analytical methods.[15][16]

  • Stress Conditions:

    • Hydrolysis: Exposure to acidic and basic conditions (e.g., 0.1N HCl, 0.1N NaOH).

    • Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal: Exposure to elevated temperatures (e.g., 60°C).

    • Photostability: Exposure to light according to ICH Q1B guidelines.

3. Stability-Indicating Analytical Method

A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential to separate and quantify the active pharmaceutical ingredient from its degradation products.[11][16][17]

  • Method: Reversed-phase HPLC with UV detection is commonly employed.[11]

  • Validation Parameters (as per ICH Q2(R1)): Specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[15]

V. Potential Degradation Pathways

The primary degradation pathway for compounds containing a cyclic amide (lactam) ring, such as this compound, is hydrolysis.[18][19]

  • Hydrolysis: Cleavage of the amide bond in the lactam ring, catalyzed by acidic or basic conditions, would lead to the formation of an amino acid derivative.[18][19] The greater stability of amides compared to esters suggests that this degradation may be more prominent under extreme pH conditions.[18]

VI. Visualizations

G cluster_0 Long-Term Stability Study Workflow A Drug Substance Batches B ICH Storage Conditions (e.g., 25°C/60% RH) A->B C Sampling at Time Points (0, 3, 6, 9, 12, 18, 24 months) B->C D Analysis using Stability-Indicating Method (e.g., HPLC) C->D E Data Evaluation (Assay, Impurities, Physical Properties) D->E F Establishment of Re-test Period E->F

Caption: Workflow for a typical long-term stability study.

G cluster_1 Potential Hydrolytic Degradation Pathway Parent This compound (Lactam) Degradant Ring-Opened Product (Amino Acid Derivative) Parent->Degradant Hydrolysis Conditions H₂O (Acid/Base Catalysis) Conditions->Parent

Caption: Potential hydrolytic degradation of the lactam ring.

References

Lack of Peer-Reviewed Data on the Biological Effects of 6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of peer-reviewed literature reveals a significant gap in publicly available information regarding the specific biological effects of 6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one . The current body of scientific publications does not contain detailed experimental data, mechanistic studies, or signaling pathway analyses for this particular compound. While information regarding its chemical properties and commercial availability exists, in-depth biological characterization is not presently documented in peer-reviewed sources.

The search for data on this specific molecule yielded information on related but distinct chemical entities. These include other fluorinated benzazepine isomers, such as 9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, and different classes of benzodiazepine and dibenzoxepine derivatives.[1][2] These related compounds exhibit a range of biological activities, from potential anticancer and neuroprotective properties to roles as PARP-1 or phosphodiesterase 4 (PDE4) inhibitors.[3][4] However, these findings cannot be directly extrapolated to this compound due to the critical role of molecular structure in determining biological function.

Given the absence of specific peer-reviewed data for the requested compound, it is not possible to construct a comparison guide that meets the core requirements of data presentation from experimental studies, detailed protocols, and visualization of its specific biological pathways.

To provide a valuable resource for researchers, scientists, and drug development professionals, we propose to create a detailed comparison guide on a closely related class of compounds for which substantial peer-reviewed data is available: Benzo[c]azepine-based PARP-1 Inhibitors . This class of compounds has been the subject of recent research, with published data on their anti-proliferative effects, enzymatic inhibition, and mechanism of action.[3]

This alternative guide would adhere to all the specified content, formatting, and visualization requirements, offering a practical and data-rich resource on a relevant topic in drug discovery. Please indicate if you would like to proceed with this proposed alternative.

References

Safety Operating Guide

Proper Disposal of 6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, a halogenated organic compound, is crucial for maintaining laboratory safety and environmental compliance. As a fluorinated derivative of a benzazepinone, this compound is classified as a hazardous chemical waste and must be handled accordingly. Disposal down the drain, in regular trash, or through evaporation is strictly prohibited.[1] Adherence to institutional and regulatory guidelines is paramount.

Immediate Safety and Handling Precautions

Before beginning any disposal-related procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE). A safety data sheet (SDS) for a similar compound recommends wearing protective gloves, chemical-resistant clothing, and eye/face protection.[2] All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

Key Safety Measures:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.

  • Ventilation: Use a certified chemical fume hood to avoid inhalation of any dust or vapors.[2]

  • Spill Management: In case of a spill, contain the material with an inert absorbent, place it in a sealed container, and treat it as hazardous waste.[3]

Step-by-Step Disposal Protocol

The disposal of this compound and its associated waste must be managed through your institution's Environmental Health and Safety (EHS) office. The following steps provide a general procedure for its collection and disposal.

1. Waste Segregation and Collection:

  • Identify as Halogenated Waste: This compound is a halogenated organic waste due to the presence of fluorine.[4][5] It must be collected separately from non-halogenated organic waste to facilitate proper treatment and reduce disposal costs.[5]

  • Use a Designated Waste Container: Collect the solid compound, as well as any contaminated materials (e.g., weighing boats, contaminated gloves, absorbent pads), in a dedicated, properly labeled hazardous waste container.[1][6] The container must be made of a compatible material, be in good condition, and have a secure, threaded cap.[3]

  • Liquid Waste: If the compound is in solution, collect it in a container designated for halogenated organic liquid waste.[3][7] Do not mix with incompatible waste streams such as strong acids, bases, or oxidizers.[1][5]

2. Labeling the Waste Container:

  • Immediate Labeling: Affix a hazardous waste label, provided by your EHS office, to the container as soon as the first particle of waste is added.[3][8]

  • Complete and Accurate Information: Clearly write the full chemical name, "this compound," and list all other components in the container with their approximate percentages.[7] Do not use abbreviations or chemical formulas.[3] Ensure the words "Hazardous Waste" are clearly visible.[7]

3. Storage of Hazardous Waste:

  • Secure Storage: Keep the waste container tightly sealed at all times, except when adding waste.[1][8]

  • Designated Area: Store the container in a designated satellite accumulation area within the laboratory.[5]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[1][8]

  • Segregation: Ensure the container is stored away from incompatible materials.[1][8]

4. Arranging for Disposal:

  • Contact EHS: Once the container is full, or if you are generating waste infrequently, schedule a pickup with your institution's EHS office.[1] Do not accumulate more than 10 gallons of hazardous waste in your lab.[1]

5. Decontamination of Empty Containers:

  • Triple Rinsing: An empty container that held this compound must be triple-rinsed with a suitable solvent.[8][9][10]

  • Collect Rinsate: The first rinse must be collected and disposed of as hazardous waste.[1] Subsequent rinses may also need to be collected, depending on institutional policy.

  • Final Disposal of Container: After triple rinsing and air-drying in a fume hood, deface or remove all labels from the container.[1][9] It may then be disposed of as regular solid waste or recycled, according to your facility's procedures.[1][9]

Quantitative Data Summary

Waste TypeContainer RequirementKey Disposal ActionRegulatory Note
Solid Compound & Contaminated Labware Labeled, sealed, compatible container for halogenated organic solids.Collect and store in a designated satellite accumulation area.Must be segregated from non-halogenated waste.[4][5]
Solutions of the Compound Labeled, sealed, compatible container for halogenated organic liquids.Do not mix with aqueous waste, acids, or bases.[7]Must be kept in secondary containment.[8]
First Rinsate from Empty Containers Collect in the halogenated organic liquid waste container.Treat as hazardous waste.[1]Mandatory collection of the first rinse.[1]
Triple-Rinsed Empty Containers N/ADeface all labels before disposal in regular trash or recycling.[1][9]Container must be thoroughly empty and dry.[9]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste materials.

G Disposal Workflow for this compound cluster_start cluster_waste_type cluster_solid cluster_liquid cluster_container cluster_storage_disposal cluster_end start Start: Waste Generation waste_type Identify Waste Type start->waste_type solid_waste Solid Compound or Contaminated Labware waste_type->solid_waste Solid liquid_waste Liquid Solution or Container Rinsate waste_type->liquid_waste Liquid empty_container Empty Raw Material Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Halogenated Solid Waste Container solid_waste->collect_solid store_waste Store Sealed Container in Secondary Containment collect_solid->store_waste collect_liquid Collect in Labeled Halogenated Liquid Waste Container liquid_waste->collect_liquid collect_liquid->store_waste triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect First Rinse as Hazardous Waste triple_rinse->collect_rinsate dispose_container Deface Labels & Dispose of Container in Regular Trash triple_rinse->dispose_container collect_rinsate->collect_liquid Add to liquid waste end_point End: Proper Disposal dispose_container->end_point schedule_pickup Schedule Pickup with Environmental Health & Safety (EHS) store_waste->schedule_pickup schedule_pickup->end_point

Caption: Decision workflow for handling and disposing of a halogenated research chemical.

References

Essential Safety and Operational Protocols for Handling 6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical guidance for the handling and disposal of 6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. Given the limited availability of specific safety data for this novel compound, a conservative approach assuming significant hazard is mandatory. The following procedures are based on the hazard profile of similar chemical structures and general best practices for handling hazardous materials in a laboratory setting.[1]

Hazard Assessment and Primary Controls

A thorough risk assessment must be conducted before commencing any work with this compound.[1] The primary hazards associated with a closely related compound include:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Serious Eye Damage: Causes serious eye damage.

  • Respiratory Irritation: May cause respiratory irritation.

Engineering Controls are the first and most crucial line of defense to minimize exposure.[1][2]

  • Fume Hood: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2]

  • Ventilation: Ensure the laboratory has a well-maintained ventilation system to provide adequate airflow.[3]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[1]

Administrative Controls are work practices designed to reduce the risk of exposure.[1]

  • Minimize Quantities: Use the smallest feasible quantity of the compound for the experiment.[1]

  • Authorized Personnel: Restrict access to the handling area to trained and authorized personnel only.[1]

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all handling and disposal procedures.[1]

  • No Food or Drink: Eating, drinking, and smoking are strictly prohibited in the laboratory.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required as the final barrier of protection.[1][3]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.[4][5][6]To protect against splashes and airborne particles causing serious eye damage.
Hand Protection Chemically resistant gloves (e.g., Nitrile).[7]To prevent skin contact and irritation. Gloves must be inspected before use and disposed of properly after handling.[6]
Body Protection A flame-resistant lab coat that extends below the knee.[5]To protect the skin and clothing from contamination.
Footwear Closed-toe shoes.To protect against spills and falling objects.
Respiratory Protection A NIOSH-approved respirator may be necessary for certain operations, such as handling large quantities or during spill cleanup. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[8]To prevent respiratory irritation from dust or aerosols.
Operational Plan: Step-by-Step Handling Protocol
  • Preparation:

    • Ensure all necessary engineering controls are functioning correctly.

    • Don the required PPE in the correct sequence.

    • Prepare all necessary equipment and reagents within the chemical fume hood.

  • Handling:

    • Handle the compound in a designated area within the fume hood.

    • Avoid the formation of dust and aerosols.[6]

    • Use a tray or secondary containment when transferring the compound.[7]

    • Keep containers tightly closed when not in use.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Properly label and store any remaining compound.

    • Remove PPE in the correct sequence to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[2][6]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.[1]

  • Waste Segregation: Collect all contaminated materials (e.g., gloves, absorbent pads, empty containers) in a dedicated, clearly labeled, and sealed hazardous waste container.[1]

  • Container Labeling: The waste container must be labeled with the full chemical name and appropriate hazard warnings.

  • Disposal: Dispose of the waste through your institution's approved hazardous waste disposal program. Do not pour any waste down the drain.[6]

Emergency Procedures
  • Spill:

    • Minor Spill (within fume hood): Use an appropriate absorbent material, decontaminate the area, and dispose of the waste in a sealed, labeled container.[1]

    • Major Spill: Evacuate the area immediately and alert laboratory personnel and the institutional safety office. Do not attempt to clean up a large spill without proper training and equipment.[1]

  • Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Visual Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency Procedures prep_risk Conduct Risk Assessment prep_ppe Don Personal Protective Equipment (PPE) prep_risk->prep_ppe prep_hood Verify Fume Hood Operation prep_ppe->prep_hood handle_compound Handle Compound prep_hood->handle_compound handle_minimize Minimize Dust/Aerosols handle_compound->handle_minimize emergency_spill Spill handle_compound->emergency_spill emergency_exposure Exposure handle_compound->emergency_exposure handle_contain Use Secondary Containment handle_minimize->handle_contain post_decon Decontaminate Surfaces & Equipment handle_contain->post_decon post_store Store or Dispose of Compound post_decon->post_store post_doff Doff PPE Correctly post_store->post_doff disp_collect Collect Contaminated Waste post_store->disp_collect post_wash Wash Hands Thoroughly post_doff->post_wash disp_label Label Hazardous Waste Container disp_collect->disp_label disp_dispose Dispose via EHS Program disp_label->disp_dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.